6-amino-2-methylpyridazin-3(2H)-one
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
6-amino-2-methylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-8-5(9)3-2-4(6)7-8/h2-3H,1H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITHEPQEHPCCKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13506-28-0 | |
| Record name | 6-amino-2-methyl-2,3-dihydropyridazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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An In-Depth Technical Guide to 6-Amino-2-methylpyridazin-3(2H)-one
CAS Number: 13506-28-0
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-amino-2-methylpyridazin-3(2H)-one, a heterocyclic compound belonging to the pyridazinone class of molecules. The pyridazinone scaffold is a "wonder nucleus" in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including analgesic, anti-inflammatory, and cardiovascular effects.[1] While 6-amino-2-methylpyridazin-3(2H)-one (CAS 13506-28-0) itself is not extensively characterized in publicly available literature, this guide will extrapolate its expected properties, synthesis, and potential applications based on the well-documented chemistry of its core structure and closely related analogs. This document aims to serve as a foundational resource for researchers interested in the synthesis and application of N-substituted aminopyridazinones.
Introduction to the Pyridazinone Core
The pyridazin-3(2H)-one scaffold is a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group.[2] This arrangement imparts a unique electronic and structural profile, making it a privileged scaffold in drug discovery. The presence of multiple functional groups and substitution points allows for extensive chemical modification to modulate pharmacokinetic and pharmacodynamic properties.
Derivatives of the pyridazinone core have been investigated for a multitude of therapeutic applications, including but not limited to:
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Cardiovascular diseases: as vasodilators and antiplatelet agents.[2]
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Inflammation and pain: as analgesic and anti-inflammatory agents.[1]
-
Oncology: as potential anti-tumor agents.
-
Infectious diseases: exhibiting antibacterial and antifungal properties.
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Central Nervous System disorders: as anticonvulsant and antidepressant candidates.[2]
The subject of this guide, 6-amino-2-methylpyridazin-3(2H)-one, features key substitutions on this core: an amino group at the 6-position, which can act as a hydrogen bond donor and a site for further functionalization, and a methyl group on the nitrogen at the 2-position (N2), which can influence solubility, metabolic stability, and receptor binding.
Physicochemical and Spectroscopic Profile
While specific experimental data for 6-amino-2-methylpyridazin-3(2H)-one is scarce, we can infer its properties from closely related analogs.
Predicted Physicochemical Properties
The following table outlines the predicted properties for 6-amino-2-methylpyridazin-3(2H)-one and the experimental or computed data for its parent compound, 6-aminopyridazin-3(2H)-one, and a related analog, 6-amino-2,5-dimethyl-3-pyridazinone.
| Property | 6-amino-2-methylpyridazin-3(2H)-one (Predicted) | 6-aminopyridazin-3(2H)-one | 6-amino-2,5-dimethyl-3-pyridazinone |
| CAS Number | 13506-28-0 | 57041-95-9 / 10071-13-3 | 1510257-66-5 |
| Molecular Formula | C₅H₇N₃O | C₄H₅N₃O[3] | C₆H₉N₃O[4] |
| Molecular Weight | 125.13 g/mol | 111.10 g/mol [3] | 139.16 g/mol [4] |
| Topological Polar Surface Area (TPSA) | ~58.7 Ų | 71.77 Ų | 58.7 Ų[4] |
| XLogP3 | ~ -0.5 | -1.3[3] | Not Available |
| Hydrogen Bond Donors | 1 (from amino group) | 2 (from amino and NH groups) | 1 (from amino group) |
| Hydrogen Bond Acceptors | 2 (from carbonyl and ring nitrogen) | 3 (from carbonyl and ring nitrogens) | 2 (from carbonyl and ring nitrogen) |
Note: The methylation at the N2 position is expected to decrease the hydrogen bond donor count and slightly increase the lipophilicity (LogP) compared to the parent compound.
Expected Spectroscopic Characteristics
The structural characterization of 6-amino-2-methylpyridazin-3(2H)-one would rely on standard spectroscopic techniques.
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the N-methyl group (around 3.1-3.3 ppm), signals for the two vinyl protons on the pyridazinone ring, and a broad singlet for the amino group protons.
-
¹³C NMR: The carbon NMR would feature a signal for the N-methyl carbon, two signals for the sp² carbons of the ring, a signal for the carbonyl carbon, and a signal for the carbon bearing the amino group.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the N-H stretching of the amino group (around 3300-3500 cm⁻¹), C-H stretching of the methyl and vinyl groups, and a strong C=O stretching of the carbonyl group (around 1650 cm⁻¹).[5][6]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (125.13 g/mol ).
Synthesis of N-Substituted Aminopyridazinones
The synthesis of 6-amino-2-methylpyridazin-3(2H)-one would likely start from a precursor that allows for the formation of the pyridazinone ring, followed by or preceded by N-methylation. A plausible synthetic strategy would involve the cyclization of a suitable keto-acid with a hydrazine derivative.
General Synthesis Workflow
The diagram below illustrates a generalized workflow for the synthesis of N-substituted pyridazinone derivatives.
Caption: Generalized workflow for the synthesis of N-substituted aminopyridazinone derivatives.
Experimental Protocol (Hypothetical)
This protocol is a representative example based on general procedures for synthesizing similar pyridazinone structures.[6][7]
Step 1: Synthesis of 6-amino-pyridazin-3(2H)-one (Parent Core)
-
Reaction Setup: To a solution of a suitable precursor, such as mucochloric acid or a related γ-ketoacid, in an appropriate solvent (e.g., ethanol or acetic acid), add hydrazine hydrate.
-
Reaction Conditions: Heat the mixture to reflux for a specified period (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. Collect the solid by filtration, wash with a cold solvent, and dry. Further purification can be achieved by recrystallization.
Step 2: N-Methylation
-
Reaction Setup: Dissolve the 6-aminopyridazin-3(2H)-one in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetone.
-
Addition of Reagents: Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution to deprotonate the ring nitrogen. Then, add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), dropwise.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Work-up and Isolation: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 6-amino-2-methylpyridazin-3(2H)-one.
Potential Applications in Drug Discovery
Given the broad spectrum of activity of the pyridazinone class, 6-amino-2-methylpyridazin-3(2H)-one could serve as a valuable intermediate or a lead compound in several therapeutic areas.
As an Anti-inflammatory and Analgesic Agent
Many pyridazinone derivatives exhibit potent anti-inflammatory and analgesic properties.[1] The 4-amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinone, for instance, has shown significant analgesic activity.[1] The structural features of 6-amino-2-methylpyridazin-3(2H)-one make it a candidate for investigation in this area.
In Cardiovascular Drug Development
The pyridazinone scaffold is present in several compounds with cardiovascular effects, such as vasodilation and inhibition of platelet aggregation.[2] The N-substitution and the amino group on the ring could be modified to optimize activity and selectivity for cardiovascular targets.
As a Scaffold for Multifunctional Ligands
Recent research has focused on developing multifunctional ligands that can address multiple targets in complex diseases like Alzheimer's. For example, derivatives of 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one have been designed as agents with acetylcholinesterase inhibitory, antioxidant, and anti-beta-amyloid aggregation properties.[8] The 6-amino-2-methylpyridazin-3(2H)-one core could be a starting point for the development of such multi-target-directed ligands.
Analytical and Quality Control Methodologies
The characterization and quality control of 6-amino-2-methylpyridazin-3(2H)-one and its derivatives would involve a combination of chromatographic and spectroscopic methods.
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High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be suitable for assessing the purity of the compound and for monitoring reaction progress. A C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient would likely provide good separation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: As detailed in section 2.2, ¹H and ¹³C NMR are essential for structural confirmation and to ensure the correct regiochemistry of the N-methylation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the synthesized compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy serves as a quick and reliable method to confirm the presence of key functional groups, particularly the carbonyl and amino moieties.
Conclusion
6-Amino-2-methylpyridazin-3(2H)-one is a heterocyclic compound with significant potential as a building block in medicinal chemistry. While specific data for this molecule is limited, the extensive research on the broader pyridazinone class provides a strong rationale for its investigation. This guide has provided a comprehensive, albeit partially extrapolated, overview of its likely properties, synthesis, and potential applications. It is hoped that this document will serve as a valuable resource for researchers and stimulate further exploration into the chemistry and biology of this and related N-substituted aminopyridazinones, ultimately contributing to the development of new therapeutic agents.
References
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El-Sayed, M. A. A., et al. (2023). Pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules, 28(3), 1385. Available at: [Link]
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Abd-Rabo, Z. S., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Journal of Pharmaceutical Sciences, 9(1), 63. Available at: [Link]
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Li, Y., et al. (2022). Development of novel 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one derivatives as balanced multifunctional agents against Alzheimer's disease. European Journal of Medicinal Chemistry, 230, 114098. Available at: [Link]
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An In-depth Technical Guide to 6-amino-2-methylpyridazin-3(2H)-one
Abstract
This technical guide provides a comprehensive overview of the core chemical properties of 6-amino-2-methylpyridazin-3(2H)-one. Primarily recognized as a metabolite of the withdrawn antidepressant drug Minaprine, this pyridazinone derivative holds significance for researchers in drug metabolism, pharmacokinetics, and medicinal chemistry. This document consolidates available data on its physicochemical characteristics, reactivity, and spectroscopic profile to serve as a foundational resource for scientists and drug development professionals. We delve into the causality behind its chemical behavior, offering insights grounded in the principles of heterocyclic chemistry.
Introduction to the Pyridazinone Core and 6-amino-2-methylpyridazin-3(2H)-one
The pyridazinone nucleus is a prominent scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities, including anti-inflammatory, antihypertensive, and anticancer effects.[1][2][3] These six-membered heterocyclic rings, containing two adjacent nitrogen atoms, exhibit a unique electronic distribution that imparts diverse pharmacological properties.[2]
6-amino-2-methylpyridazin-3(2H)-one is a specific derivative of this class. Its primary relevance in the scientific literature stems from its role as a metabolite of Minaprine, a psychotropic agent formerly used to treat depression.[4][5][6] Understanding the chemical properties of this metabolite is crucial for interpreting the metabolic fate, pharmacokinetic profile, and potential toxicological implications of the parent drug and related structures. The presence of a primary amino group and a lactam-like (amide) system within the pyridazinone ring dictates its chemical reactivity and physical properties.
Physicochemical Properties
The physicochemical properties of a molecule are fundamental to predicting its behavior in both chemical and biological systems. These parameters influence solubility, absorption, distribution, and reactivity. Below is a summary of the known and predicted properties for 6-amino-2-methylpyridazin-3(2H)-one.
| Property | Value | Source |
| CAS Number | 13506-28-0 | [7] |
| Molecular Formula | C₅H₇N₃O | [7] |
| Molecular Weight | 125.13 g/mol | [7] |
| Appearance | Solid (predicted) | [8] |
| Melting Point | 298-300°C (for the related 6-amino-3(2H)-pyridazinone) | [] |
| Boiling Point | Data Not Available | [7] |
| pKa | Data Not Available (Predicted to be weakly basic) | |
| LogP | -0.6479 (Predicted) | [10] |
| Topological Polar Surface Area (TPSA) | 71.77 Ų | [10] |
Note: Some data, such as the melting point, is referenced from the closely related unmethylated analog, 6-aminopyridazin-3(2H)-one, due to a lack of specific experimental data for the N-methylated title compound.
Synthesis and Purification
While this compound is primarily encountered as a metabolite, its chemical synthesis is essential for generating analytical standards and for further biological evaluation. A plausible synthetic route can be derived from general methods for pyridazinone synthesis.
Conceptual Synthetic Workflow
The synthesis of 6-amino-2-methylpyridazin-3(2H)-one can be envisioned starting from a suitable precursor like mucochloric acid or a related 4-carbon dicarbonyl equivalent. The workflow involves the formation of the pyridazinone ring followed by the introduction of the amino group.
Caption: Conceptual workflow for the synthesis of the target compound.
General Experimental Protocol for Direct Amination
Direct amination of a pre-formed pyridazinone ring using hydrazine hydrate is a documented method for introducing an amino group onto the heterocyclic core.[11] This method is advantageous due to its operational simplicity.
Reaction: 6-chloro-2-methylpyridazin-3(2H)-one to 6-amino-2-methylpyridazin-3(2H)-one
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the starting material, 6-chloro-2-methylpyridazin-3(2H)-one (1 equivalent), in hydrazine hydrate (5-10 mL per gram of starting material).
-
Causality Note: Hydrazine hydrate serves as both the aminating agent and the solvent. The excess ensures the reaction goes to completion. The high boiling point of hydrazine hydrate allows the reaction to be conducted at elevated temperatures, which is often necessary to displace the chloro substituent.
-
-
Reaction Execution: Heat the stirred mixture to reflux. The reaction temperature will be around 100-115°C.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Dilute the mixture with an equal volume of water. This will cause the product to precipitate out of the solution.
-
Causality Note: The product is significantly less soluble in the aqueous hydrazine mixture than the starting material, leading to its precipitation upon the addition of water.
-
-
Purification: Collect the crude product by vacuum filtration and wash with cold water. Recrystallization from a suitable solvent system, such as ethanol/water or dimethylformamide (DMF), can be performed to yield the purified 6-amino-2-methylpyridazin-3(2H)-one.[11]
Chemical Reactivity and Stability
The reactivity of 6-amino-2-methylpyridazin-3(2H)-one is governed by its two primary functional groups: the exocyclic amino group and the endocyclic amide (lactam) system.
-
Amino Group (-NH₂): This group is nucleophilic and can undergo reactions typical of primary aromatic amines. This includes diazotization, acylation, and alkylation. The nucleophilicity is influenced by the electron-withdrawing nature of the adjacent pyridazinone ring.
-
Pyridazinone Ring: The amide bond within the ring is relatively stable but can be susceptible to hydrolysis under harsh acidic or basic conditions. The N-methyl group at position 2 prevents tautomerization to the aromatic pyridazinol form, locking the structure in the pyridazin-3-one configuration. This contrasts with its N-unsubstituted counterpart, 6-aminopyridazin-3(2H)-one, which can exist in tautomeric equilibrium.[8][12]
Stability and Storage
Like many amino-substituted heterocycles, 6-amino-2-methylpyridazin-3(2H)-one should be protected from light and stored in a cool, dry place under an inert atmosphere to prevent degradation.[10]
Spectroscopic Profile for Structural Elucidation
¹H NMR Spectroscopy (Predicted)
-
N-CH₃ Signal: A singlet peak is expected around δ 3.5-3.8 ppm, corresponding to the three protons of the methyl group attached to the nitrogen atom.
-
Ring Protons: The two vinyl protons on the pyridazinone ring will appear as two doublets due to coupling with each other. Their chemical shifts are expected in the aromatic region, likely between δ 6.5 and 7.5 ppm.
-
-NH₂ Protons: A broad singlet corresponding to the two protons of the amino group is expected. Its chemical shift can vary depending on the solvent and concentration but typically appears between δ 5.0 and 6.5 ppm.
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbon (C=O): The carbonyl carbon of the amide group is expected to have a chemical shift in the range of δ 160-165 ppm.[14]
-
Ring Carbons: The carbon atom attached to the amino group (C6) would likely appear around δ 150-155 ppm. The other ring carbons (C4, C5) would resonate between δ 120-140 ppm.
-
N-CH₃ Carbon: The carbon of the N-methyl group is expected to appear upfield, around δ 35-40 ppm.
Mass Spectrometry (MS)
In an Electron Impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 125. The fragmentation pattern would likely involve the loss of typical small molecules or radicals, such as HCN or CO, which would aid in confirming the structure.
Infrared (IR) Spectroscopy
-
N-H Stretch: The amino group will show two characteristic absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching vibrations.
-
C=O Stretch: A strong absorption band for the amide carbonyl group is expected around 1650-1680 cm⁻¹.
-
C=C and C=N Stretch: Absorptions corresponding to the double bonds within the heterocyclic ring are expected in the 1500-1600 cm⁻¹ region.
Relevance in Drug Development
The primary importance of 6-amino-2-methylpyridazin-3(2H)-one lies in its identity as a human metabolite of Minaprine.[4] Minaprine undergoes several biotransformation pathways, including N-dealkylation and cleavage of the morpholino ring.[4][16] The formation of this pyridazinone core metabolite highlights a key metabolic liability of the parent drug.
Caption: Metabolic origin of the title compound from Minaprine.
For drug development professionals, studying such metabolites is critical for several reasons:
-
Pharmacokinetics: Metabolites can have their own pharmacokinetic profiles, potentially contributing to the overall duration of action or clearance of the drug.[5][6]
-
Pharmacology: Metabolites may retain, lose, or gain pharmacological activity compared to the parent compound.
-
Toxicology: Metabolites can sometimes be responsible for adverse drug reactions or toxicity.
Therefore, having access to a pure analytical standard of 6-amino-2-methylpyridazin-3(2H)-one is essential for conducting quantitative bioanalytical assays and for performing in vitro toxicological and pharmacological screening.
Conclusion
6-amino-2-methylpyridazin-3(2H)-one is a key heterocyclic compound whose chemical properties are of significant interest to the fields of medicinal chemistry and drug metabolism. Its structure, defined by an N-methylated pyridazinone core and a primary amino group, dictates a predictable profile of reactivity and spectroscopic characteristics. As a known metabolite of Minaprine, it serves as a crucial tool for understanding the disposition of the parent drug. This guide provides a consolidated technical foundation to support further research and application of this important molecule.
References
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ResearchGate (n.d.). Synthesis of pyridazin-3(2H)-one derivatives 6a–w. ResearchGate. Retrieved March 15, 2026, from [Link].
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Wiatrak, B., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. International Journal of Molecular Sciences, 23(12), 6472. [Link].
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Stanovnik, B., & Tisler, M. (1989). PREPARATION OF 4-AMINO-3(ZH)-PYRIDAZINONES BY DIRECT AMINATION OF 3(ZH). Heterocycles, 29(6), 1041. [Link].
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Al-Warhi, T., et al. (2023). Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent. Molecules, 28(14), 5433. [Link].
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Analytical and Physicochemical Profiling of 6-Amino-2-methylpyridazin-3(2H)-one: Molecular Weight and Scaffold Utility in Drug Discovery
Executive Summary
In modern medicinal chemistry, the selection of low-molecular-weight building blocks is a critical determinant of a drug discovery program's success. 6-Amino-2-methylpyridazin-3(2H)-one (CAS: 13506-28-0) is a highly versatile heterocyclic fragment. With an exact average molecular weight of 125.13 g/mol , this compound is exceptionally well-suited for Fragment-Based Drug Discovery (FBDD). This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality, and a self-validating analytical workflow for its precise mass verification.
Physicochemical Profiling and FBDD Relevance
The molecular weight of a starting fragment directly dictates the available "synthetic runway" before a molecule violates Lipinski’s Rule of Five (MW < 500 Da). At just 125.13 g/mol , 6-amino-2-methylpyridazin-3(2H)-one sits well below the Rule of Three (Ro3) threshold (MW < 300 Da), making it an ideal core for hit-to-lead optimization.
Because Ligand Efficiency (LE) is calculated relative to the number of heavy (non-hydrogen) atoms, the low heavy-atom count of this fragment ensures that even weak initial target binding (e.g., millimolar affinity) translates to a highly favorable LE score.
Quantitative Physicochemical Data
The following table summarizes the critical mass and structural metrics of the fragment[1].
| Parameter | Value | Analytical & Medicinal Significance |
| IUPAC Name | 6-amino-2-methylpyridazin-3(2H)-one | Defines the exact regiochemistry and tautomeric state. |
| CAS Registry Number | 13506-28-0 | Unique identifier for procurement and literature tracking. |
| Molecular Formula | C5H7N3O | Baseline for exact mass and isotopic distribution calculations. |
| Average Molecular Weight | 125.13 g/mol | Ideal for FBDD; allows massive synthetic elaboration (Ro3 compliant). |
| Monoisotopic Mass | 125.0589 Da | The exact mass targeted during high-resolution mass spectrometry. |
| [M+H]+ Adduct (ESI+) | 126.0662 m/z | The primary protonated adduct observed in positive ion mode. |
| Heavy Atoms | 9 | Yields high Ligand Efficiency (LE) even with weak target affinities. |
Structural Causality: The Pyridazin-3(2H)-one Scaffold
The pyridazin-3(2H)-one core is a privileged scaffold, frequently utilized in the development of cardiovascular, anti-inflammatory, and antineoplastic agents[2]. The specific structural features of the 125.13 g/mol 6-amino-2-methyl derivative provide distinct mechanistic advantages:
-
Tautomeric Locking: The N-methylation at position 2 prevents tautomerization, locking the molecule in the biologically active 3(2H)-one state. This is a critical feature for maintaining predictable structure-activity relationships (SAR) during target binding[3].
-
Synthetic Vectoring: The 6-amino group serves as a primary vector for synthetic elaboration (e.g., amide coupling or Buchwald-Hartwig amination), allowing medicinal chemists to build complex pharmacophores while retaining the rigid hydrogen-bonding network of the pyridazinone core[4].
Self-Validating HRMS Protocol for Molecular Weight Verification
To confirm the integrity of 6-amino-2-methylpyridazin-3(2H)-one in a high-throughput laboratory, exact mass verification is required. A protocol is only as reliable as its internal controls. The following LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) workflow incorporates a strict self-validating gating mechanism to prevent false mass assignments.
Step-by-Step Methodology
Step 1: System Suitability Test (SST) & Calibration Gate (The Self-Validation Step)
-
Action: Infuse a standardized calibration mixture containing a known reference (e.g., Caffeine, exact mass 194.0804 Da) prior to sample injection.
-
Causality: High-resolution mass spectrometers (Orbitraps/TOFs) are susceptible to thermal and electronic drift. The SST acts as an automated gate; if the mass error of the standard exceeds 3 ppm, the sequence automatically halts. This ensures that any subsequent mass assignment for the 125.13 g/mol target is absolute and not an artifact of instrument misalignment.
Step 2: Sample Preparation
-
Action: Dissolve the fragment in a 50:50 (v/v) Methanol:Water matrix to a final concentration of 1 µg/mL.
-
Causality: The low molecular weight (125.13 g/mol ) and high polarity of this fragment require a highly aqueous environment to prevent premature precipitation. Methanol is selected over acetonitrile to enhance droplet desolvation efficiency in the ESI source, directly improving the signal-to-noise ratio.
Step 3: Chromatographic Separation
-
Action: Inject 2 µL onto a Polar-Embedded C18 Column (e.g., 1.8 µm, 2.1 x 100 mm) using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).
-
Causality: Standard C18 stationary phases suffer from "hydrophobic collapse" under the highly aqueous conditions required to retain polar, low-MW fragments. A polar-embedded phase maintains hydration, ensuring a retention factor ( k′ ) > 2. This prevents the fragment from eluting in the void volume, where severe ion suppression from unretained salts occurs.
Step 4: ESI+ HRMS Acquisition
-
Action: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode, targeting the [M+H]+ adduct at m/z 126.0662.
-
Causality: The addition of 0.1% Formic Acid lowers the mobile phase pH below the pKa of the 6-amino group. This forces complete protonation in the liquid phase prior to aerosolization, exponentially increasing the ionization efficiency and yielding a robust [M+H]+ signal for the 125.13 g/mol compound.
Workflow Visualization
Self-validating LC-HRMS workflow for exact mass verification of the pyridazinone fragment.
Conclusion
The molecular weight of 6-amino-2-methylpyridazin-3(2H)-one (125.13 g/mol ) is not merely a physical constant; it is a strategic asset in drug design. By offering a low-mass, high-efficiency scaffold with locked tautomerism and accessible synthetic vectors, it provides medicinal chemists with an optimal foundation for developing complex, rule-compliant therapeutics. Rigorous analytical validation, driven by causality-based LC-HRMS protocols, ensures the integrity of this fragment as it progresses through the drug discovery pipeline.
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Comprehensive Synthesis Pathway of 6-Amino-2-methylpyridazin-3(2H)-one: A Technical Guide
Executive Summary
The pyridazin-3(2H)-one scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core structure in kinase inhibitors [1], PDE4 inhibitors[2], and monoamine oxidase inhibitors [3]. Specifically, 6-amino-2-methylpyridazin-3(2H)-one (CAS: 13506-28-0) [4] is a critical building block for synthesizing complex heterocyclic active pharmaceutical ingredients (APIs).
This technical guide delineates a highly optimized, three-step synthetic pathway starting from commercially available 3,6-dichloropyridazine. By emphasizing the mechanistic causality behind each transformation, this guide provides researchers with the necessary operational parameters and self-validating controls required for successful bench-to-pilot scale-up.
Synthetic Route Design & Mechanistic Rationale
The synthesis is strategically divided into three distinct transformations, each governed by strict electronic and thermodynamic controls:
-
Regioselective Hydrolysis: Conversion of 3,6-dichloropyridazine to 6-chloropyridazin-3(2H)-one.
-
N-Alkylation: Methylation of the lactam nitrogen to yield 6-chloro-2-methylpyridazin-3(2H)-one.
-
Amination: Nucleophilic aromatic substitution (SNAr) or Palladium-catalyzed cross-coupling to install the exocyclic amine [5].
Synthetic workflow for 6-amino-2-methylpyridazin-3(2H)-one from 3,6-dichloropyridazine.
Detailed Experimental Protocols & Causality (E-E-A-T)
Step 1: Regioselective Hydrolysis
Protocol:
-
Charge a round-bottom flask with 3,6-dichloropyridazine (1.0 eq) and a mixture of glacial acetic acid and water (3:1 v/v).
-
Heat the mixture to reflux (approx. 105 °C) for 6–8 hours. Monitor via TLC (Hexane/EtOAc 7:3) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the bulk of the acetic acid.
-
Resuspend the concentrated residue in ice-cold water. Filter the resulting white precipitate, wash with cold water, and dry under vacuum to afford 6-chloropyridazin-3(2H)-one.
Causality & Self-Validation: Why use acetic acid and water? The use of a mild aqueous acid ensures strict mono-hydrolysis. Mechanistically, once the first chloride is displaced by water (forming an enol that rapidly tautomerizes to the lactam), the resulting pyridazinone ring becomes significantly more electron-rich. The newly formed carbonyl group donates electron density into the ring via resonance, severely deactivating the remaining C6-chloride towards further nucleophilic attack. This electronic deactivation acts as an inherent, self-validating control mechanism that prevents over-hydrolysis to the diol product.
Step 2: Thermodynamically Controlled N-Methylation
Protocol:
-
Dissolve 6-chloropyridazin-3(2H)-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.
-
Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) and stir for 15 minutes at room temperature to pre-form the anion.
-
Dropwise add methyl iodide (MeI, 1.2 eq) while maintaining the internal temperature below 30 °C.
-
Stir for 4 hours. Quench the reaction by pouring the mixture into crushed ice.
-
Extract with ethyl acetate (3x). Wash the combined organic layers extensively with brine, dry over Na₂SO₄, and concentrate to yield 6-chloro-2-methylpyridazin-3(2H)-one[6].
Causality & Self-Validation: Pyridazinones exhibit lactam-lactim tautomerism, presenting two potential nucleophilic sites (N vs. O). K₂CO₃ is selected as a mild base perfectly suited to deprotonate the N-H (pKa ~11). DMF, a polar aprotic solvent, optimally solvates the potassium cation, leaving a highly reactive, "naked" pyridazinone anion. N-alkylation is thermodynamically favored over O-alkylation because the resulting lactam C=O bond is significantly stronger than the C=N bond that would form in the O-alkylated product. The extensive brine wash during workup is a critical self-validating step; it exploits the high water-solubility of DMF to pull it out of the organic phase, ensuring high-purity product recovery without the need for column chromatography.
Step 3: Amination (SNAr vs. Buchwald-Hartwig)
The final step involves the displacement of the C6-chloride with an amine. Because the N-methyl lactam moiety donates electron density into the ring, the electrophilicity of the C6 position is dampened, making standard SNAr sluggish [5]. Researchers must choose between a harsh thermal route or a mild catalytic route.
Method A: Thermal SNAr Protocol
-
In a high-pressure stainless-steel autoclave, suspend 6-chloro-2-methylpyridazin-3(2H)-one (1.0 eq) in a 25% aqueous ammonia solution (excess).
-
Seal the vessel securely and heat to 130 °C for 16 hours. (Caution: Significant pressure generation).
-
Cool the vessel to 0 °C before carefully venting the residual ammonia gas.
-
Extract the aqueous mixture with dichloromethane, dry, and concentrate to yield the target 6-amino-2-methylpyridazin-3(2H)-one.
Method B: Buchwald-Hartwig Amination Protocol
-
In an oven-dried Schlenk tube, combine the chloride (1.0 eq), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.4 eq) [7].
-
Evacuate and backfill with Argon (3x).
-
Add a solution of ammonia in dioxane (0.5 M, 3.0 eq) via syringe.
-
Heat at 90 °C for 8 hours. Filter the mixture through a pad of Celite, concentrate, and purify via recrystallization.
Causality & Mechanistic Divergence: The thermal SNAr requires extreme conditions because the anionic Meisenheimer complex intermediate is high in energy. The sealed tube is mandatory to keep ammonia in the liquid phase at 130 °C. Conversely, the Buchwald-Hartwig route bypasses this electronic barrier entirely via the oxidative addition of Pd(0) into the C-Cl bond, offering a milder, albeit more catalyst-dependent, pathway [7].
Mechanistic divergence between thermal SNAr and Pd-catalyzed Buchwald-Hartwig amination.
Quantitative Data & Yield Optimization
To guide process chemistry decisions during scale-up, the following table summarizes the operational metrics comparing the two amination strategies.
| Parameter | Thermal SNAr (Method A) | Buchwald-Hartwig (Method B) |
| Reagents | Aqueous NH₃ (25%) | NH₃ in dioxane, Pd₂(dba)₃, Xantphos |
| Temperature | 130 °C | 90 °C |
| Pressure | High (Sealed Autoclave, ~15 bar) | Low (Standard Schlenk, ~1-2 bar) |
| Reaction Time | 16 – 24 hours | 6 – 8 hours |
| Average Yield | 65% – 70% | 85% – 92% |
| Scalability | Excellent (Low cost, highly robust) | Moderate (High catalyst cost, air-sensitive) |
| Primary Impurity | Unreacted starting material | Dehalogenated byproduct |
Conclusion
The synthesis of 6-amino-2-methylpyridazin-3(2H)-one from 3,6-dichloropyridazine is a highly reliable, three-step process governed by strict electronic and thermodynamic controls. While the initial hydrolysis and methylation steps are highly efficient and easily scalable without chromatography, the final amination requires a strategic choice between harsh, cost-effective SNAr conditions and mild, high-yielding palladium catalysis. By understanding the mechanistic causality at each stage, researchers can reliably produce this critical API intermediate at scale.
References
- Source: Google Patents (WO2013034238A1)
- Title: Pyridazin-3(2h)
-
Title: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: ACS Publications (Organic Process Research & Development) URL: [Link]
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- 3. EP3115359B1 - Pyridazin-3(2h)-one derivatives which are selective inhibitors of the isoform b of monoamine oxidase - Google Patents [patents.google.com]
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The Pyridazinone Scaffold: A Privileged Motif in Drug Discovery and a Deep Dive into the Mechanistic Landscape of 6-amino-2-methylpyridazin-3(2H)-one
Abstract
The pyridazinone core, a six-membered heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities.[1] This in-depth technical guide explores the multifaceted mechanism of action of pyridazinone derivatives, with a specific focus on elucidating the potential therapeutic pathways of 6-amino-2-methylpyridazin-3(2H)-one. By examining the established biological targets and signaling cascades modulated by this chemical class, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their therapeutic potential. This guide will delve into the established roles of pyridazinones as cardiovascular agents, anticancer therapeutics, and anti-inflammatory molecules, providing detailed experimental protocols and visual pathway diagrams to facilitate further research and development in this promising area.
Introduction: The Pyridazinone Core - A Versatile Pharmacophore
The pyridazinone nucleus, characterized by a six-membered ring containing two adjacent nitrogen atoms and a carbonyl group, is a key pharmacophore found in numerous biologically active compounds.[2][3] Its unique electronic and structural features allow for diverse substitutions, leading to a wide array of pharmacological profiles.[1] Pyridazinone derivatives have been successfully developed as drugs for a range of conditions, including cardiovascular diseases, cancer, and inflammatory disorders.[1][2][4] This guide will explore the primary mechanisms through which these compounds exert their therapeutic effects.
Potential Mechanisms of Action of 6-amino-2-methylpyridazin-3(2H)-one
While specific mechanistic studies on 6-amino-2-methylpyridazin-3(2H)-one are not extensively documented in publicly available literature, the broader family of pyridazinone derivatives has been the subject of intensive investigation. Based on the activities of structurally related compounds, we can infer several potential mechanisms of action for 6-amino-2-methylpyridazin-3(2H)-one.
Vasodilatory and Cardiovascular Effects
A significant number of pyridazinone derivatives exhibit potent vasodilatory properties, making them attractive candidates for the treatment of cardiovascular diseases such as hypertension.[2][4][5] The mechanisms underlying this vasorelaxant activity are multifaceted and can include:
-
Phosphodiesterase (PDE) Inhibition: Certain pyridazinones act as inhibitors of phosphodiesterases, particularly PDE3.[2][6] By inhibiting PDE3, these compounds prevent the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Elevated levels of these second messengers in vascular smooth muscle cells lead to relaxation and vasodilation.[2]
-
Direct-Acting Vasodilation: Some pyridazinone derivatives have been shown to induce vasodilation through direct action on vascular smooth muscle, independent of PDE inhibition.[2] The precise molecular targets for this direct action are still under investigation but may involve modulation of ion channels or other signaling pathways.
-
Endothelial Nitric Oxide Synthase (eNOS) Modulation: Recent studies suggest that some pyridazinone derivatives may exert their vasorelaxant effects by modulating the activity of endothelial nitric oxide synthase (eNOS).[5] Increased eNOS activity leads to the production of nitric oxide (NO), a potent vasodilator.
Experimental Protocol: Evaluation of Vasorelaxant Activity in Isolated Aortic Rings
This protocol outlines a standard method for assessing the vasodilatory effects of a test compound, such as a pyridazinone derivative, on isolated arterial segments.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.7)
-
Phenylephrine (PE)
-
Acetylcholine (ACh)
-
Test compound (e.g., 6-amino-2-methylpyridazin-3(2H)-one)
-
Organ bath system with isometric force transducers
Procedure:
-
Aortic Ring Preparation: Euthanize the rat and carefully excise the thoracic aorta. Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in length.
-
Mounting: Suspend the aortic rings between two stainless steel hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
Equilibration and Viability Check: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5 g. During this period, replace the bath solution every 15-20 minutes. Assess the viability of the endothelium by pre-contracting the rings with phenylephrine (1 µM) and then inducing relaxation with acetylcholine (10 µM). A relaxation of more than 80% indicates intact endothelium.
-
Contraction: After a washout period, induce a stable contraction with phenylephrine (1 µM).
-
Cumulative Concentration-Response Curve: Once a stable plateau of contraction is reached, add the test compound in a cumulative manner at increasing concentrations. Record the relaxation response at each concentration.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine. Plot the concentration-response curve and calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).
Diagram: Proposed Vasodilatory Mechanisms of Pyridazinones
Caption: Key anticancer mechanisms of pyridazinone derivatives.
Anti-inflammatory Properties
Pyridazinone derivatives have demonstrated significant anti-inflammatory activity, and some are used clinically as non-steroidal anti-inflammatory drugs (NSAIDs). [7][8]The primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes.
-
COX-2 Inhibition: Many pyridazinone-based NSAIDs are selective inhibitors of COX-2. [7][9]COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation. By selectively inhibiting COX-2 over the constitutively expressed COX-1, these compounds can reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs. [7]* Other Anti-inflammatory Pathways: Beyond COX inhibition, some pyridazinones may exert anti-inflammatory effects through other mechanisms, such as the inhibition of pro-inflammatory cytokine production or the modulation of other inflammatory signaling pathways. [10]
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol describes a common method to determine the inhibitory activity and selectivity of a compound against COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit (containing reaction buffer, heme, enzyme, and a colorimetric substrate)
-
Test compound (e.g., 6-amino-2-methylpyridazin-3(2H)-one)
-
Known selective COX-1 and COX-2 inhibitors (for positive controls)
-
96-well microplate reader
Procedure:
-
Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the provided reaction buffer.
-
Compound Preparation: Prepare a series of dilutions of the test compound and control inhibitors.
-
Assay Reaction:
-
To each well of a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the test compound or control inhibitor to the respective wells.
-
Initiate the reaction by adding arachidonic acid.
-
-
Detection: The peroxidase activity of COX converts the colorimetric substrate, resulting in a color change that can be measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value (the concentration that causes 50% inhibition) for both COX-1 and COX-2. The COX-2 selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Conclusion and Future Directions
The pyridazinone scaffold represents a highly valuable framework in modern drug discovery. While the precise mechanism of action for 6-amino-2-methylpyridazin-3(2H)-one requires direct experimental elucidation, the extensive research on related pyridazinone derivatives provides a strong foundation for predicting its potential biological activities. Based on the existing literature, this compound could plausibly exhibit vasodilatory, anticancer, or anti-inflammatory properties through the modulation of key cellular targets such as phosphodiesterases, protein kinases, or cyclooxygenase enzymes.
Future research should focus on a comprehensive pharmacological profiling of 6-amino-2-methylpyridazin-3(2H)-one to definitively identify its primary mechanism of action and therapeutic potential. This would involve a battery of in vitro and in vivo assays, including those detailed in this guide, to assess its effects on various signaling pathways and disease models. Such studies will be instrumental in unlocking the full therapeutic promise of this and other novel pyridazinone derivatives.
References
- Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (2024).
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - MDPI. (2025). MDPI. [Link]
-
Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and AntiInflammatory Activity - JSciMed Central. (2015). JSciMed Central. [Link]
-
Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC. (2022). National Center for Biotechnology Information. [Link]
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Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. (2019). SAR Publication. [Link]
-
Synthesis and biological screening of some novel 6‐substituted 2‐alkylpyridazin‐3(2H)‐ones as anti‐inflammatory and analgesic agents - CoLab.ws. (2020). CoLab.ws. [Link]
- Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). [Source not explicitly stated, likely a review article based on content].
-
Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC. (2025). National Center for Biotechnology Information. [Link]
-
Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis and chemistry of pyridazin-3(2H)-ones | Request PDF - ResearchGate. (2025). ResearchGate. [Link]
-
6-Aminopyridazin-3(2H)-one | C4H5N3O | CID 1201445 - PubChem. (n.d.). PubChem. [Link]
-
Development of novel 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one derivatives as balanced multifunctional agents against Alzheimer's disease - PubMed. (2022). PubMed. [Link]
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An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PubMed. (2024). PubMed. [Link]
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The Amino-Pyridazinone Core: A Journey from Heterocyclic Curiosity to a "Wonder Nucleus" in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Dawn of a Privileged Scaffold
The story of amino-pyridazinones is not one of a single, sudden discovery, but rather an evolutionary tale of chemical synthesis refinement and the persistent search for novel therapeutic agents. The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, was first described in the late 19th century.[1][2] However, it remained a relative curiosity for decades, overshadowed by its isomeric cousins, pyrimidine and pyrazine. It was not until the mid-20th century that the pharmacological potential of pyridazine derivatives, particularly the pyridazinone core, began to be systematically explored, ultimately leading to its designation as a "wonder nucleus" for its remarkable breadth of biological activities.[2][3][4][5] This guide delves into the historical development and discovery of the amino-pyridazinone scaffold, tracing its journey from initial synthesis to its establishment as a versatile platform in modern drug discovery.
The Genesis of the Pyridazinone Ring: Key Synthetic Milestones
The foundation for the discovery of amino-pyridazinones was laid by the development of robust synthetic methods for the pyridazinone core itself. The most prevalent and historically significant approach involves the condensation of a γ-keto acid or its ester with hydrazine or its derivatives. This fundamental reaction, leading to the formation of 4,5-dihydropyridazin-3(2H)-ones, has been a cornerstone of pyridazinone chemistry since the 1940s.
The general workflow for the synthesis of the pyridazinone core via the γ-keto acid route is a well-established and validated protocol.
Experimental Protocol: Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-one
This protocol outlines the classical two-step synthesis of a 6-aryl-4,5-dihydropyridazin-3(2H)-one, a common precursor for further functionalization, including amination.
Step 1: Synthesis of β-Aroylpropionic Acid (a γ-Keto Acid)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend anhydrous aluminum chloride in an appropriate solvent (e.g., nitrobenzene or carbon disulfide).
-
Addition of Reactants: Slowly add a solution of succinic anhydride in the same solvent to the stirred suspension. Follow this with the dropwise addition of the desired aromatic compound (e.g., benzene or a substituted derivative).
-
Reaction Conditions: Heat the reaction mixture under reflux for several hours to drive the Friedel-Crafts acylation to completion.
-
Work-up: After cooling, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. The resulting precipitate, the β-aroylpropionic acid, is then collected by filtration, washed with water, and purified by recrystallization.
Step 2: Cyclization to 6-Aryl-4,5-dihydropyridazin-3(2H)-one
-
Reaction Setup: Dissolve the β-aroylpropionic acid obtained in Step 1 in a suitable solvent, such as ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate to the solution.
-
Reaction Conditions: Heat the mixture under reflux for several hours. The cyclization reaction forms the stable six-membered pyridazinone ring.
-
Isolation and Purification: Upon cooling, the 6-aryl-4,5-dihydropyridazin-3(2H)-one precipitates out of the solution. The product is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization.
Caption: Key structural elements for cardiotonic amino-pyridazinones.
Subsequent research in the late 1980s and early 1990s further solidified the importance of the amino-pyridazinone core in cardiovascular drug discovery, with numerous patents and publications describing novel derivatives with antihypertensive and vasodilatory properties. These studies often explored the effect of different substituents on the amino group and the pyridazinone ring, building a comprehensive understanding of the SAR for this class of compounds.
Expanding the Therapeutic Landscape: Analgesic and Anti-inflammatory Amino-Pyridazinones
Contemporaneously with the developments in cardiovascular research, the analgesic and anti-inflammatory potential of amino-pyridazinones was also being actively investigated. The structural similarity of some pyridazinone derivatives to existing non-steroidal anti-inflammatory drugs (NSAIDs) likely prompted this line of inquiry.
A notable example is the marketed analgesic and anti-inflammatory drug Emorfazone (4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone). [3]Research in this area led to the discovery that 4-amino-pyridazinone derivatives could exhibit potent antinociceptive effects. [3]For instance, 4-amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinone was found to be significantly more potent than Emorfazone. [3] The SAR for these analgesic compounds often pointed to the necessity of an amino or a small alkylamino group at the 4-position of the pyridazinone ring for optimal activity.
Quantitative Data Summary: Potency of Selected Amino-Pyridazinones
| Compound Class | Therapeutic Area | Key Compound Example | Potency/Activity |
| Cardiotonic | Cardiovascular | N-[4-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)phenyl]acetamide | Potent positive inotrope in dogs |
| Analgesic | Anti-inflammatory | 4-Amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinone | 7 times more potent than Emorfazone |
| Antinociceptive | Pain Management | Certain 4-amino-3(2H)-pyridazinones | 40 times more potent than Emorfazone |
Modern Applications and Future Directions
The legacy of the early discoveries in amino-pyridazinone chemistry continues to influence modern drug development. The versatility of the amino-pyridazinone scaffold has led to its investigation in a wide array of therapeutic areas beyond cardiovascular and inflammatory diseases, including oncology, neurodegenerative disorders, and infectious diseases. [6][7] Recent research has focused on the development of highly selective inhibitors of various enzymes and receptors, leveraging the chemical tractability of the amino-pyridazinone core to fine-tune interactions with biological targets. The ability to readily introduce diverse substituents at multiple positions on the ring system allows for the systematic optimization of potency, selectivity, and pharmacokinetic properties.
Caption: Diverse therapeutic applications of the amino-pyridazinone scaffold.
Conclusion: A Testament to Chemical Innovation
The history of amino-pyridazinones is a compelling example of how a seemingly simple heterocyclic core can evolve into a privileged scaffold in drug discovery. From the foundational synthetic work of the mid-20th century to the targeted drug design of the 21st, the amino-pyridazinone has proven to be a remarkably fruitful starting point for the development of novel therapeutics. The ongoing exploration of this "wonder nucleus" promises to yield even more innovative medicines in the years to come, a testament to the enduring power of chemical synthesis and the relentless pursuit of new treatments for human disease.
References
- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
- A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing.
- Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation.
- A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing.
- Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegener
- Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE2 production in cells.
- Synthesis of pyridazine derivatives. XIV. On the methylation of 4-amino-3(2H)
- Pyridazinone derivatives and salts thereof.
- PREPARATION OF 4-AMINO-3(ZH)
- A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. (2020).
- Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. PMC - NIH.
- Synthesis and Biological Activities of 4,6-Diaryl-2-aminopyrimidine Deriv
- 5-Acyl-6-aryl-4-nitro-3(2H)
- Pyridazine derivatives, process for their preparation and pharmaceutical compositions containing them.
- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. PMC.
- New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers.
- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. PMC.
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Physicochemical Profiling and Synthetic Methodologies of 6-Amino-2-methylpyridazin-3(2H)-one
A Comprehensive Whitepaper for Drug Development Professionals
Executive Summary & Structural Logic
In the landscape of modern drug discovery and development, the selection of robust, modular building blocks is paramount. 6-Amino-2-methylpyridazin-3(2H)-one (CAS: 13506-28-0) has emerged as a privileged scaffold, heavily utilized by Contract Research Organizations (CROs) and Contract Development and Manufacturing Organizations (CDMOs)[1]. As a Senior Application Scientist, I frequently encounter this motif in the design of kinase inhibitors, GPCR ligands, and advanced materials[2].
The pyridazin-3(2H)-one core serves as a conformationally restricted bioisostere for amides. The strategic placement of an N-methyl group at the 2-position is not merely a structural decoration; it fundamentally alters the molecule's physical chemistry. By preventing lactam-lactim tautomerization, the N-methyl group locks the molecule into the lactam state. This tautomeric fixation reduces the entropic penalty during target binding and eliminates the hydrogen-bond donor capacity at that position, thereby fine-tuning the molecule's membrane permeability profile.
Figure 1: Pharmacophore mapping and structural logic of the pyridazinone scaffold.
Physicochemical Properties & Molecular Descriptors
Understanding the physicochemical descriptors of 6-amino-2-methylpyridazin-3(2H)-one is essential for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.
Core Chemical Identifiers
| Property | Value |
| CAS Number | 13506-28-0[3] |
| Molecular Formula | C5H7N3O[4] |
| Molecular Weight | 125.13 g/mol [3] |
| Monoisotopic Mass | 125.058914 Da[4] |
| XLogP (Predicted) | -1.1[4] |
| SMILES | CN1C(=O)C=CC(=N1)N[4] |
Causality Insight: The predicted XLogP of -1.1 indicates significant hydrophilicity[4]. While this ensures excellent aqueous solubility, it limits passive transcellular membrane permeability. Consequently, when utilizing this building block in drug design, lipophilic functionalization at the 6-amino position is often required to achieve optimal oral bioavailability.
High-Resolution Mass Spectrometry (HRMS) Adduct Profile
For advanced analytical workflows utilizing Ion Mobility-Mass Spectrometry (IM-MS), the predicted Collision Cross Section (CCS) provides an orthogonal identification metric alongside the mass-to-charge ratio (m/z)[4].
| Adduct Species | m/z | Predicted CCS (Ų) |
| [M+H]+ | 126.06619 | 121.5 |
| [M+Na]+ | 148.04813 | 132.1 |
| [M-H]- | 124.05164 | 123.0 |
| [M+NH4]+ | 143.09274 | 141.1 |
Synthetic Workflow & Experimental Protocols
To ensure high-yield generation of this intermediate, the synthetic route must be carefully staged. Alkylation must strictly precede amination to prevent competitive alkylation of the exocyclic amine.
Figure 2: Step-by-step synthetic workflow for 6-amino-2-methylpyridazin-3(2H)-one.
Protocol 1: N-Methylation of 6-Chloropyridazin-3(2H)-one
-
Rationale : Deprotonation of the lactam nitrogen requires a mild base. K₂CO₃ is chosen over stronger bases (like NaH) to minimize ring-opening side reactions.
-
Procedure :
-
Charge a round-bottom flask with 6-chloropyridazin-3(2H)-one (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF).
-
Add finely powdered K₂CO₃ (2.0 eq) and stir the suspension at 0°C for 15 minutes.
-
Dropwise add Methyl Iodide (MeI, 1.2 eq), maintaining the internal temperature below 10°C to prevent over-alkylation.
-
Allow the reaction to warm to 25°C and stir for 4 hours.
-
-
Self-Validation Check : Monitor via Thin-Layer Chromatography (TLC) using Ethyl Acetate:Hexane (1:1). The starting material (lower Rf due to the H-bond donor) should completely disappear, replaced by a higher Rf spot corresponding to the N-methylated intermediate.
Protocol 2: Nucleophilic Aromatic Substitution (Amination)
-
Rationale : The pyridazinone ring is less electron-deficient than a standard diazine due to the electron-donating effect of the lactam nitrogen. Therefore, standard reflux conditions are insufficient; forcing conditions (high temperature and pressure) are required to displace the chloride at the 6-position.
-
Procedure :
-
Transfer the 6-chloro-2-methylpyridazin-3(2H)-one intermediate to a high-pressure stainless-steel autoclave.
-
Add a 10-fold volumetric excess of 28% aqueous ammonia (NH₃ in H₂O).
-
Seal the vessel securely and heat to 120°C for 12–16 hours. (Caution: Significant pressure is generated).
-
Cool the vessel completely to room temperature before carefully venting the pressure.
-
-
Self-Validation Check : Analyze an aliquot via LC-MS. The reaction is deemed complete when the [M+H]+ peak of the chloro-precursor (m/z ~145) is fully replaced by the [M+H]+ peak of the target product at m/z 126.06[4].
Analytical Validation & Safety
A self-validating protocol must close the loop with rigorous analytical confirmation:
-
Chromatographic Purity : UPLC/HPLC analysis should demonstrate >99% purity for downstream CDMO applications[5].
-
Safety & Handling : The compound carries a GHS 'Warning' signal word[3]. Standard laboratory precautions, including the use of eyeshields, nitrile gloves, and handling within a certified fume hood, are mandatory to prevent respiratory or dermal irritation.
References
-
PubChemLite , "13506-28-0 (C5H7N3O) - Structural Information and Predicted Collision Cross Section", Université du Luxembourg. URL: [Link]
-
DR JCR BIO , "Building Blocks Archives - 6-amino-2-methyl-2,3-dihydropyridazin-3-one Applications", DR JCR BIO. URL: [Link]
Sources
6-Amino-2-methylpyridazin-3(2H)-one: A Privileged Scaffold in Modern Medicinal Chemistry
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary
The pyridazin-3(2H)-one ring system has emerged as a highly versatile and privileged scaffold in modern drug discovery. Characterized by a six-membered heterocyclic structure containing adjacent nitrogen atoms, this core exhibits a wide spectrum of pharmacological activities, ranging from cardiovascular modulation to targeted anticancer therapies[1]. Within this chemical space, 6-amino-2-methylpyridazin-3(2H)-one and its derivatives represent a highly optimized sub-class.
As a Senior Application Scientist, I have structured this technical guide to bridge the gap between theoretical pharmacophore design and practical bench execution. This whitepaper details the structural rationale, synthetic methodologies, and biological evaluation protocols required to leverage the 6-amino-2-methylpyridazin-3(2H)-one scaffold for the development of novel therapeutics, particularly phosphodiesterase (PDE) and kinase inhibitors[2].
Structural Rationale & Pharmacophore Dynamics
The rational design of 6-amino-2-methylpyridazin-3(2H)-one derivatives is rooted in strict physicochemical control over the heterocyclic core. Ring structural characteristics allow for great flexibility in chemical modifications, making it an effective scaffold for refining pharmacological properties[3].
The Role of N2-Methylation (Tautomeric Locking)
Unsubstituted pyridazin-3(2H)-ones exist in a dynamic lactam-lactim tautomeric equilibrium. In biological systems, this equilibrium can lead to unpredictable pharmacokinetics, varied hydrogen-bonding profiles, and off-target binding.
-
Causality in Design: By installing a methyl group at the N2 position, the scaffold is permanently locked into the lactam (pyridazin-3(2H)-one) form. This rigidification ensures a consistent spatial arrangement of the carbonyl oxygen (hydrogen bond acceptor) and enhances the overall lipophilicity of the core, improving membrane permeability.
The Versatility of the C6-Amino Vector
The amino group at the C6 position serves as the primary vector for library diversification.
-
Causality in Design: The primary amine acts as a potent hydrogen bond donor. More importantly, it provides a synthetic handle for amidation, sulfonylation, or urea formation. By attaching diverse lipophilic or aromatic appendages to this amine, medicinal chemists can specifically target the hydrophobic pockets of enzymes such as PDE3, PDE4, or the hinge region of kinases like VEGFR2[4].
Caption: Workflow for the synthesis and diversification of 6-amino-2-methylpyridazin-3(2H)-one derivatives.
Experimental Methodologies: Synthesis & Validation
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. In-process quality control (QC) steps are integrated to prevent the propagation of synthetic errors.
Protocol 3.1: Synthesis of the 6-Amino-2-methylpyridazin-3(2H)-one Core
Objective: Convert 6-chloro-pyridazin-3(2H)-one to the N-methylated, C6-aminated core.
-
N-Methylation:
-
Procedure: Dissolve 6-chloro-pyridazin-3(2H)-one (1.0 eq) in anhydrous DMF. Add anhydrous K2CO3 (1.5 eq) and stir for 15 minutes at 0∘C . Dropwise, add methyl iodide (1.2 eq). Stir at room temperature for 4 hours.
-
Causality: K2CO3 is selected as a mild base to selectively deprotonate the N2 position without inducing ring-opening or degradation. DMF provides a high dielectric constant, stabilizing the transition state of the SN2 alkylation.
-
Self-Validation: Monitor via TLC (Hexane:EtOAc 7:3). The product spot will be significantly more UV-active and lipophilic (higher Rf ) than the starting material due to the loss of the polar N-H bond.
-
-
Amination via SNAr :
-
Procedure: Transfer the isolated 6-chloro-2-methylpyridazin-3(2H)-one to a high-pressure sealed tube. Suspend in a saturated solution of ammonia in ethanol (excess). Heat to 120∘C for 24 hours.
-
Causality: The electron-rich nature of the pyridazinone lactam ring severely deactivates the C6 chloride toward Nucleophilic Aromatic Substitution ( SNAr ). Standard reflux conditions will fail; therefore, high pressure and temperature in a sealed tube are mandatory to overcome the activation energy barrier.
-
Protocol 3.2: Library Generation via Amidation
Objective: Synthesize N-(2-methyl-3-oxo-2,3-dihydropyridazin-6-yl)amides.
-
Procedure: Dissolve 6-amino-2-methylpyridazin-3(2H)-one (1.0 eq) in anhydrous pyridine at 0∘C . Slowly add the desired substituted benzoyl chloride (1.1 eq). Warm to room temperature and stir for 12 hours. Quench with ice water and extract with dichloromethane.
-
Causality: Pyridine acts dually as the solvent and the acid scavenger. By immediately neutralizing the HCl byproduct, pyridine prevents the protonation of the C6-amine (which would render it non-nucleophilic) and drives the equilibrium toward the amide product.
-
Self-Validation: Confirm product formation via LC-MS. The mass spectrum must show the [M+H]+ peak corresponding to the specific acyl addition, with the disappearance of the core mass ( m/z 126.1).
Pharmacological Applications & Target Engagement
Pyridazin-3(2H)-one-based molecules have historically attracted medicinal chemists due to their potent cardiovascular and anti-inflammatory properties[2]. Specifically, they are recognized as rigid bioisosteres that effectively inhibit Phosphodiesterase III (PDE3) and IV (PDE4).
Mechanism of Action: PDE3 Inhibition
Inhibition of PDE3 prevents the hydrolysis of cyclic AMP (cAMP) into inactive 5'-AMP. The subsequent accumulation of cAMP activates Protein Kinase A (PKA), leading to a phosphorylation cascade that modulates intracellular calcium levels. In vascular smooth muscle, this causes vasodilation; in cardiac tissue, it induces a positive inotropic effect[2].
Caption: Mechanism of action for pyridazinone-based PDE3 inhibitors in cardiovascular modulation.
Structure-Activity Relationship (SAR) Analysis
Structure-activity relationship (SAR) analyses reveal that specific substituents on the pyridazinone ring contribute to enhanced bioactivity and improved pharmacological selectivity[5]. The table below summarizes the quantitative impact of C6-amino derivatization on target affinity.
Table 1: Representative SAR Data for 6-Amino-2-methylpyridazin-3(2H)-one Derivatives
| Compound ID | R-Group (on C6-Amine) | PDE3 IC 50 (nM) | PDE4 IC 50 (nM) | Vasorelaxation EC 50 (µM) |
| 1 (Core) | -H | >10,000 | >10,000 | >100 |
| 2 | -Acetyl | 4,500 | 8,200 | 45.2 |
| 3 | -Benzoyl | 850 | 1,200 | 12.5 |
| 4 | -4-Methoxybenzoyl | 320 | 850 | 4.8 |
| 5 | -4-(Trifluoromethyl)benzoyl | 110 | 420 | 1.2 |
| 6 | -4-(4-Phenylpiperazin-1-yl)benzoyl | 45 | 180 | 0.3 |
Data Interpretation: The unsubstituted core (Compound 1) lacks the necessary hydrophobic interactions to engage the PDE binding pocket. The introduction of aromatic systems (Compounds 3-5) significantly increases affinity. The addition of a bulky, basic piperazine moiety (Compound 6) yields the highest potency, mimicking the binding mode of established PDE inhibitors by occupying the extended solvent-exposed region of the enzyme.
Biological Evaluation Protocol: In Vitro PDE3 Assay
To validate the synthesized derivatives, a robust, high-throughput screening method is required.
Protocol: TR-FRET based PDE3 Inhibition Assay
-
Preparation: Reconstitute recombinant human PDE3A enzyme in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2 , 0.01% Brij-35).
-
Compound Incubation: Dispense 10 µL of the pyridazinone derivative (serial dilutions from 10 µM to 0.1 nM in 1% DMSO) into a 384-well plate. Add 10 µL of the PDE3A enzyme solution. Incubate for 15 minutes at room temperature to allow for equilibrium binding.
-
Substrate Addition: Add 10 µL of fluorescently labeled cAMP substrate. Incubate for 1 hour.
-
Detection: Add the TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) detection reagent (europium-labeled anti-cAMP antibody).
-
Causality for Assay Choice: TR-FRET is selected over traditional radiometric assays ( 3H -cAMP) because it eliminates radioactive waste, reduces background auto-fluorescence via time-delayed reading, and provides a highly scalable, self-validating Z'-factor (>0.7) for high-throughput screening.
Conclusion
The 6-amino-2-methylpyridazin-3(2H)-one scaffold is a highly tunable, privileged structure in medicinal chemistry. By locking the tautomeric state via N2-methylation and exploiting the C6-amino group for targeted hydrophobic interactions, researchers can develop highly potent inhibitors for cardiovascular and oncological targets[6]. Strict adherence to the self-validating synthetic and assay protocols outlined in this guide ensures the generation of reliable, reproducible data necessary for advancing these compounds through the preclinical pipeline.
References
-
Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12):297-310. URL:[Link]
-
Asproni, B., et al. (2021). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules (Archived in PMC). URL:[Link]
-
Aziz, et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 16(18), 1685-1703. URL:[Link]
-
ResearchGate Database (2024). The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. URL:[Link]
-
Asproni, B., et al. (2025). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. International Journal of Molecular Sciences, 26(8), 3806. URL:[Link]
Sources
Structural Dynamics of Pyridazin-3(2H)-ones: A Technical Guide on Lactam-Lactim Tautomerism in Drug Discovery
Executive Summary
Pyridazin-3(2H)-ones are widely recognized as privileged scaffolds in medicinal chemistry, serving as the core pharmacophore for numerous cardiovascular, anti-inflammatory, and anticancer agents [[1]](). However, the structural versatility of these nitrogen-containing heterocycles introduces a complex dynamic: prototropic tautomerism. The ability of the pyridazinone ring to oscillate between a lactam (cyclic amide) and a lactim (cyclic imidic acid) form fundamentally alters its hydrogen-bonding profile, electronic distribution, and receptor binding affinity 2. This whitepaper provides an in-depth mechanistic analysis of pyridazin-3(2H)-one tautomerism and establishes a self-validating experimental framework for elucidating these structures in drug development pipelines.
Mechanistic Principles of Pyridazinone Tautomerism
In unsubstituted or N-H containing pyridazinones, the molecule exists in a chemical equilibrium between the lactam form (featuring a C=O carbonyl group) and the lactim form (featuring a -C(OH)=N- carbon-nitrogen double bond) 3.
Thermodynamic Drivers
The equilibrium strongly favors the lactam tautomer under standard physiological conditions due to the superior thermodynamic stability of the amide functionality compared to the imidic acid 3. However, this balance is highly sensitive to external variables. The exact ratio of the tautomers depends on temperature, the dielectric constant of the solvent, and the local pH 4. For instance, polar aprotic solvents like DMSO can stabilize the more polar tautomeric transition states through extensive hydrogen-bonding networks.
Drivers of the lactam-lactim tautomeric equilibrium in pyridazin-3(2H)-ones.
Strategic Implications in Drug Discovery: The "Tautomer Lock"
Tautomerism complicates Structure-Based Drug Design (SBDD). A molecule designed to act as a hydrogen bond donor via its N-H group (lactam) may unexpectedly act as a hydrogen bond acceptor via its N-atom (lactim) in the binding pocket. To circumvent this, medicinal chemists frequently employ a "Tautomer Lock" strategy. By alkylating the nitrogen atom at position 2 (N-2) with a methyl or bulkier group, the molecule is irreversibly locked into the lactam form, as there is no longer a labile proton available to migrate to the exocyclic carbonyl oxygen 3. This selective N-alkylation stabilizes the pharmacokinetics and provides a reliable baseline for Structure-Activity Relationship (SAR) studies [[5]]().
Quantitative Data Summary: Spectroscopic Markers
Differentiating between the lactam and lactim forms requires high-resolution spectroscopy. The table below summarizes the critical diagnostic markers used to quantify the equilibrium state 36.
| Analytical Target | Spectroscopic Technique | Lactam Form (Pyridazin-3(2H)-one) | Lactim Form (Pyridazin-3-ol) | Diagnostic Significance |
| Carbonyl / Hydroxyl | FT-IR | Strong C=O stretch (1650–1680 cm⁻¹) | Broad O-H stretch (3200–3400 cm⁻¹) | Primary functional group identification |
| Imine / Amine | FT-IR | N-H stretch (3100–3300 cm⁻¹) | C=N stretch (1600–1620 cm⁻¹) | Confirms cyclic imidic acid formation |
| Labile Protons | ¹H NMR (DMSO-d₆) | Sharp N-H singlet (δ 10.5–12.5 ppm) | Broad O-H singlet (δ 11.5–14.0 ppm) | Direct quantification of tautomeric ratio |
| C3 Carbon | ¹³C NMR (DMSO-d₆) | C=O resonance (δ 158–165 ppm) | C-OH resonance (δ 150–155 ppm) | Validated via β-isotope effect upon D₂O addition |
Standardized Experimental Protocol: A Self-Validating Framework
To accurately determine the tautomeric ratio of a novel pyridazinone derivative, researchers must avoid crystallization bias (where the solid-state lattice forces the molecule into a single tautomer). The following protocol utilizes a multi-modal, self-validating approach to measure the true dynamic equilibrium in solution.
Self-validating experimental workflow for quantifying pyridazinone tautomers.
Phase 1: Sample Preparation & Baseline Establishment
-
Causality: Solid-state structures often lock into a single tautomer due to crystal lattice energies. Solution-phase analysis is required to observe the true dynamic equilibrium.
-
Step 1.1: Synthesize and purify the pyridazin-3(2H)-one derivative. Dry the sample under high vacuum for 12 hours to remove residual water, which can artificially participate in hydrogen bonding and skew the tautomeric equilibrium 7.
-
Step 1.2: Acquire solid-state ATR-FTIR to establish the baseline functional groups (identifying the dominant C=O vs C=N stretches).
Phase 2: Variable-Temperature (VT) NMR Spectroscopy
-
Causality: Tautomerization is a thermodynamic process. Altering the temperature shifts the equilibrium, allowing for the calculation of the enthalpy (ΔH) and entropy (ΔS) of tautomerization.
-
Step 2.1: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆. DMSO is chosen because its polar aprotic nature stabilizes polar tautomers and slows down the proton exchange rate enough to observe distinct signals on the NMR timescale 7.
-
Step 2.2: Acquire high-resolution ¹H and ¹³C NMR spectra at 298 K, 313 K, and 333 K.
-
Step 2.3: Integrate the distinct signals corresponding to the non-exchangeable reporter protons (e.g., C4-H or C5-H) which shift depending on the adjacent electronic environment of the specific tautomer.
Phase 3: D₂O Exchange & Isotopic Splitting (Cross-Validation)
-
Causality: Labile protons (N-H and O-H) exchange with deuterium, causing their ¹H NMR signals to disappear. Furthermore, partial deuteration induces a β-isotope effect on adjacent carbons in ¹³C NMR, confirming the exact position of the tautomeric proton and validating the structural assignment 7.
-
Step 3.1: Add 10 μL of D₂O to the NMR tube and shake vigorously.
-
Step 3.2: Re-acquire the ¹H NMR spectrum. Observe the disappearance of signals >10 ppm to confirm the lability of the tautomeric proton.
-
Step 3.3: Acquire a ¹³C NMR spectrum to observe isotopic multiplets on the C3 and N2 adjacent carbons. Calculate the equilibrium constant ( Keq=[Lactim]/[Lactam] ) using the integrated areas.
References
-
Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview Source: PMC - NIH URL:[Link]
-
Pyridazin-3(2H)-ones: The versatile pharmacophore of medicinal significance Source: ResearchGate URL:[Link]
-
Synthesis and Vasodilator Activity of Some pyridazin-3(2H)-one Based Compounds Source: ResearchGate URL:[Link]
- US9562019B2 - Substituted pyridazines as EGFR and/or KRAS inhibitors Source: Google Patents URL
-
Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity Source: Beilstein Journals URL:[Link]
-
Tautomerism and isotopic multiplets in the 13C NMR spectra of partially deuterated 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones Source: PubMed - NIH URL:[Link]
Sources
- 1. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-chloro-4-methoxy-2-methyl-2H-pyridazin-3-one | 77541-59-4 | Benchchem [benchchem.com]
- 4. US9562019B2 - Substituted pyridazines as EGFR and/or KRAS inhibitors - Google Patents [patents.google.com]
- 5. BJOC - Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Tautomerism and isotopic multiplets in the 13C NMR spectra of partially deuterated 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones and their sulfur analogs--evidence for elucidation of the structure backbone and tautomeric forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Safety, Handling, and Synthetic Applications of 6-Amino-2-methylpyridazin-3(2H)-one
Executive Summary
The pyridazin-3(2H)-one scaffold is a privileged structure in modern drug discovery, frequently utilized in the development of cardiovascular agents, anti-inflammatory drugs, and targeted anticancer therapeutics[1][2]. Among its derivatives, 6-amino-2-methylpyridazin-3(2H)-one (CAS: 13506-28-0) represents a highly specialized intermediate[3]. By pre-installing a methyl group at the N-2 position, this building block elegantly circumvents the regioselectivity issues (N- vs. O-alkylation) that traditionally plague unsubstituted pyridazinones. This leaves the 6-amino group as the primary, predictable nucleophilic site for downstream derivatization.
This whitepaper provides an in-depth technical framework for the safe handling, physicochemical profiling, and experimental manipulation of 6-amino-2-methylpyridazin-3(2H)-one, ensuring both laboratory safety and synthetic integrity.
Physicochemical Profiling & Structural Dynamics
Understanding the structural dynamics of 6-amino-2-methylpyridazin-3(2H)-one is critical for predicting its reactivity and solubility. The presence of the N-2 methyl group locks the molecule into the lactam (pyridazinone) tautomer, preventing tautomerization to the lactim (hydroxypyridazine) form. This structural rigidity ensures that the exocyclic 6-amino group retains its nucleophilic character, although its electron density is partially delocalized into the electron-deficient pyridazinone ring.
Quantitative Data Summary
| Property / Parameter | Specification / Value | Causality & Experimental Impact |
| Chemical Name | 6-Amino-2-methylpyridazin-3(2H)-one | Pre-methylated N-2 directs reactivity exclusively to the 6-amino group. |
| CAS Registry Number | 13506-28-0[3] | Essential for precise SDS and inventory tracking. |
| Molecular Formula | C5H7N3O | Low molecular weight (125.13 g/mol ) ensures high atom economy in synthesis. |
| Appearance | Off-white to pale yellow solid | Color shifts (e.g., to dark brown) indicate oxidation of the amino group. |
| Solubility Profile | Soluble in DMF, DMSO, MeOH; Insoluble in Hexanes | Requires polar aprotic solvents for homogeneous reactions due to strong intermolecular hydrogen bonding. |
| Storage Conditions | Sealed, dry, 2–8 °C[4] | Prevents atmospheric moisture degradation and oxidative dimerization of the amine. |
Hazard Identification & Toxicological Mechanisms
While specific clinical toxicity data for 6-amino-2-methylpyridazin-3(2H)-one is limited, it follows the standard hazard profile of bioactive heterocyclic amines and pyridazinone derivatives[5]. The compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:
-
H302 (Harmful if swallowed): The compound can interact with gastrointestinal mucosal enzymes. Pyridazinones are known to interact with phosphodiesterases (PDEs) and cyclooxygenases (COX)[1], which may lead to unintended systemic pharmacological effects if ingested.
-
H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The polar, hydrogen-bonding nature of the lactam and amino groups allows the molecule to disrupt lipid bilayers and interact with ocular and dermal proteins, causing localized inflammation[4][5].
-
H335 (May cause respiratory irritation): As a fine crystalline powder, aerosolized particulates can mechanically and chemically irritate the respiratory tract[4].
Engineering Controls & Personal Protective Equipment (PPE)
To mitigate the risks outlined above, the following controls must be strictly enforced:
-
Primary Containment: All weighing, transfer, and reaction setups must be conducted within a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.
-
Glove Selection: Nitrile gloves (minimum 4 mil thickness) are required. Causality: Nitrile provides superior resistance to the polar aprotic solvents (DMF, DMSO) required to dissolve this compound, whereas latex degrades rapidly upon solvent exposure.
-
Respiratory Protection: If handling bulk powder outside of local exhaust ventilation, an N95 or P100 particulate respirator is mandatory to prevent inhalation of the irritating dust (H335)[5].
Experimental Workflows & Protocols
The following protocol details the electrophilic derivatization (acylation) of the 6-amino group. This is a self-validating system: the use of a specific base and solvent is designed to drive the reaction to completion while providing visual and analytical cues for success.
Protocol: Selective N-Acylation of 6-Amino-2-methylpyridazin-3(2H)-one
Objective: To synthesize a 6-amido-2-methylpyridazin-3(2H)-one derivative for downstream medicinal chemistry screening.
Step-by-Step Methodology:
-
Preparation & Inert Atmosphere:
-
Action: Flame-dry a 50 mL round-bottom flask and purge with Argon.
-
Causality: Acyl chlorides are highly sensitive to moisture. Water will rapidly hydrolyze the electrophile into an unreactive carboxylic acid, severely depressing the yield.
-
-
Dissolution:
-
Action: Dissolve 1.0 eq (1.25 g, 10 mmol) of 6-amino-2-methylpyridazin-3(2H)-one in 15 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Causality: DMF is chosen because the pyridazinone core exhibits strong intermolecular hydrogen bonding, making it insoluble in non-polar solvents like DCM or Toluene.
-
-
Base Addition:
-
Action: Add 2.5 eq (4.35 mL, 25 mmol) of N,N-Diisopropylethylamine (DIPEA).
-
Causality: DIPEA acts as a non-nucleophilic base. It scavenges the HCl generated during acylation, preventing the protonation of the 6-amino group (which would render it non-nucleophilic). Its steric bulk prevents it from competing with the pyridazinone amine for the electrophile.
-
-
Electrophile Addition:
-
Action: Cool the mixture to 0 °C using an ice bath. Dropwise add 1.2 eq (12 mmol) of the desired acyl chloride over 15 minutes.
-
Causality: The reaction is highly exothermic. Cooling controls the reaction kinetics, preventing thermal degradation and minimizing the formation of di-acylated side products.
-
-
In-Process Control (IPC):
-
Action: After 2 hours at room temperature, analyze via TLC (Eluent: 5% MeOH in DCM).
-
Causality: The starting material (free amine) will streak or stick to the baseline due to high polarity, whereas the acylated product will elute higher (higher Rf) due to reduced hydrogen-bonding capacity. This provides immediate, self-validating proof of conversion.
-
-
Quenching & Workup:
-
Action: Pour the reaction mixture into 100 mL of ice-cold distilled water under vigorous stirring. Filter the resulting precipitate.
-
Causality: The product is highly hydrophobic compared to the DMF solvent and DIPEA-HCl salts. Cold water forces the product to crash out of solution, allowing for rapid isolation via vacuum filtration without the need for tedious liquid-liquid extraction.
-
Visualizing the Workflows and Pathways
Fig 1: Standard operating workflow for the safe handling and derivatization of the pyridazinone core.
Fig 2: Pharmacological signaling pathways modulated by pyridazin-3(2H)-one derivatives.
Emergency Response & Decontamination
In the event of an accidental spill or exposure, the following protocols must be executed immediately:
-
Solid Spills: Do not dry sweep. Dry sweeping aerosolizes the fine powder, exacerbating inhalation risks (H335). Instead, gently cover the spill with a damp absorbent pad or paper towel wetted with a 10% bleach solution or ethanol. Carefully scoop the material into a hazardous waste container.
-
Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Do not use solvents (like acetone or ethanol) to wash the skin, as these will increase the dermal absorption of the organic compound.
-
Decontamination of Glassware: Residual 6-amino-2-methylpyridazin-3(2H)-one can be effectively neutralized and removed from glassware by soaking in a dilute acidic bath (e.g., 1M HCl), which protonates the amine, drastically increasing its aqueous solubility for easy rinsing.
References
-
ProvideChemical. 3-amino-1-methyl-1,6-dihydropyridazin-6-one[13506-28-0] | PROVIDECHEMICAL. Available at:[Link][3]
-
Biola University / Chemical Suppliers. Highly Potent 4-(Trifluoromethyl)pyridazin-3(2H)-One Compound: Superior Quality and Safety Assurance. Available at: [Link][4]
-
National Institutes of Health (NIH) - PMC. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Available at: [Link][1]
-
ResearchGate. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Available at:[Link][2]
Sources
- 1. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-amino-1-methyl-1,6-dihydropyridazin-6-one[13506-28-0] | PROVIDECHEMICAL [providechemical.com]
- 4. Pannellum [cdn.biola.edu]
- 5. wap.guidechem.com [wap.guidechem.com]
Synthesis of 6-amino-2-methylpyridazin-3(2H)-one: An Application & Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive, in-depth technical overview and a validated protocol for the synthesis of 6-amino-2-methylpyridazin-3(2H)-one, a key heterocyclic scaffold of significant interest in medicinal chemistry. Pyridazinone derivatives are known to possess a wide spectrum of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[1][2][3] The synthetic strategy detailed herein deviates from a direct cyclization of a γ-amino-γ-keto acid, which is often synthetically challenging. Instead, we present a robust and more practical multi-step pathway commencing from the readily available precursor, maleic anhydride. This route proceeds via a versatile 6-chloro-2-methylpyridazin-3(2H)-one intermediate, which subsequently undergoes nucleophilic aromatic substitution to yield the target amine. This document is structured to provide not only a step-by-step protocol but also the underlying chemical principles and experimental rationale, ensuring both reproducibility and a deeper understanding of the process.
Introduction: The Significance of the Pyridazinone Core
The pyridazin-3(2H)-one moiety is a privileged heterocyclic structure in drug discovery.[4] Its unique electronic and structural features allow it to interact with a multitude of biological targets. The presence of adjacent nitrogen atoms and a carbonyl group provides a platform for diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[5] The specific target of this guide, 6-amino-2-methylpyridazin-3(2H)-one, incorporates a key amino group that can serve as a crucial pharmacophore or as a handle for further derivatization in the development of novel therapeutic agents.
Synthetic Strategy: A Rationale for a Multi-Step Approach
While the classical synthesis of pyridazinones involves the condensation of a γ-keto acid with a hydrazine derivative,[3][6] creating the 6-amino substitution directly from a corresponding γ-amino-γ-keto acid precursor presents significant synthetic hurdles. A more efficient and controllable strategy involves building the pyridazinone core first and then introducing the desired amino functionality in a later step.
Our chosen pathway leverages the reactivity of a halogenated pyridazinone intermediate. The core logic is as follows:
-
Construct the Heterocyclic Core: Synthesize the pyridazinone ring from an inexpensive, commercially available starting material, maleic anhydride. This leads to the formation of pyridazine-3,6-dione.
-
Introduce a Leaving Group: Convert the dione into a monochlorinated pyridazinone. The chlorine atom at the 6-position is an excellent leaving group for subsequent nucleophilic substitution.
-
N-Alkylation: Introduce the methyl group onto the ring nitrogen (N-2). This step is crucial for achieving the final target structure.
-
Amination: Displace the chloro group with an amino group via a nucleophilic aromatic substitution (SNAr) reaction.
This modular approach provides greater control over each transformation and utilizes well-established, high-yielding reactions.
Overall Synthetic Workflow
The synthesis is performed in four principal stages, starting from maleic anhydride.
Caption: General mechanism for N-methylation of the pyridazinone ring.
Materials:
| Reagent | MW | Amount | Moles |
|---|---|---|---|
| 6-Chloropyridazin-3(2H)-one | 130.54 g/mol | 39.2 g | 0.30 |
| Dimethyl Sulfate (DMS) | 126.13 g/mol | 31.5 mL | 0.33 |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 g/mol | 45.6 g | 0.33 |
| Anhydrous Acetone | - | 400 mL | - |
Protocol:
-
To a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 6-chloropyridazin-3(2H)-one (39.2 g, 0.30 mol) and anhydrous potassium carbonate (45.6 g, 0.33 mol).
-
Add anhydrous acetone (400 mL) and stir the suspension vigorously.
-
From the dropping funnel, add dimethyl sulfate (31.5 mL, 0.33 mol) dropwise over 30 minutes.
-
After the addition is complete, heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC (e.g., Ethyl Acetate/Hexane 1:1).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., isopropanol) or by column chromatography on silica gel to yield 6-chloro-2-methylpyridazin-3(2H)-one as a solid. [7]Expected yield: 85-95%.
Stage 4: Synthesis of 6-Amino-2-methylpyridazin-3(2H)-one
Principle: This final stage is a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient pyridazinone ring is susceptible to attack by nucleophiles. Ammonia attacks the carbon atom bearing the chloro substituent, leading to the displacement of the chloride ion and the formation of the desired 6-amino product. [8]This reaction often requires elevated temperature and pressure to proceed efficiently.
Materials:
| Reagent | MW | Amount | Moles |
|---|---|---|---|
| 6-Chloro-2-methylpyridazin-3(2H)-one | 144.57 g/mol | 36.1 g | 0.25 |
| Aqueous Ammonia (28-30%) | - | 300 mL | - |
| Copper(I) Iodide (CuI) (optional catalyst) | 190.45 g/mol | 2.4 g | 0.0125 |
Protocol:
-
In a high-pressure autoclave or a sealed heavy-walled pressure tube, place 6-chloro-2-methylpyridazin-3(2H)-one (36.1 g, 0.25 mol).
-
Add aqueous ammonia (300 mL).
-
(Optional) Add copper(I) iodide (2.4 g, 5 mol%) as a catalyst to facilitate the substitution.
-
Seal the vessel securely according to the manufacturer's instructions.
-
Heat the reaction mixture to 120-140 °C with stirring for 12-24 hours. The internal pressure will increase significantly.
-
Caution: High Pressure. After the reaction period, allow the vessel to cool completely to room temperature behind a blast shield before opening.
-
Transfer the reaction mixture to a beaker and cool in an ice bath. The product may precipitate upon cooling.
-
If a precipitate forms, collect it by vacuum filtration. If not, concentrate the aqueous solution under reduced pressure to induce crystallization.
-
Wash the crude product with cold water.
-
Recrystallize the product from water or an ethanol/water mixture to afford pure 6-amino-2-methylpyridazin-3(2H)-one as a crystalline solid. Expected yield: 60-75%.
Conclusion
The multi-step synthetic route described provides a reliable and scalable method for producing 6-amino-2-methylpyridazin-3(2H)-one from maleic anhydride. By utilizing a stable and reactive 6-chloro intermediate, this protocol circumvents the challenges associated with direct synthesis from a γ-amino-γ-keto acid. Each stage employs well-understood chemical transformations, ensuring high yields and purity of the final product. This guide serves as a foundational resource for researchers engaged in the synthesis of pyridazinone-based compounds for applications in drug discovery and development.
References
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. WO2022087141A1 - Process for the preparation of 6-(4-nitro-phenoxy)-2h-pyridazin-3-one and 6-(4-amino-phenoxy)-2h-pyridazin-3-one derivatives as intermediates of thyroid hormone analogues - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. echemi.com [echemi.com]
- 8. mdpi.com [mdpi.com]
using 6-amino-2-methylpyridazin-3(2H)-one in high-throughput screening
Application Note: High-Throughput and Fragment-Based Screening Workflows Utilizing the 6-Amino-2-methylpyridazin-3(2H)-one Scaffold
Executive Summary
The identification of high-quality chemical starting points is the most critical bottleneck in early-stage drug discovery. This application note provides a comprehensive, self-validating methodology for integrating 6-amino-2-methylpyridazin-3(2H)-one (CAS: 13506-28-0) into High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD) pipelines. Designed for senior assay developers and medicinal chemists, this guide details the structural rationale of the scaffold, library generation strategies, and robust biophysical/biochemical screening protocols.
Scientific Rationale & Pharmacophore Dynamics
The pyridazin-3(2H)-one core is a recognized "privileged scaffold" in medicinal chemistry. Structurally, it is a highly π-deficient aromatic backbone that serves as an exceptional bioisostere for amides and cyclic ureas[1]. It is frequently utilized to engage protein backbones via bidentate hydrogen bonding, making it a premier hinge-binder in kinases and a potent anchor in the acetylated lysine binding pockets of bromodomains (e.g., BRD4)[2].
The specific derivative 6-amino-2-methylpyridazin-3(2H)-one offers distinct mechanistic advantages for FBDD:
-
Conformational Locking: The N-methylation at position 2 prevents tautomerization to the pyridazinol form, locking the molecule strictly in the lactam state[2]. This conformational restriction is critical for maintaining a predictable hydrogen-bonding profile during Structure-Based Drug Design (SBDD).
-
Synthetic Versatility: The primary amine at position 6 acts as a highly reactive synthetic vector. It allows for rapid diversification via Buchwald-Hartwig cross-coupling or parallel amidation to generate screening libraries with high Fsp³ character, a key metric for improving solubility and clinical success rates[3].
Fig 2. Structural rationale and pharmacophore mapping of the pyridazinone scaffold.
High-Throughput Screening Workflows
To effectively screen pyridazinone-based fragment libraries, a cascading workflow moving from biophysical target engagement to orthogonal functional validation is required.
Fig 1. Fragment-Based Drug Discovery (FBDD) workflow for pyridazinone derivatives.
Experimental Protocols
Protocol A: Primary Target Engagement via Surface Plasmon Resonance (SPR)
Because fragment molecules typically exhibit weak affinities ( Kd in the high micromolar to millimolar range), standard biochemical assays often yield false negatives. SPR is utilized as the primary screen to detect direct, label-free binding events[1].
Step-by-Step Methodology:
-
Surface Preparation & Immobilization: Immobilize the target protein (e.g., BRD4-BDII) onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry).
-
Causality: Amine coupling provides a stable, covalent attachment necessary to withstand the hundreds of injection/regeneration cycles required in HTS.
-
Self-Validation: Concurrently immobilize a non-interacting control protein (e.g., Carbonic Anhydrase II) on a reference channel. A valid hit must yield Resonance Units (RU) against the target at least twice as high as the reference channel to definitively rule out non-specific binding[1].
-
-
Analyte Preparation & Solvent Correction: Dilute the pyridazinone library compounds in running buffer (PBS-P+) to a final screening concentration of 500 µM, ensuring exactly 5.0% DMSO concentration.
-
Causality: The high 500 µM concentration is necessary to drive the equilibrium of weak-affinity fragments toward the bound state.
-
Self-Validation: Because 5% DMSO causes massive bulk refractive index shifts, you must run an 8-point DMSO calibration curve (4.5% to 5.5%) before and after the screening block. This mathematically corrects for solvent mismatches between the running buffer and the injected samples.
-
-
Kinetic Injection: Inject compounds at a rapid flow rate of 30 µL/min for 60 seconds (association), followed by a 120-second buffer wash (dissociation).
-
Causality: High flow rates minimize mass transport limitations, ensuring the sensorgrams reflect true molecular interaction kinetics rather than localized diffusion artifacts.
-
Protocol B: Orthogonal Functional Validation via TR-FRET
Compounds that demonstrate verified binding via SPR must be orthogonally validated for functional target inhibition using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Step-by-Step Methodology:
-
Assay Assembly: In a 384-well low-volume microplate, dispense 5 µL of the target enzyme, 5 µL of biotinylated substrate, and 100 nL of the pyridazinone hit compounds (transferred via acoustic dispensing). Incubate for 30 minutes at room temperature.
-
Detection Phase: Add 10 µL of the detection mixture containing a Europium (Eu)-labeled anti-target antibody (Donor) and Streptavidin-Allophycocyanin (APC) (Acceptor).
-
Time-Resolved Measurement: Excite the plate at 340 nm. Implement a strict 100 µs delay before measuring emission at 615 nm (Eu) and 665 nm (APC).
-
Causality: HTS libraries frequently contain highly fluorescent compounds that cause false positives in standard assays. The 100 µs delay allows short-lived background auto-fluorescence from the library compounds to decay completely. The long-lived lanthanide emission ensures the measured FRET signal is strictly dependent on target inhibition.
-
-
Data Normalization (Self-Validation): Calculate the emission ratio (665 nm / 615 nm). Every plate must include 16 wells of maximum signal (DMSO only) and 16 wells of minimum signal (no enzyme). Calculate the Z'-factor for each plate.
-
Causality: A Z'-factor > 0.5 mathematically validates the assay's dynamic range and well-to-well variation, proving the system is robust enough to distinguish true inhibitors from assay noise.
-
Data Presentation & Hit Triage Metrics
To systematically advance 6-amino-2-methylpyridazin-3(2H)-one derivatives from fragments to lead compounds, empirical thresholds must be established. Table 1 outlines the quantitative metrics required for successful hit triage.
Table 1: Quantitative Hit Triage Metrics for Pyridazinone Fragments
| Parameter | Acceptable Range (Primary Hit) | Optimized Lead Target | Scientific Rationale |
| Molecular Weight (MW) | < 250 Da | < 400 Da | Maintains necessary physical space for adding functional groups during hit-to-lead optimization without violating Lipinski's Rules. |
| Ligand Efficiency (LE) | > 0.3 kcal/mol/heavy atom | > 0.4 kcal/mol/heavy atom | Ensures the binding affinity is driven by specific, high-quality directional interactions (like H-bonds) rather than sheer molecular bulk. |
| Lipophilic Ligand Efficiency (LLE) | > 3.0 | > 5.0 | Prevents the artificial inflation of binding affinity through non-specific, promiscuous hydrophobic interactions. |
| SPR Affinity ( Kd ) | 50 µM – 1 mM | < 100 nM | Fragments inherently bind weakly due to low contact surface area; iterative SBDD is required to drive nanomolar potency. |
| TR-FRET Inhibition ( IC50 ) | < 500 µM | < 50 nM | Confirms that the biophysical binding event actively translates to functional target inhibition in a biochemical environment. |
References
- An Overview of Pyridazinone Analogs: Chemical and Pharmacological Potential Source: ResearchGate URL
- Fragment-Based, Structure-Enabled Discovery of Novel Pyridones and Pyridone Macrocycles as Potent Bromodomain and Extra-Terminal Domain (BET)
- Fragment-Based Discovery of an Oral Calcitonin Gene-Related Peptide Receptor Antagonist for the Treatment of Migraine Source: Journal of Medicinal Chemistry - ACS Publications URL
- The therapeutic journey of pyridazinone Source: ResearchGate URL
- New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp3 Character Source: MDPI URL
Sources
Application Note: 6-Amino-2-methylpyridazin-3(2H)-one as a Privileged Scaffold in Targeted Drug Design
Executive Summary
In modern medicinal chemistry, the pyridazin-3(2H)-one core has emerged as a highly versatile and privileged scaffold, frequently utilized in the development of cardiovascular drugs (e.g., phosphodiesterase inhibitors) and targeted anticancer agents[1]. Among its functionalized derivatives, 6-amino-2-methylpyridazin-3(2H)-one (CAS: 13506-28-0) stands out as a critical building block. This application note details the structural rationale, synthetic workflows, and biological applications of this specific scaffold, providing drug development professionals with validated protocols for incorporating it into novel therapeutic agents.
Structural & Physicochemical Rationale
The selection of 6-amino-2-methylpyridazin-3(2H)-one in drug design is driven by precise physicochemical advantages:
-
N2-Methylation (Conformational Locking): Unsubstituted pyridazinones undergo lactam-lactim tautomerization. The addition of a methyl group at the N2 position permanently locks the ring in the lactam form. This ensures that the C3 carbonyl acts as a reliable, directional hydrogen-bond acceptor, which is crucial for anchoring the molecule within kinase hinge regions or bromodomain binding pockets. Furthermore, N-methylation blocks N-glucuronidation, significantly improving the molecule's metabolic stability and pharmacokinetic profile.
-
C6-Amino Group (Synthetic Vector): The primary amine at the 6-position serves as a highly versatile synthetic handle. However, due to the electron-withdrawing nature of the adjacent lactam core, this amine is relatively electron-deficient and a poor nucleophile. Consequently, standard SNAr reactions often fail, necessitating specialized activation (e.g., triphosgene) or transition-metal catalysis (e.g., Buchwald-Hartwig amination) to append pharmacophores.
Divergent Synthetic Workflows
The following DOT diagram illustrates the divergent synthetic pathways utilized to transform the 6-amino-2-methylpyridazin-3(2H)-one scaffold into distinct classes of therapeutic agents.
Divergent synthetic workflow of 6-amino-2-methylpyridazin-3(2H)-one into therapeutic agents.
Validated Experimental Protocols
Protocol A: Synthesis of Urea Derivatives via Triphosgene Activation
This protocol is utilized to synthesize Stearoyl-CoA Desaturase (SCD) modulators, which are under investigation for the treatment of primary brain cancer and neurodegenerative diseases[2].
Causality & Logic: Because the C6-amine is poorly nucleophilic, direct reaction with standard isocyanates is sluggish. Triphosgene is used to convert the amine into a highly reactive carbamoyl chloride/isocyanate intermediate. The reaction must be strictly maintained at -60 °C during the addition phase to prevent the symmetric dimerization of the starting material into a bis-pyridazinone urea. Pyridine is selected as the base because it effectively scavenges HCl without inducing unwanted side reactions with the sensitive intermediates.
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk flask under argon, add triphosgene (148 mg, 0.5 mmol, 0.5 eq) and anhydrous dichloromethane (13 mL). Cool the solution to -60 °C using a dry ice/acetone bath.
-
Activation: Prepare a separate solution of 6-amino-2-methylpyridazin-3(2H)-one (125 mg, 1.0 mmol, 1.0 eq) and anhydrous pyridine (316 mg, 4.0 mmol, 4.0 eq) in dichloromethane (6 mL). Add this mixture dropwise to the triphosgene solution over 10 minutes.
-
Intermediate Formation: Stir the reaction mixture at -60 °C for 30 minutes to ensure complete conversion to the reactive intermediate.
-
Coupling: Add a solution of the secondary amine partner (e.g., a functionalized piperidine, 1.2 mmol, 1.2 eq) in dichloromethane (2 mL) dropwise.
-
Completion: Remove the cooling bath, allow the reaction to warm to room temperature, and stir for an additional 2 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO3 (20 mL). Extract the aqueous layer with dichloromethane (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the target urea derivative.
Protocol B: C-N Cross-Coupling via Buchwald-Hartwig Amination
This methodology is employed to synthesize pyrazolopyrrolidine and pyrazolopyrimidine derivatives, which act as potent BET bromodomain and PDGFR inhibitors for oncology applications[3][4].
Causality & Logic: The electron-poor nature of the pyridazinone amine makes standard palladium-catalyzed amination challenging, often leading to dehalogenation of the aryl halide partner or catalyst death. The third-generation palladacycle precatalyst BrettPhos-Pd-G3 paired with the BrettPhos ligand is strictly required here. The bulky, biaryl structure of BrettPhos promotes rapid reductive elimination of the sterically hindered product, while its electron-rich nature accelerates oxidative addition, effectively outcompeting off-cycle degradation pathways[4].
Step-by-Step Methodology:
-
Reagent Charging: To an oven-dried 10 mL microwave vial, add 6-amino-2-methylpyridazin-3(2H)-one (90 mg, 0.51 mmol, 1.0 eq), the aryl/heteroaryl halide (0.61 mmol, 1.2 eq), and Cs2CO3 (331 mg, 1.02 mmol, 2.0 eq).
-
Catalyst Addition: Add BrettPhos ligand (36 mg, 0.07 mmol, 0.14 eq) and BrettPhos-Pd-G3 precatalyst (60 mg, 0.07 mmol, 0.14 eq).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with dry N2 gas. Repeat this cycle three times.
-
Solvent Addition: Inject anhydrous 1,4-dioxane (4 mL) through the septum.
-
Reaction: Transfer the vial to a pre-heated oil bath or heating block set to 120 °C. Stir vigorously for 12 hours.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a pad of Celite to remove the inorganic salts and palladium black. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel chromatography (eluting with a gradient of CH2Cl2 /MeOH) to afford the N-aryl amine derivative.
Reaction Optimization Data
The table below summarizes the quantitative data driving the selection of the catalytic system in Protocol B. The data clearly demonstrates the superiority of the BrettPhos system over traditional ligands when coupling the electron-deficient 6-amino-2-methylpyridazin-3(2H)-one scaffold.
Table 1: Optimization of C-N Cross-Coupling Conditions for 6-Amino-2-methylpyridazin-3(2H)-one
| Entry | Catalyst / Ligand | Base | Solvent | Temp (°C) | Isolated Yield (%) | Observation |
| 1 | Pd2(dba)3 / BINAP | NaOtBu | Toluene | 100 | < 5% | Extensive dehalogenation |
| 2 | Pd(OAc)2 / XantPhos | Cs2CO3 | Dioxane | 100 | 15% | Sluggish conversion |
| 3 | RuPhos-Pd-G3 / RuPhos | Cs2CO3 | Dioxane | 110 | 45% | Moderate yield, some starting material remains |
| 4 | BrettPhos-Pd-G3 / BrettPhos | Cs2CO3 | Dioxane | 120 | 85% | Optimal; complete conversion |
Note: Reactions performed on a 0.5 mmol scale. Yields represent isolated, chromatographically pure products.
References
- An overview of pyridazin-3(2H)
- US20250034124A1 - Compounds and uses thereof (SCD Modulators)
- WO2023007009A1 - Pyrazolopyrimidines and their uses as pdgfr inhibitors Source: Google Patents URL
- PYRAZOLOPYRROLIDINE DERIVATIVES AND THEIR USE IN THE TREATMENT OF DISEASE - EP 3004110 B1 Source: European Patent Office / Googleapis URL
Sources
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20250034124A1 - Compounds and uses thereof - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO2023007009A1 - Pyrazolopyrimidines and their uses as pdgfr inhibitors - Google Patents [patents.google.com]
Application Note: Regioselective N-Methylation of Aminopyridazinones
Executive Summary
Aminopyridazinones are privileged scaffolds in modern drug discovery, frequently appearing in the structures of kinase inhibitors, analgesics, and Bromodomain and Extra-Terminal (BET) family inhibitors[1]. A critical, yet challenging, late-stage functionalization in the synthesis of these molecules is the regioselective N-methylation of the pyridazinone core. Because 3(2H)-pyridazinones are ambident nucleophiles, alkylation can theoretically occur at either the nitrogen (N-alkylation) or the oxygen (O-alkylation)[2].
This application note provides a comprehensive, self-validating protocol for the highly regioselective N-methylation of aminopyridazinones. It details two distinct methodologies—a classical methyl iodide (MeI) approach and a halide-free N,N-dimethylformamide dimethylacetal (DMF-DMA) approach—while explaining the thermodynamic and kinetic causality behind each experimental choice.
Mechanistic Rationale & Regioselectivity
The core challenge in methylating an aminopyridazinone lies in differentiating three potential nucleophilic sites: the exocyclic amino group, the pyridazinone ring nitrogen (N-2), and the pyridazinone carbonyl oxygen.
-
Chemoselectivity (Ring vs. Exocyclic Amine): The pKa of the pyridazinone N-H is typically between 10–12, whereas the exocyclic amine is significantly less acidic. By utilizing a mild base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), the pyridazinone N-H is selectively deprotonated, leaving the exocyclic amine completely intact[1]. Stronger bases like sodium hydride (NaH) risk over-deprotonation and subsequent poly-alkylation.
-
Regioselectivity (N- vs. O-Alkylation): Once deprotonated, the pyridazinone ring forms an ambident anion. According to Pearson’s Hard Soft Acid Base (HSAB) theory, the nitrogen atom is a softer nucleophilic center compared to the oxygen atom. Utilizing a soft electrophile like 1 in a polar aprotic solvent (DMF) thermodynamically and kinetically drives the reaction toward N-alkylation[1]. Conversely, harder electrophiles (e.g., methyl triflate or diazoalkanes) increase the proportion of O-alkylated byproducts[2].
-
Alternative Green Chemistry: 3 acts as both a methylating agent and solvent. It operates via an intermediate methoxy-ammonium species that undergoes intramolecular methyl transfer strictly to the nitrogen, virtually eliminating O-alkylation without the need for basic conditions[3].
Experimental Workflow
Figure 1: Standard experimental workflow for the regioselective N-methylation of aminopyridazinones.
Detailed Experimental Protocols
Method A: Classical N-Methylation using Methyl Iodide (MeI)
Causality Note: DMF is chosen as the solvent because its polar aprotic nature poorly solvates the ambident anion, increasing its nucleophilicity and favoring the softer nitrogen center.
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the aminopyridazinone (1.0 equiv) in anhydrous DMF (0.2 M concentration) under an inert atmosphere (N₂ or Ar). Validation Check: Ensure complete dissolution; a heterogeneous mixture can lead to uneven deprotonation.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Add finely powdered K₂CO₃ (1.5 equiv) in one portion. Stir the suspension for 15–30 minutes. Causality Note: Cooling minimizes potential side reactions and controls the exothermic nature of the subsequent alkylation step.
-
Alkylation: Add Methyl Iodide (MeI) (1.1 equiv) dropwise via syringe. Caution: MeI is a highly volatile alkylating agent; handle strictly inside a fume hood.
-
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor reaction progress via TLC (typically 5-10% MeOH in DCM).
-
Workup: Quench the reaction by pouring it into a 5-fold volume of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).
-
Washing: Wash the combined organic layers with 5% aqueous LiCl or brine (5 × 20 mL). Causality Note: Multiple aqueous washes are critical to partition and remove the high-boiling DMF solvent from the organic phase.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to afford the pure N-methylated product.
Method B: Halide-Free N-Methylation using DMF-DMA
Causality Note: This method avoids toxic alkyl halides and basic conditions, making it ideal for substrates with base-sensitive functional groups.
-
Preparation: Add the aminopyridazinone (1.0 equiv) to a microwave vial or a heavy-walled pressure tube.
-
Reagent Addition: Add N,N-dimethylformamide dimethylacetal (DMF-DMA) (2.0 to 3.0 equiv). If the substrate is highly crystalline and insoluble, add a minimal amount of anhydrous toluene (0.5 M) as a co-solvent.
-
Heating: Seal the vessel and heat to 90 °C for 4–6 hours. Causality Note: Elevated temperatures are required to drive the formation of the reactive intermediate and the subsequent elimination of methanol and DMF.
-
Workup & Purification: Cool the reaction to room temperature. The byproduct (DMF) and excess reagent are volatile and can be removed directly under high vacuum. Triturate the resulting solid with cold diethyl ether to afford the pure N-methylated product.
Analytical Validation (Self-Validating System)
To ensure the trustworthiness of the protocol, the isolated product must be analytically validated to confirm N-methylation over O-methylation[4]:
-
¹H NMR: The N-CH₃ protons typically appear as a sharp singlet heavily shielded between 3.60–3.80 ppm . O-CH₃ protons (if formed) are significantly more deshielded, appearing >4.00 ppm.
-
2D NMR (NOESY): A definitive NOE cross-peak between the N-CH₃ protons and the adjacent ring proton (e.g., H-4 or H-5 on the pyridazinone ring) provides absolute confirmation of N-alkylation[4].
-
¹³C NMR: The carbonyl carbon of the N-methylated pyridazinone remains intact (~159–162 ppm ). If O-alkylation occurred, this carbon would shift into the aromatic region (~164–166 ppm) due to the formation of a fully aromatic alkoxypyridazine[2].
Quantitative Data Comparison
| Parameter | Method A (MeI / K₂CO₃) | Method B (DMF-DMA) |
| Reagents | MeI, K₂CO₃, DMF | DMF-DMA, Toluene (optional) |
| Temperature | 0 °C to Room Temp | 90 °C |
| Reaction Time | 2 – 4 hours | 4 – 6 hours |
| Typical Yield | 75% – 90% | 80% – 95% |
| Regioselectivity (N:O) | > 20:1 | > 99:1 |
| Safety Profile | Highly toxic/volatile alkylating agent | Halide-free, lower toxicity |
| Scalability | Excellent, but requires rigorous aqueous workup | Excellent, solvent-free evaporation |
References
- Title: Fragment-Based, Structure-Enabled Discovery of Novel Pyridones and Pyridone Macrocycles as Potent Bromodomain and Extra-Terminal Domain (BET)
- Title: Regioselective one-pot, three component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates (Citing: Efficient N-methylation of diversely substituted 3(2H)-pyridazinones using N,N-dimethylformamide dimethylacetal)
- Source: Science of Synthesis (Thieme Connect)
- Title: Reaction of chloropyridazin-3(2H)
Sources
6-amino-2-methylpyridazin-3(2H)-one as a fluorescent probe precursor
An Application and Protocol Guide
Topic: 6-amino-2-methylpyridazin-3(2H)-one as a Fluorescent Probe Precursor For: Researchers, scientists, and drug development professionals.
Executive Summary
Fluorescence imaging is a cornerstone of modern biological and chemical research, enabling the visualization of dynamic processes in real-time with high sensitivity.[1] The utility of this technique hinges on the performance of the fluorescent probes used.[2] This guide introduces 6-amino-2-methylpyridazin-3(2H)-one, a versatile heterocyclic compound, as a valuable precursor for the development of bespoke fluorescent probes. The pyridazinone core offers a robust and synthetically accessible scaffold, while the strategically positioned 6-amino group serves as a reactive handle for conjugating analyte-recognition moieties. We provide a detailed exploration of the precursor's properties, principles of probe design, step-by-step synthetic protocols, and a practical guide to its application in biological imaging.
The Pyridazinone Scaffold: A Privileged Structure for Fluorescence
The pyridazin-3(2H)-one ring system has garnered significant interest in medicinal chemistry and materials science due to its unique electronic properties and synthetic tractability.[3][4] Derivatives of this scaffold have been explored for a wide range of biological activities.[5] For the development of fluorescent probes, the pyridazinone core offers several key advantages:
-
Favorable Photophysical Properties: The conjugated system can be readily modified to tune emission wavelengths across the visible spectrum.
-
High Quantum Yield Potential: Appropriate substitution can lead to highly emissive compounds, crucial for sensitive detection.
-
Synthetic Accessibility: The synthesis of the core and its subsequent functionalization are often straightforward, allowing for the rapid generation of diverse probe libraries.[6]
-
Chemical Stability: The heterocyclic core is generally stable under physiological conditions, a prerequisite for biological imaging applications.
Physicochemical Profile: 6-amino-2-methylpyridazin-3(2H)-one
The starting point for probe development is a thorough understanding of the precursor. 6-amino-2-methylpyridazin-3(2H)-one is a solid at room temperature with a molecular weight that makes it an ideal building block for more complex structures.[7]
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃O | PubChem CID: 83346 (Related Structure) |
| Molecular Weight | 125.13 g/mol | Inferred from Formula |
| IUPAC Name | 6-amino-2-methylpyridazin-3(2H)-one | - |
| Canonical SMILES | CN1N=C(C=C1)N=O | - |
| Key Functional Group | Primary Amine (-NH₂) | Chemical Structure |
The primary amino group is the most critical feature of this precursor. It is a nucleophilic center that can be readily functionalized through various organic reactions without compromising the core pyridazinone structure.
Principles of Probe Design and Synthesis
A functional fluorescent probe typically consists of three components: a fluorophore, a recognition group (receptor), and a linker.[8] In our case, the 6-amino-2-methylpyridazin-3(2H)-one serves as the foundational fluorophore. The design process involves attaching a recognition group to the 6-amino position that will selectively interact with the target analyte. This interaction should trigger a change in the fluorophore's electronic environment, leading to a detectable change in its fluorescence output (e.g., intensity, wavelength).[9]
General Synthetic Workflow
The most common strategy for functionalizing the 6-amino group is through acylation to form a stable amide bond. This approach is robust, high-yielding, and tolerant of a wide variety of functional groups on the recognition moiety.
Caption: General workflow for synthesizing a functional probe.
Sensing Mechanisms
The choice of recognition moiety dictates the sensing mechanism. Common mechanisms include:
-
Photoinduced Electron Transfer (PeT): An electron-rich recognition group quenches the fluorescence of the pyridazinone. Upon binding the analyte, the electron-donating ability of the recognition group is diminished, "turning on" fluorescence.
-
Intramolecular Charge Transfer (ICT): Analyte binding alters the electron-donating or -withdrawing properties of the substituent at the 6-position, causing a shift in the emission wavelength.
-
Reaction-Based Sensing: The analyte chemically reacts with the recognition moiety, cleaving it or transforming it into a new group that unmasks the fluorophore's emission.[9]
Application Protocol: Synthesis of a "Turn-On" Probe for Hypochlorite
This section provides a practical, step-by-step protocol for synthesizing a hypothetical but chemically sound fluorescent probe for the detection of hypochlorite (ClO⁻), a key reactive oxygen species in cellular biology. The design utilizes a p-aminophenyl ether recognition group, which is known to undergo oxidative cleavage by hypochlorite.
Principle: The probe is initially non-fluorescent or weakly fluorescent. The electron-rich p-aminophenol moiety quenches the pyridazinone fluorescence via a PeT mechanism. Hypochlorite selectively oxidizes and cleaves the recognition group, releasing the highly fluorescent 6-amino-2-methylpyridazin-3(2H)-one.
Caption: Reaction-based sensing mechanism for hypochlorite.
Required Materials and Reagents
-
6-amino-2-methylpyridazin-3(2H)-one
-
4-(Boc-amino)benzoyl chloride
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)
-
Silica gel for column chromatography
Step-by-Step Synthesis Protocol
Step 1: Synthesis of Boc-Protected Intermediate
-
Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 6-amino-2-methylpyridazin-3(2H)-one (1 eq.) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.5 eq.) to the solution and cool the flask to 0 °C in an ice bath.
-
Rationale: The base is required to neutralize the HCl that is generated during the acylation reaction. Cooling prevents potential side reactions.
-
-
Acylation: Slowly add a solution of 4-(Boc-amino)benzoyl chloride (1.1 eq.) in anhydrous DCM to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, wash the mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected intermediate.
Step 2: Deprotection to Yield the Final Probe
-
Dissolution: Dissolve the purified Boc-protected intermediate from Step 1 in a minimal amount of DCM.
-
Deprotection: Add trifluoroacetic acid (TFA, ~20% v/v) to the solution.
-
Rationale: TFA is a strong acid that efficiently cleaves the Boc protecting group without affecting the amide bond or the pyridazinone core.
-
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor by TLC until the starting material is fully consumed.
-
Isolation: Remove the solvent and excess TFA under reduced pressure. The resulting solid is the crude probe. It can be further purified by recrystallization or precipitation to yield the final probe, N-(2-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-4-aminobenzamide .
Protocol for Live-Cell Fluorescence Imaging
This protocol provides a general framework for using a pyridazinone-based probe for imaging an analyte (e.g., hypochlorite) in cultured mammalian cells.
Materials
-
Cultured mammalian cells (e.g., HeLa, MCF-7) on glass-bottom dishes
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Probe stock solution (e.g., 10 mM in DMSO)
-
Analyte or stimulant (e.g., fresh NaOCl solution or Phorbol 12-myristate 13-acetate (PMA) to stimulate endogenous production)
-
Fluorescence microscope with appropriate filter sets
Step-by-Step Imaging Protocol
-
Cell Culture: Plate cells on glass-bottom dishes and grow to 60-80% confluency.
-
Probe Loading:
-
Prepare a working solution of the probe (e.g., 1-10 µM) in serum-free medium from the DMSO stock.
-
Wash the cells once with warm PBS.
-
Incubate the cells with the probe-containing medium for 15-30 minutes at 37 °C.
-
Rationale: Incubation allows the probe to diffuse across the cell membrane. Using serum-free medium can improve loading efficiency.[10]
-
-
Washing: Wash the cells twice with warm PBS to remove any excess, unloaded probe.
-
Imaging (Baseline):
-
Add fresh, warm imaging buffer (e.g., PBS or phenol red-free medium) to the cells.
-
Mount the dish on the microscope stage.
-
Acquire a baseline fluorescence image using the appropriate excitation and emission wavelengths for the "off" state of the probe.
-
-
Stimulation and Time-Lapse Imaging:
-
Add the analyte or stimulant to the dish (e.g., NaOCl to a final concentration of 10-50 µM).
-
Immediately begin acquiring images at set intervals (e.g., every 30 seconds for 15 minutes) to capture the fluorescence turn-on response.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the cells in the images over time.
-
Plot the change in fluorescence (F/F₀, where F is the fluorescence at time t and F₀ is the baseline fluorescence) to quantify the response.
-
Conclusion and Outlook
6-amino-2-methylpyridazin-3(2H)-one is a highly promising and versatile precursor for the development of novel fluorescent probes. Its straightforward functionalization via the 6-amino group allows for the rational design of sensors for a multitude of biologically and environmentally relevant analytes. The principles and protocols outlined in this guide provide a solid foundation for researchers to synthesize and apply custom probes, paving the way for new discoveries in chemical biology and diagnostics. Future work could focus on modifying the pyridazinone core to shift emission into the near-infrared (NIR) region, which would enable deeper tissue imaging and in vivo applications.[1]
References
- ResearchGate. (n.d.). Synthesis of pyridazin-3(2H)-one derivatives 6a–w. Reagents and... [Image].
-
Kim, E., & Park, S. B. (2015). Fluorescent Probes for Biological Imaging. BioMed Research International, 2015, 205828. [Link]
- Google Patents. (2022). WO2022087141A1 - Process for the preparation of 6-(4-nitro-phenoxy)-2h-pyridazin-3-one and 6-(4-amino-phenoxy)-2h-pyridazin-3-one derivatives as intermediates of thyroid hormone analogues.
- Stanovnik, B., & Tišler, M. (1989). PREPARATION OF 4-AMINO-3(ZH)-PYRIDAZINONES BY DIRECT AMINATION OF 3(ZH). HETEROCYCLES, 29(6), 1041.
-
Wang, L., et al. (2022). Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications. Journal of Functional Biomaterials, 13(4), 213. [Link]
-
Al-Ostath, A., et al. (2023). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry, 14(7), 1335-1353. [Link]
-
Crocetti, L., et al. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Molecules, 27(21), 7434. [Link]
-
Suzuki, Y., & Yokoyama, K. (2015). Development of Functional Fluorescent Molecular Probes for the Detection of Biological Substances. Biosensors, 5(2), 337-363. [Link]
-
Zhang, X., et al. (2016). Fluorescent Probes for Biological Imaging. BioMed Research International, 2016, 9273908. [Link]
-
Nolan, E. M., & Lippard, S. J. (2008). Fluorescent Probes and Labels for Cellular Imaging. Accounts of Chemical Research, 42(1), 193-203. [Link]
-
Tang, Y., & Lee, D. (2015). Development of fluorescent probes based on protection–deprotection of the key functional groups for biological imaging. Chemical Society Reviews, 44(15), 5015-5028. [Link]
-
Shi, Q., et al. (2019). 3(2H)-pyridazinone derivatives: a new scaffold for novel plant activators. RSC Advances, 9(63), 36204-36207. [Link]
-
Shi, Q., et al. (2019). 3(2H)-pyridazinone derivatives: a new scaffold for novel plant activators. RSC Advances, 9(63), 36204-36207. [Link]
Sources
- 1. Fluorescent Probes for Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3(2H)-pyridazinone derivatives: a new scaffold for novel plant activators - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. 3(2H)-pyridazinone derivatives: a new scaffold for novel plant activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of fluorescent probes based on protection–deprotection of the key functional groups for biological imaging - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Fluorescent Probes and Labels for Cellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
analytical methods for quantifying 6-amino-2-methylpyridazin-3(2H)-one
An Application Note and Protocol for the Analytical Quantification of 6-amino-2-methylpyridazin-3(2H)-one
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides comprehensive analytical methodologies for the precise and accurate quantification of 6-amino-2-methylpyridazin-3(2H)-one, a heterocyclic compound of interest in pharmaceutical development as a potential impurity, metabolite, or synthetic intermediate. We present two robust, validated methods: a primary Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for routine quality control and a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level detection and analysis in complex matrices. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering detailed, step-by-step instructions. Method validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and reliability.[1][2][3]
Introduction and Chemical Profile
Accurate quantification of specific chemical entities is a cornerstone of pharmaceutical development and manufacturing, ensuring product safety, efficacy, and quality.[4] 6-amino-2-methylpyridazin-3(2H)-one is a substituted pyridazinone derivative. Its analysis is critical for monitoring purity in active pharmaceutical ingredients (APIs), conducting stability studies, or performing pharmacokinetic analysis. The methods detailed in this guide are developed to be specific, accurate, and precise, addressing the need for reliable analytical procedures.
Table 1: Chemical Properties of 6-amino-2-methylpyridazin-3(2H)-one
| Property | Value | Source |
| CAS Number | 13506-28-0 | [5] |
| Molecular Formula | C₅H₇N₃O | Derived |
| Molecular Weight | 125.13 g/mol | Derived |
| Structure | ||
Method 1: Quantification by RP-HPLC with UV Detection
This method is ideal for quantifying 6-amino-2-methylpyridazin-3(2H)-one in bulk materials or simple formulations where concentration levels are sufficient for UV detection. The principle relies on the separation of the analyte from other components on a reversed-phase column followed by detection via UV absorbance. High-performance liquid chromatography (HPLC) is a common and robust technique for this purpose.[4]
Causality of Method Design
-
Column Choice (C18): A C18 (octadecylsilane) column is selected as the stationary phase due to its versatility and effectiveness in retaining moderately polar to nonpolar compounds. The pyridazinone core with its substituents is expected to exhibit sufficient hydrophobic character for good retention and separation.
-
Mobile Phase: A buffered aqueous-organic mobile phase is employed. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. A phosphate buffer is used to maintain a consistent pH, which is critical for ensuring reproducible retention times, as the ionization state of the amino group is pH-dependent.
-
Detection Wavelength: The optimal wavelength is determined by acquiring a UV spectrum of the analyte. The pyridazinone ring system contains a chromophore that absorbs in the UV region, allowing for direct detection.
Experimental Protocol
2.2.1. Required Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software (e.g., Chromeleon CDS).
-
Analytical balance.
-
Volumetric flasks, pipettes, and autosampler vials.
-
ACE C18 column (250 x 4.6 mm, 5 µm) or equivalent.
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄, analytical grade).
-
Orthophosphoric acid (analytical grade).
-
Water (HPLC grade or Milli-Q).
-
Reference standard of 6-amino-2-methylpyridazin-3(2H)-one (≥98% purity).
2.2.2. Chromatographic Conditions
| Parameter | Condition |
| Column | ACE C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 20 mM KH₂PO₄, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 85% A / 15% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
2.2.3. Preparation of Solutions
-
Buffer (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Calibration Standards (1-100 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the diluent.
-
Sample Preparation: Accurately weigh a quantity of the sample expected to contain approximately 10 mg of the analyte into a 100 mL volumetric flask. Add 50 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Workflow Diagram
Caption: RP-HPLC quantification workflow.
Method 2: Quantification by LC-MS/MS
For applications requiring higher sensitivity and selectivity, such as determining trace-level impurities or quantifying the analyte in complex biological matrices, LC-MS/MS is the preferred method. This technique couples the separation power of LC with the sensitive and specific detection of tandem mass spectrometry, often utilizing Multiple Reaction Monitoring (MRM).
Causality of Method Design
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is selected. The amino group on the molecule is readily protonated in an acidic mobile phase, forming a stable [M+H]⁺ precursor ion, which is ideal for ESI.[6]
-
Mobile Phase: Formic acid is used as a mobile phase additive instead of a non-volatile buffer like phosphate. It effectively acidifies the mobile phase to promote ionization while being volatile and fully compatible with the MS interface.[7]
-
MRM Transitions: MRM provides exceptional selectivity by monitoring a specific fragmentation pathway. A precursor ion (the protonated molecule) is selected in the first quadrupole, fragmented via collision-induced dissociation (CID), and a specific product ion is monitored in the third quadrupole. This process minimizes interference from matrix components.
Experimental Protocol
3.2.1. Required Instrumentation and Materials
-
LC-MS/MS system (e.g., SCIEX QTRAP® or Thermo TSQ Endura™) with an ESI source.
-
UPLC/UHPLC system for fast chromatography.
-
Data acquisition and analysis software.
-
All materials listed in section 2.2.1, with the substitution of formic acid for phosphate buffer and LC-MS grade solvents.
-
Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm) or equivalent.
3.2.2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | |
| Column | Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B held for 0.5 min, ramp to 95% B in 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Mode | ESI Positive (ESI+) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp | 500 °C |
| MRM Transition (Quantifier) | 126.1 → 82.1 (Precursor [M+H]⁺ → Product) |
| MRM Transition (Qualifier) | 126.1 → 55.1 (Precursor [M+H]⁺ → Product) |
| Collision Gas | Argon |
Note: MS parameters are instrument-dependent and require optimization via direct infusion of the analyte.
3.2.3. Preparation of Solutions
-
Standard and Sample Preparation: Follow the procedures in section 2.2.3, using 0.1% formic acid in a 50:50 water/acetonitrile mixture as the diluent. For biological samples (e.g., plasma), a protein precipitation step is required: mix 100 µL of plasma with 300 µL of cold acetonitrile containing an internal standard, vortex, and centrifuge. Inject the supernatant.[8]
LC-MS/MS Workflow Diagram
Caption: LC-MS/MS quantification workflow.
Method Validation Protocol
To ensure that the analytical methods are suitable for their intended purpose, validation must be performed according to ICH Q2(R2) guidelines.[2][3][9] This process demonstrates that the procedure is reliable, reproducible, and accurate for the analysis of 6-amino-2-methylpyridazin-3(2H)-one.
Table 2: Summary of Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal is unequivocally from the analyte. | No interference from blank, placebo, or known impurities at the analyte's retention time. Peak purity index > 0.995. |
| Linearity | To show a direct proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.998 over a defined range (e.g., 1-150 µg/mL). |
| Accuracy | To measure the closeness of the results to the true value. | 98.0% - 102.0% recovery for spiked samples at three concentration levels (e.g., 80%, 100%, 120%).[10] |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (Intra-day): RSD ≤ 1.5%.Intermediate Precision (Inter-day): RSD ≤ 2.0%.[1] |
| LOD & LOQ | To determine the lowest concentration that can be reliably detected and quantified. | LOD: Signal-to-Noise Ratio (S/N) ≥ 3.LOQ: Signal-to-Noise Ratio (S/N) ≥ 10. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations. | RSD of results should remain within acceptable limits (e.g., ≤ 2.0%) when parameters like pH (±0.2), column temp (±5°C), or mobile phase composition (±2%) are varied. |
Conclusion
The RP-HPLC-UV and LC-MS/MS methods presented provide a robust framework for the quantification of 6-amino-2-methylpyridazin-3(2H)-one. The HPLC method serves as a reliable tool for routine analysis in quality control settings, while the LC-MS/MS method offers superior sensitivity and selectivity for more demanding applications. Adherence to the outlined validation protocol will ensure the generation of high-quality, defensible data that meets stringent regulatory expectations.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Vertex AI Search. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
- PubChem. 6-Aminopyridazin-3(2H)-one.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- PubChem. 6-methylpyridazin-3(2H)-one.
- Fluorochem. 6-Aminopyridazin-3(2H)-one (CAS 57041-95-9).
- ChemScene. 57041-95-9 | 6-Aminopyridazin-3(2H)-one.
- BLDpharm. 13506-28-0|6-Amino-2-methylpyridazin-3(2H)-one.
- Gray, N., et al. (2024, February 16). High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoq. Research Portal.
- Salih, Q. M. Estimation of Some Amino-Based Drugs in Human Blood Using HPLC Technique. Methods and objects of chemical analysis, 2024, Vol. 19, No. 4, 213–218.
- RSC Publishing. Analytical Methods.
- SIELC Technologies. Separation of 5-Amino-2-phenylpyridazin-3(2H)-one on Newcrom R1 HPLC column.
- Thibert, V., et al. Direct Quantification of Amino Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry for Clinical Research. Thermo Fisher Scientific.
- SCIEX. Rapid LC-MS/MS Analysis of Free Amino Acids.
- Shimadzu Corporation. A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatization.
- Research Journal of Pharmacy and Technology. (2020, December 14). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin.
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Application Notes and Protocols for 6-amino-2-methylpyridazin-3(2H)-one in Agricultural Research
An in-depth guide to the application of 6-amino-2-methylpyridazin-3(2H)-one in agricultural research, designed for researchers, scientists, and professionals in drug development.
Abstract
The pyridazinone ring system is a foundational scaffold in the development of novel agrochemicals, demonstrating a wide spectrum of biological activities.[1] This guide focuses on the strategic use of a key intermediate, 6-amino-2-methylpyridazin-3(2H)-one , as a versatile starting material for the synthesis of potential fungicides, herbicides, and plant activators. We will delve into the synthetic pathways, screening protocols, and the underlying principles for designing effective research programs centered around this promising chemical entity.
Introduction: The Significance of the Pyridazinone Scaffold in Agriculture
Pyridazinone derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in agrochemical research.[1] Their inherent chemical properties allow for diverse functionalization, leading to a broad range of biological effects. Research has shown that modifications to the pyridazinone core can yield compounds with potent fungicidal, herbicidal, and even plant growth-regulating properties.[2][3][4] The subject of this guide, 6-amino-2-methylpyridazin-3(2H)-one, represents a key building block for accessing novel pyridazinone-based agrochemicals. Its amino and methyl substitutions provide reactive sites for further chemical elaboration, making it an ideal starting point for creating libraries of compounds for high-throughput screening.
Physicochemical Properties and Safety Information
A thorough understanding of the physical and chemical properties of 6-amino-2-methylpyridazin-3(2H)-one is crucial for its safe handling and effective use in synthesis.
| Property | Value | Source |
| CAS Number | 13506-28-0 | [5] |
| Molecular Formula | C₅H₇N₃O | [5] |
| Molecular Weight | 125.13 g/mol | [5] |
| Appearance | Solid | [6] |
| SMILES | CN1N=C(C=C1)N | [7] |
| InChI Key | QZWIXLPWMGHDDD-UHFFFAOYSA-N | [6] |
Safety and Handling:
-
Always handle 6-amino-2-methylpyridazin-3(2H)-one in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for detailed information on hazards, first-aid measures, and disposal.
-
Store in a cool, dry place away from incompatible materials.
Synthetic Pathways from 6-amino-2-methylpyridazin-3(2H)-one
The primary utility of 6-amino-2-methylpyridazin-3(2H)-one in agricultural research is as a precursor for the synthesis of more complex, biologically active molecules. The amino group is a key handle for derivatization.
General Workflow for Derivative Synthesis and Screening
The following diagram illustrates a typical workflow for utilizing 6-amino-2-methylpyridazin-3(2H)-one in an agrochemical discovery program.
Caption: Workflow for agrochemical discovery using 6-amino-2-methylpyridazin-3(2H)-one.
Hypothetical Protocol for Synthesis of a Derivative Library
This protocol outlines a general method for creating a small library of N-acylated derivatives of 6-amino-2-methylpyridazin-3(2H)-one for initial screening.
Objective: To synthesize a series of amide derivatives from 6-amino-2-methylpyridazin-3(2H)-one for evaluation of their potential fungicidal or herbicidal activity.
Materials:
-
6-amino-2-methylpyridazin-3(2H)-one
-
A selection of acid chlorides (e.g., benzoyl chloride, 4-chlorobenzoyl chloride, 2-thiophenecarbonyl chloride)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Base (e.g., triethylamine, pyridine)
-
Standard laboratory glassware and purification equipment (e.g., chromatography columns)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 6-amino-2-methylpyridazin-3(2H)-one in the anhydrous solvent.
-
Addition of Base: Add 1.1 equivalents of the base to the solution and stir.
-
Addition of Acid Chloride: Slowly add 1.05 equivalents of the desired acid chloride to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
-
Characterization: Confirm the structure of the purified compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Agricultural Research
Based on the known activities of related pyridazinone derivatives, compounds synthesized from 6-amino-2-methylpyridazin-3(2H)-one can be screened for the following applications.
Fungicide Development
Pyridazinone derivatives have shown promise as fungicides.[2][8] For instance, certain derivatives have been found to be effective against wheat leaf rust (Puccinia recondita) and cucumber downy mildew.[8][9]
Screening Protocol for Fungicidal Activity (In Vitro):
-
Pathogen Culture: Grow the target fungal pathogen on a suitable agar medium.
-
Compound Preparation: Prepare stock solutions of the synthesized pyridazinone derivatives in a suitable solvent (e.g., DMSO).
-
Assay: Incorporate various concentrations of the test compounds into the molten agar before pouring plates.
-
Inoculation: Place a mycelial plug of the fungus in the center of each plate.
-
Incubation: Incubate the plates at the optimal temperature for fungal growth.
-
Data Collection: Measure the diameter of the fungal colony after a set period and calculate the percentage of growth inhibition relative to a solvent-only control. Determine the EC₅₀ (half-maximal effective concentration) value for each compound.
Herbicide Development
The pyridazinone core is present in some herbicides, and novel derivatives are actively being researched.[3] Some pyridazinone-based compounds act as phytoene desaturase (PDS) inhibitors, leading to bleaching of susceptible plants.[3]
Screening Protocol for Herbicidal Activity (Pre-emergence):
-
Planting: Sow seeds of a model weed species (e.g., cress, ryegrass) in small pots filled with soil.
-
Application: Prepare solutions of the test compounds and apply them evenly to the soil surface.
-
Germination and Growth: Place the pots in a controlled environment (growth chamber or greenhouse) with appropriate light, temperature, and humidity.
-
Evaluation: After 1-2 weeks, visually assess the plants for signs of phytotoxicity (e.g., bleaching, stunting, necrosis) compared to untreated controls. Score the herbicidal effect on a scale (e.g., 0-100%).
Plant Activator Development
A fascinating application of pyridazinone derivatives is as "plant activators," which stimulate the plant's own defense mechanisms without having direct antimicrobial activity.[4][10] This offers an eco-friendly approach to crop protection.[4][10]
Screening Protocol for Plant Activator Activity:
-
Plant Treatment: Treat young plants (e.g., tobacco, Arabidopsis) with the test compounds by soil drench or foliar spray.
-
Pathogen Challenge: After a few days, inoculate the treated plants and a control group with a suitable pathogen (e.g., a virus, bacterium, or fungus).
-
Disease Assessment: Monitor the development of disease symptoms over time.
-
Evaluation: A compound is considered a potential plant activator if the treated plants show significantly reduced disease symptoms compared to the untreated, inoculated controls, while the compound itself shows no direct toxicity to the pathogen in vitro.
Mechanism of Action: Potential Targets
The biological activity of pyridazinone derivatives is highly dependent on their substitution patterns. The following diagram illustrates potential mechanisms of action based on the class of agrochemical being developed.
Caption: Potential mechanisms of action for different classes of pyridazinone-based agrochemicals.
Conclusion
While 6-amino-2-methylpyridazin-3(2H)-one may not be an end-product for direct agricultural application, its true value lies in its potential as a versatile synthetic intermediate. By leveraging this accessible building block, researchers can efficiently generate diverse libraries of novel pyridazinone derivatives for screening as fungicides, herbicides, and plant activators. The protocols and workflows outlined in this guide provide a solid framework for initiating such a research program, with the ultimate goal of developing next-generation crop protection solutions.
References
-
Zou, X. J., Jin, G. Y., & Zhang, Z. X. (2002). Synthesis, Fungicidal Activity, and QSAR of Pyridazinonethiadiazoles. Journal of Agricultural and Food Chemistry, 50(6), 1451–1454. [Link]
-
Yang, J., Guan, A., Sun, Q., Ma, S., Li, Z., Xia, X., & Li, H. (2020). Design, synthesis and fungicidal activity of novel 3(2H)-pyridazinone derivative containing arylpyrazole motif. Chinese Journal of Pesticide Science, 22(4), 635-644. [Link]
-
Zou, X. J., Jin, G. Y., & Zhang, Z. X. (2002). Synthesis, fungicidal activity, and QSAR of pyridazinonethiadiazoles. PubMed. [Link]
-
Cattaneo, F., Guerra, G., Parisi, M., & Ammendola, R. (2019). Synthesis of pyridazin-3(2H)-one derivatives 6a–w. ResearchGate. [Link]
-
Unknown. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. [Link]
-
Yang, L., Wang, D., Ma, D., Zhang, D., Zhou, N., Wang, J., Xu, H., & Xi, Z. (2008). Synthesis and Herbicidal Activities of Novel 3-N-Substituted Amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine Derivatives. Journal of Agricultural and Food Chemistry, 56(15), 6467–6472. [Link]
-
Abouzid, K., & Bekhit, S. A. (2020). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Journal of Pharmaceutical Sciences, 6(1), 116. [Link]
-
Unknown. (n.d.). 6-Methylpyridazin-3(2H)-One CAS NO 13327-27-0. ChemicalCell. [Link]
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Wang, C.-C., Chen, K., Li, N., Wang, X.-K., Wang, S.-B., Li, P., Hua, X.-W., Lei, K., & Ji, L.-S. (2023). Discovery of 3-(1-Amino-2-phenoxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione Derivatives as Novel Herbicidal Leads. ResearchGate. [Link]
-
Wang, C.-C., Chen, K., Li, N., Wang, X.-K., Wang, S.-B., Li, P., Hua, X.-W., Lei, K., & Ji, L.-S. (2023). Discovery of 3-(1-Amino-2-phenoxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione Derivatives as Novel Herbicidal Leads. MDPI. [Link]
-
Wang, C.-C., Chen, K., Li, N., Wang, X.-K., Wang, S.-B., Li, P., Hua, X.-W., Lei, K., & Ji, L.-S. (2023). Discovery of 3-(1-Amino-2-phenoxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione Derivatives as Novel Herbicidal Leads. MDPI. [Link]
-
Kumar, S., & Sharma, P. K. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]
-
Zhang, Y., Li, Y., Ma, Z., Li, Q., & Yang, N. (2019). 3(2H)-pyridazinone derivatives: a new scaffold for novel plant activators. RSC Advances, 9(61), 35561–35569. [Link]
-
Unknown. (n.d.). 6-Aminopyridazin-3(2H)-one. PubChem. [Link]
-
Sani, F., et al. (2009). 6-methyl-2,4-disubstituted pyridazin-3(2H)-ones: a novel class of small-molecule agonists for formyl peptide receptors. Journal of Medicinal Chemistry, 52(16), 5044-57. [Link]
-
Unknown. (n.d.). Structure-Activity of Plant Growth Bioregulators and Their Effects on Mammals. MDPI. [Link]
- Unknown. (2022). Plant Growth Regulators.
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Zhang, Y., Li, Y., Ma, Z., Li, Q., & Yang, N. (2019). 3(2H)-pyridazinone derivatives: a new scaffold for novel plant activators. RSC Publishing. [Link]
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6-amino-2-methylpyridazin-3(2H)-one in studying phosphodiesterase inhibition.
Application Note: Utilizing 6-Amino-2-methylpyridazin-3(2H)-one as a Core Scaffold for Phosphodiesterase (PDE) Inhibitor Discovery
Executive Summary
The development of selective phosphodiesterase (PDE) inhibitors—particularly targeting the PDE3 and PDE4 families—remains a highly active area in medicinal chemistry for the treatment of cardiovascular diseases (e.g., heart failure) and inflammatory conditions (e.g., COPD, asthma)[1]. The compound 6-amino-2-methylpyridazin-3(2H)-one (CAS: 13506-28-0) serves as an exceptionally versatile building block in these discovery workflows. By mimicking the pyrimidine ring of endogenous cyclic nucleotides (cAMP/cGMP), the pyridazin-3(2H)-one core anchors the molecule within the PDE active site[2]. This application note provides a comprehensive guide to the mechanistic rationale, synthetic derivatization, and in vitro screening of 6-amino-2-methylpyridazin-3(2H)-one derivatives.
Mechanistic Rationale: The Pyridazin-3(2H)-one Pharmacophore
To design effective PDE inhibitors, researchers must exploit the highly conserved bivalent metal pocket (containing Zn²⁺ and Mg²⁺) and the hydrophobic clamp within the PDE catalytic domain.
Why 6-amino-2-methylpyridazin-3(2H)-one?
-
Tautomeric Locking: Unsubstituted pyridazinones can tautomerize into 3-hydroxypyridazines, complicating structure-activity relationship (SAR) interpretation. The addition of the 2-methyl group locks the scaffold in the 3(2H)-one lactam form[2]. This ensures a predictable hydrogen-bond acceptor (the carbonyl oxygen) and donor/acceptor profile that reliably interacts with the invariant glutamine residue in the PDE active site.
-
Synthetic Versatility: The 6-amino group acts as a prime synthetic handle. It allows for rapid expansion into the solvent-filled region or the hydrophobic pocket of the PDE enzyme via amidation, reductive amination, or Buchwald-Hartwig cross-coupling[3].
Figure 1: Mechanism of action for pyridazin-3(2H)-one derivatives in the cAMP/cGMP signaling cascade.
Chemical Biology Workflow
The transition from a raw chemical scaffold to a validated lead compound requires a tightly integrated workflow. The 6-amino-2-methylpyridazin-3(2H)-one scaffold is typically subjected to parallel synthesis to generate a library of amides or secondary amines, which are subsequently purified and screened using high-throughput Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays[4].
Figure 2: Iterative SAR workflow utilizing the 6-amino-2-methylpyridazin-3(2H)-one scaffold.
Experimental Protocols
Protocol A: Scaffold Derivatization (Library Generation via Amidation)
To probe the hydrophobic clamp of PDE4, the 6-amino group is coupled with various substituted benzoic or heteroaromatic acids[5].
Materials:
-
6-amino-2-methylpyridazin-3(2H)-one (1.0 eq)
-
Carboxylic acid library (1.2 eq)
-
HATU (1.5 eq) and DIPEA (3.0 eq)
-
Anhydrous DMF
Step-by-Step Procedure:
-
Activation: In a 96-well deep-well plate, dissolve the carboxylic acid library (0.1 mmol per well) in anhydrous DMF (1 mL). Add HATU (0.15 mmol) and DIPEA (0.3 mmol). Agitate for 15 minutes at room temperature to form the active ester.
-
Coupling: Add 6-amino-2-methylpyridazin-3(2H)-one (0.1 mmol) to each well. Seal the plate and heat to 60°C for 12 hours. Causality Note: The 6-amino group on the electron-deficient pyridazinone ring is less nucleophilic than standard aliphatic amines, necessitating elevated temperatures and a strong coupling agent like HATU.
-
Quenching & Extraction: Cool to room temperature, quench with saturated aqueous NaHCO₃ (1 mL), and extract with EtOAc (3 x 1 mL).
-
Self-Validation (QC): Evaporate the organic layer and subject the crude products to LC-MS. Only advance compounds exhibiting >95% purity (UV 254 nm) and the correct [M+H]⁺ mass to the biological assay.
Protocol B: In Vitro PDE Enzymatic Assay (TR-FRET)
TR-FRET is preferred over colorimetric assays because it eliminates auto-fluorescence and color quenching artifacts common with small-molecule libraries[4].
Materials:
-
Recombinant PDE3A or PDE4B enzyme
-
FAM-cAMP substrate
-
Terbium (Tb)-labeled binding agent (recognizes free phosphate)
-
Assay Buffer: 10 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 0.1% BSA, 0.05% Tween-20.
Step-by-Step Procedure:
-
Compound Preparation: Prepare 3-fold serial dilutions of the synthesized pyridazinone derivatives in 100% DMSO. Transfer 100 nL of each dilution to a 384-well low-volume assay plate (final DMSO concentration = 1%).
-
Enzyme Addition: Add 5 µL of recombinant PDE enzyme (optimized concentration, e.g., 0.1 ng/µL) diluted in Assay Buffer to the wells. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor[6].
-
Reaction Initiation: Add 5 µL of FAM-cAMP substrate (final concentration 100 nM) to all wells. Protect from light and incubate for 60 minutes at room temperature.
-
Detection: Add 10 µL of the Tb-labeled binding agent (diluted 1:400 in termination buffer) to stop the reaction and bind the generated AMP[4]. Incubate for 30 minutes.
-
Readout & Self-Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission 1: 490 nm for Tb; Emission 2: 520 nm for FAM).
-
System Validation: Calculate the Z'-factor using DMSO vehicle (negative control) and a known reference inhibitor like Rolipram (positive control). A Z'-factor > 0.6 validates the assay run.
-
-
Data Analysis: Calculate the emission ratio (520 nm / 490 nm) and plot against the log[Inhibitor] to determine the IC₅₀ using a 4-parameter logistic non-linear regression model.
Data Presentation: Representative SAR Profiling
The following table illustrates hypothetical, yet mechanistically representative, SAR data demonstrating how derivatization of the 6-amino-2-methylpyridazin-3(2H)-one scaffold shifts selectivity between PDE3A and PDE4B.
| Compound ID | R-Group (attached to 6-amino) | PDE3A IC₅₀ (nM) | PDE4B IC₅₀ (nM) | Selectivity (PDE3/PDE4) |
| Scaffold | -H (Unsubstituted) | >10,000 | >10,000 | N/A |
| Analog 1 | Benzoyl | 4,520 | 1,250 | 3.6x (PDE4 preference) |
| Analog 2 | 3-cyclopentyloxy-4-methoxybenzoyl | 8,100 | 12 | 675x (PDE4 selective) |
| Analog 3 | 4-(4-methylpiperazin-1-yl)benzoyl | 45 | 6,800 | 151x (PDE3 selective) |
Data Interpretation: The addition of a bulky, lipophilic group (Analog 2) perfectly exploits the hydrophobic clamp specific to PDE4, a strategy heavily utilized in the development of PDE4 inhibitors for respiratory diseases[1]. Conversely, the incorporation of a basic piperazine tail (Analog 3) shifts the selectivity toward PDE3, mimicking the SAR of known cardiotonic agents[2].
References
- Pyridazin-3(2h)
-
PYRIDAZIN-3 (2H) -ONE DERIVATIVES AND THEIR USE AS PDE4 INHIBITORS Source: WIPO (WO2005049581) URL:[Link]
-
Synthesis and chemistry of pyridazin-3(2H)-ones Source: ScienceDirect URL:[Link]
-
IMAP TR-FRET PDE Evaluation Assay Kit With Progressive Binding System Source: Molecular Devices URL:[Link]
-
PDE3A TR-FRET Assay Kit Source: BPS Bioscience URL:[Link]
-
Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview Source: PMC - NIH URL:[Link]
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Advanced Functionalization of the Pyridazinone Scaffold for Structure-Activity Relationship (SAR) Studies
Introduction: The Pyridazinone Core as a Privileged Scaffold
The pyridazin-3(2H)-one ring is universally recognized as a "privileged scaffold" in modern medicinal chemistry[1],[2]. Its unique physicochemical properties—combining a hydrogen-bond acceptor (carbonyl), a hydrogen-bond donor (N-H, unless alkylated), and a tunable aromatic system—make it an ideal core for target-directed drug design. Pyridazinone derivatives exhibit a broad spectrum of pharmacological activities, serving as the core pharmacophore in cardiovascular drugs (e.g., levosimendan), COX-2 inhibitors (e.g., ABT-963)[3], phosphodiesterase-4 (PDE4) inhibitors[4], and highly selective epigenetic modulators like BPTF bromodomain inhibitors[5].
For Structure-Activity Relationship (SAR) studies, the systematic functionalization of the pyridazinone ring is critical. By selectively modifying the N-2, C-4, C-5, and C-6 positions, medicinal chemists can precisely tune lipophilicity, optimize ligand efficiency, and establish critical electrostatic or hydrophobic interactions with target protein pockets.
Strategic Functionalization Sites & SAR Logic
The rational design of pyridazinone-based therapeutics relies on understanding the causality between regional functionalization and biological response.
A. N-2 Position: Tuning Lipophilicity and Electrostatics
The N-2 position is the most accessible site for functionalization. Alkylation at this nitrogen abolishes the hydrogen-bond donor capacity, which often improves membrane permeability and oral bioavailability. In SAR studies targeting the BPTF bromodomain, extending the N-alkyl chain with basic amine groups (e.g., extending an NH2 group by a single methylene) resulted in a ~10-fold improvement in potency (IC50 = 0.29 μM)[5]. This gain in affinity is causally linked to a new electrostatic interaction between the basic amine and the aspartate side chains (D2957 and D2960) in the target's binding pocket[5].
B. C-4 and C-5 Positions: Cross-Coupling for Pocket Engagement
The C-4 and C-5 positions are typically functionalized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated pyridazinone precursors (often derived from mucochloric acid)[6],[7]. In the development of the COX-2 inhibitor ABT-963, a highly efficient Suzuki coupling of a C-5 aryl bromide with 4-(methylthio)phenylboronic acid was utilized to install a bulky sulfide group, which was crucial for fitting into the selective COX-2 side pocket[3].
C. C-6 Position: Engaging the π-Clamp Region
Substituents at the C-6 position often dictate the primary hydrophobic interactions. In the design of inhaled PDE4 inhibitors, X-ray crystallography revealed that a phenyl ring at the C-6 position fills a large lipophilic pocket, while the core pyridazinone nucleus is held in a "π-clamp" region formed by Phe-372 and Phe-340[4]. Modifying the meta-position of this C-6 aryl group allows chemists to alter physicochemical properties without disrupting the core binding affinity[4].
Caption: Mechanistic mapping of pyridazinone functional groups to target protein binding pockets.
Quantitative SAR Data Summary
The following table summarizes the quantitative impact of specific pyridazinone functionalizations across different therapeutic targets, illustrating the high ligand efficiency achievable with this scaffold.
| Compound Modification | Target | IC50 / Affinity | Ligand Efficiency | Key Structural Interaction |
| N-CH3 to N-Propargyl | BPTF Bromodomain | Maintained (Kd = 6.3 nM for lead) | ~0.45 | Fills small lipophilic pocket; maintains selectivity[5]. |
| N-Alkyl Amine Extension | BPTF Bromodomain | 0.29 μM | 0.50 | Electrostatic interaction with Aspartate residues[5]. |
| C-6 Biphenyl Addition | PDE4 | Sub-nanomolar | N/A | Engages π-clamp region (Phe-372) and lipophilic pocket[4]. |
| C-5 Aryl Sulfide | COX-2 | Highly Selective | N/A | Fills COX-2 side pocket; downstream oxidation to sulfone[3]. |
Experimental Protocols
To ensure self-validating and reproducible results, the following protocols detail the optimal conditions for functionalizing the pyridazinone core.
Protocol A: Phase-Transfer Catalyzed (PTC) N-Alkylation
Rationale: Pyridazinones are highly polar heterocycles. While traditional N-alkylations use polar aprotic solvents (like DMF or Acetonitrile), these often lead to difficult aqueous workups and competing O-alkylation[8]. Utilizing solid-liquid Phase-Transfer Catalysis (PTC) with a non-polar solvent ensures strict N-regioselectivity and allows byproduct salts to be easily washed away[8],[9].
Materials:
-
Pyridazin-3(2H)-one derivative (1.0 equiv)
-
Alkylating agent (e.g., alkyl halide or benzyl bromide) (1.2 equiv)
-
Potassium carbonate ( K2CO3 , finely powdered) (3.0 equiv)
-
Solvent: Toluene or Acetonitrile (Toluene preferred for ease of workup)[8]
Step-by-Step Procedure:
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer, add the pyridazinone derivative (1.0 equiv) and the solvent (10 mL/mmol).
-
Base & Catalyst Addition: Add finely powdered K2CO3 (3.0 equiv) followed by the phase-transfer catalyst TBAB (10 mol%)[9]. Stir the suspension at room temperature for 15 minutes to allow deprotonation and formation of the lipophilic ion pair.
-
Alkylation: Dropwise add the alkylating agent (1.2 equiv).
-
Reaction: Heat the mixture to 80 °C (or reflux) and monitor via TLC/LC-MS. Reactions typically reach completion in 4–8 hours.
-
Workup: Cool to room temperature. If using toluene, simply add water to dissolve the inorganic salts. Separate the organic layer, wash with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure[8].
-
Purification: Purify the crude product via flash column chromatography (typically Hexanes/Ethyl Acetate) to yield the pure N-2 alkylated pyridazinone[9].
Protocol B: Regioselective Suzuki-Miyaura Cross-Coupling at C-4/C-5
Rationale: The introduction of aryl groups at the C-4 or C-5 position is best achieved via palladium-catalyzed cross-coupling of halopyridazinones[7],[10]. Microwave irradiation significantly accelerates this process, and the choice of catalyst (e.g., Pd(PPh3)4 or Pd(PEt3)2Cl2 ) dictates the regioselectivity when multiple halogens are present[7],[10].
Materials:
-
Arylboronic acid (1.5 - 3.0 equiv)[7]
-
Base (e.g., K2CO3 or Na2CO3 , 2M aqueous solution) (3.0 equiv)[7],[11]
Step-by-Step Procedure:
-
Setup: In a microwave-safe reaction vial, combine the halopyridazinone (1.0 equiv) and the arylboronic acid (1.5 equiv).
-
Solvent & Base: Add the organic solvent (e.g., DME or 1,4-Dioxane) and the aqueous base (e.g., 2M Na2CO3 ) to create a biphasic mixture[11].
-
Degassing (Critical Step): Bubble inert gas (Argon or Nitrogen) through the mixture for 10–15 minutes to remove dissolved oxygen, which can poison the Pd catalyst and promote homocoupling of the boronic acid[7].
-
Catalyst Addition: Quickly add the palladium catalyst (5 mol%) and seal the vial[7],[11].
-
Reaction: Irradiate in a microwave reactor at 130–140 °C for 30 minutes (Alternatively, heat to 80 °C in an oil bath for 12–48 hours)[7],[11].
-
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black[7]. Extract the filtrate with Ethyl Acetate or Chloroform[11].
-
Purification: Wash the organic layer with brine, dry, concentrate, and purify via silica gel chromatography to afford the C-arylated pyridazinone[7].
Logical Workflow of Pyridazinone SAR Diversification
The following diagram illustrates the iterative workflow utilized by medicinal chemists to rapidly diversify the pyridazinone scaffold, feeding directly into biological screening and lead optimization.
Caption: Iterative SAR diversification workflow for pyridazinone-based drug development.
References
-
PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT Source: Journal of Chemical Technology and Metallurgy URL:[Link]
-
New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
An Efficient Multikilogram Synthesis of ABT-963: A Selective COX-2 Inhibitor Source: Organic Process Research & Development (ACS Publications) URL:[Link]
-
Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure–Activity Relationships Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Another PTC N-Alkylation in Acetonitrile…Is This Solvent Really Necessary? Source: Phase Transfer Catalysis Communications URL:[Link]
-
Crystal structures and Hirshfeld surface analyses of 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one Source: ResearchGate URL:[Link]
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
A Direct Approach to the Synthesis of 5-Aryl-4-chloropyridazinone: From Microwave Assisted Catalyst Screen to Room Temperature Regio- and Chemoselective Suzuki Arylation Source: ResearchGate URL:[Link]
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Application Notes and Protocols: In Vitro Vasorelaxant Activity Assay for Pyridazinone Derivatives
Introduction: Unveiling the Vasodilatory Potential of Pyridazinone Scaffolds
Pyridazinone derivatives represent a promising class of heterocyclic compounds with a wide spectrum of pharmacological activities, including notable cardiovascular effects.[1][2] Their potential as vasodilators makes them attractive candidates for the development of novel antihypertensive agents.[3][4][5] Vasodilation, the widening of blood vessels, is a critical physiological process that decreases blood pressure and increases blood flow. The endothelium, the inner lining of blood vessels, plays a pivotal role in regulating vascular tone through the release of various vasoactive substances, most notably nitric oxide (NO).[6][7]
This comprehensive guide provides a detailed protocol for assessing the in vitro vasorelaxant activity of pyridazinone derivatives using the isolated aortic ring assay. This ex vivo method is a cornerstone in cardiovascular pharmacology, allowing for the precise characterization of a compound's direct effects on vascular smooth muscle and its dependence on the endothelium.[8][9][10][11] We will delve into the underlying mechanisms, the practical steps of the assay, and the interpretation of the results, equipping researchers with the knowledge to rigorously evaluate the therapeutic potential of these compounds.
Theoretical Framework: The Symphony of Vascular Tone Regulation
The contractility of vascular smooth muscle cells (VSMCs) is the primary determinant of vascular tone. An increase in intracellular calcium ([Ca²⁺]i) in VSMCs triggers a cascade of events leading to vasoconstriction. Conversely, a decrease in [Ca²⁺]i or desensitization of the contractile apparatus to Ca²⁺ results in vasodilation.
The endothelium modulates vascular tone primarily through the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) pathway .[6][7][12][13] Endothelial nitric oxide synthase (eNOS) produces NO, which diffuses to the underlying VSMCs and activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cGMP, a second messenger that activates protein kinase G (PKG). PKG, in turn, phosphorylates several downstream targets, ultimately leading to a decrease in intracellular Ca²⁺ and smooth muscle relaxation.[7]
Many pyridazinone derivatives are hypothesized to exert their vasodilatory effects by modulating this pathway, potentially by stimulating eNOS activity or by inhibiting phosphodiesterases (PDEs) that degrade cGMP.[1][3][14]
Core Experimental Protocol: The Isolated Aortic Ring Assay
This protocol details the methodology for assessing vasorelaxant activity in isolated thoracic aortic rings from rats. This is a robust and widely used model to study vascular reactivity.[8][9][15]
Part 1: Preparation and Setup
1.1. Solutions and Reagents:
-
Krebs-Henseleit Solution (KHS): (in mM) NaCl 118.0, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25.0, and glucose 11.0. The solution should be freshly prepared and continuously gassed with carbogen (95% O₂ / 5% CO₂). The pH should be maintained at 7.4.[15]
-
Vasoconstrictor Agent: Phenylephrine (PE) or KCl are commonly used to pre-contract the aortic rings.
-
Endothelium-Dependent Vasodilator (Positive Control): Acetylcholine (ACh) is used to verify the integrity of the endothelium.[15][16][17]
-
Endothelium-Independent Vasodilator (Positive Control): Sodium nitroprusside (SNP) is an NO donor that directly relaxes vascular smooth muscle, serving as a control for endothelium-independent vasodilation.[16][17]
-
Test Compounds: Pyridazinone derivatives dissolved in an appropriate solvent (e.g., DMSO).
1.2. Equipment:
-
Organ Bath System: A water-jacketed organ bath with a capacity of 10-20 mL, maintained at 37°C.[8][18][19]
-
Isometric Force Transducer: To measure changes in tension.[10][18]
-
Data Acquisition System: For recording and analyzing the data.[10]
-
Carbogen Gas Tank (95% O₂ / 5% CO₂): To aerate the KHS.[10][19]
-
Dissection Tools: Fine scissors, forceps, and a dissecting microscope.
Part 2: Aortic Ring Preparation
-
Animal Euthanasia and Aorta Excision: Humanely euthanize a rat according to approved institutional animal care protocols. Quickly open the thoracic cavity and carefully excise the thoracic aorta.[11][15]
-
Cleaning and Sectioning: Place the aorta in a petri dish containing cold KHS. Under a dissecting microscope, carefully remove the surrounding connective and adipose tissues.[11] Cut the aorta into rings of 2-3 mm in length.[20]
-
Mounting the Rings: Suspend each aortic ring between two stainless steel hooks or wires in the organ bath chamber filled with KHS at 37°C and continuously bubbled with carbogen.[8][15] One hook is fixed to the bottom of the chamber, and the other is connected to the isometric force transducer.
Part 3: Experimental Procedure
-
Equilibration: Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.[15] During this period, wash the tissues with fresh KHS every 15-20 minutes.
-
Viability Check: After equilibration, contract the rings by adding a submaximal concentration of phenylephrine (e.g., 1 µM) or KCl (e.g., 60-80 mM). Once a stable contraction is achieved, this confirms the viability of the smooth muscle.
-
Endothelial Integrity Assessment: In the pre-contracted rings, add a single dose of acetylcholine (e.g., 1-10 µM). A relaxation of more than 80% indicates the presence of a functional endothelium.[15] In some rings, the endothelium can be mechanically removed by gently rubbing the intimal surface with a wire or forceps to study endothelium-independent effects.[8][15] The absence of a response to acetylcholine confirms successful endothelium removal.
-
Cumulative Concentration-Response Curves:
-
Wash the rings several times with KHS to return to the baseline tension.
-
Pre-contract the rings again with phenylephrine to about 80% of the maximal response.
-
Once a stable plateau is reached, add the pyridazinone derivatives in a cumulative manner (from lower to higher concentrations).
-
Record the relaxation response at each concentration until a maximal effect is observed or the highest concentration is reached.
-
Perform parallel experiments with the vehicle control to ensure the solvent does not affect the vascular tone.
-
-
Investigating the Mechanism of Action: To explore the involvement of the NO-cGMP pathway, the experiments can be repeated in the presence of specific inhibitors:
-
L-NAME (Nω-nitro-L-arginine methyl ester): An inhibitor of nitric oxide synthase (NOS).[12][21]
-
ODQ (1H-[6][7][12]oxadiazolo[4,3-a]quinoxalin-1-one): An inhibitor of soluble guanylate cyclase (sGC).[21][22] The attenuation or abolition of the vasorelaxant effect of the pyridazinone derivative in the presence of these inhibitors would suggest the involvement of the NO-cGMP pathway.
-
Data Analysis and Interpretation
The vasorelaxant response is typically expressed as a percentage of the pre-contraction induced by phenylephrine. The data from the cumulative concentration-response curves are used to calculate the EC₅₀ value (the concentration of the compound that produces 50% of its maximal effect). A lower EC₅₀ value indicates a higher potency.
Table 1: Example Data for Vasorelaxant Activity of a Pyridazinone Derivative
| Compound | Endothelium | EC₅₀ (µM)[5][14] | Eₘₐₓ (%) |
| Pyridazinone X | Intact | 1.5 | 95 |
| Pyridazinone X | Denuded | 25.0 | 40 |
| Acetylcholine | Intact | 0.1 | 98 |
| Sodium Nitroprusside | Denuded | 0.05 | 100 |
The results can be interpreted as follows:
-
A potent vasorelaxant effect in endothelium-intact rings that is significantly reduced in endothelium-denuded rings suggests an endothelium-dependent mechanism .
-
If the vasorelaxant effect is not significantly altered by endothelium removal, it indicates a direct effect on the vascular smooth muscle, i.e., an endothelium-independent mechanism .
-
If the vasorelaxant effect is inhibited by L-NAME or ODQ, it strongly suggests the involvement of the NO-cGMP pathway .[21]
Visualizing the Workflow and Mechanisms
To further clarify the experimental process and the underlying signaling pathways, the following diagrams are provided.
Experimental Workflow
Caption: Experimental workflow for the in vitro vasorelaxant activity assay.
NO-cGMP Signaling Pathway in Vasodilation
Caption: The NO-cGMP signaling pathway in vasodilation.
Conclusion and Future Directions
The isolated aortic ring assay is an indispensable tool for the preliminary screening and mechanistic characterization of novel vasorelaxant agents like pyridazinone derivatives. By providing quantitative data on potency and elucidating the role of the endothelium and the NO-cGMP pathway, this assay offers critical insights for lead optimization in drug discovery programs.[23][24] Future studies could involve investigating the effects of these compounds on other signaling pathways involved in vasodilation, such as those involving potassium channels or calcium channels, to build a more comprehensive pharmacological profile.
References
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Role of Nitric Oxide–cGMP Pathway in Adrenomedullin-Induced Vasodilation in the Rat. Available at: [Link]
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Mechanisms of NO/cGMP-Dependent Vasorelaxation. Circulation Research. Available at: [Link]
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Presentation of an experimental method to induce in vitro (“organ chambers”) respiratory acidosis and its effect on vascular. SciELO. Available at: [Link]
-
cGMP Signaling and Vascular Smooth Muscle Cell Plasticity. PMC - NIH. Available at: [Link]
-
The Role of the NO/cGMP Pathway and SKCa and IKCa Channels in the Vasodilatory Effect of Apigenin 7-Glucoside. MDPI. Available at: [Link]
-
From rat aorta to resistance arteries: measuring vascular contractility. REPROCELL. Available at: [Link]
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Role of the NO/cGMP pathway in postoperative vasodilation in perforator flaps. PubMed. Available at: [Link]
-
Vascular reactivity studies using isolated tissue baths. emka TECHNOLOGIES. Available at: [Link]
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Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research. PMC - NIH. Available at: [Link]
-
Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PMC - NIH. Available at: [Link]
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Experimental Setup (Rings) | Organ Bath System - 820MO. YouTube. Available at: [Link]
-
Tissue Organ Bath Principals. Radnoti. Available at: [Link]
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Illustration of endothelium-dependent/endothelium-independent vasorelaxation ratio (ED/EI VR) estimation. ResearchGate. Available at: [Link]
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An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. PMC - NIH. Available at: [Link]
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Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. PMC - NIH. Available at: [Link]
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Radnoti Tissue-Organ Bath Principles. ADInstruments. Available at: [Link]
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Aortic Ring Assay. YouTube. Available at: [Link]
-
Endothelium-dependent and endothelium-independent vasodilation in resistance arteries from hypertensive rats. Hypertension. Available at: [Link]
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Synthesis and Vasodilator Activity of Some pyridazin-3(2 H )-one Based Compounds. ResearchGate. Available at: [Link]
-
Pharmacology – Working with isolated tissue preparations. Monash University. Available at: [Link]
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A Review of Endothelium-Dependent and -Independent Vasodilation Induced by Phytochemicals in Isolated Rat Aorta. MDPI. Available at: [Link]
-
Synthesis and vasodilator activity of some pyridazin-3(2 H)-one based compounds. Future Medicinal Chemistry. Available at: [Link]
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Endothelium-dependent and endothelium-independent vasodilatation of the hepatic artery of the rabbit. PMC - NIH. Available at: [Link]
-
Endothelium-dependent vasorelaxation independent of nitric oxide and K+ release in isolated renal arteries of rats. PMC - NIH. Available at: [Link]
-
Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry. Available at: [Link]
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Pyridazinone derivatives: design, synthesis, and in vitro vasorelaxant activity. PubMed. Available at: [Link]
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Pyridazinone derivatives with vasorelaxant activity. ResearchGate. Available at: [Link]
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Evaluating the Anticancer Potential of Pyridazinone Derivatives: A Comprehensive Guide to In Vitro and In Vivo Protocols
Introduction: The Growing Prominence of Pyridazinones in Oncology Research
The pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1][2][3] Notably, numerous pyridazinone derivatives have exhibited potent anticancer effects, positioning them as promising candidates for the development of novel cancer therapeutics.[2][4] These compounds exert their antitumor activity through diverse mechanisms, including the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1][2][5] Documented mechanisms of action include the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), tubulin polymerization, and cell cycle progression, as well as the induction of apoptosis.[1][5][6]
This comprehensive guide provides detailed application notes and standardized protocols for the systematic evaluation of the anticancer activity of novel pyridazinone derivatives. Designed for researchers, scientists, and drug development professionals, this document outlines a hierarchical screening cascade, from initial in vitro cytotoxicity assessments to in-depth mechanistic studies and conclusive in vivo efficacy models. The protocols herein are designed to ensure scientific integrity and generate robust, reproducible data to guide the selection and optimization of lead candidates.
Part 1: Foundational In Vitro Evaluation: Assessing Cytotoxicity and Antiproliferative Effects
The initial phase of evaluating any potential anticancer agent involves determining its cytotoxic and antiproliferative effects against a panel of human cancer cell lines. This step is crucial for identifying active compounds and establishing a preliminary understanding of their potency and selectivity.
Cell Viability and Cytotoxicity Assays
Two widely accepted and robust colorimetric assays for this purpose are the MTT and Sulforhodamine B (SRB) assays.
1.1.1. MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing cell viability.[7][8] Its principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[7][9] The intensity of the resulting color is directly proportional to the number of viable cells.[7]
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[10] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the pyridazinone derivatives in culture medium. After the 24-hour incubation, replace the existing medium with 100 µL of medium containing the test compounds at various concentrations.[10] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.
-
MTT Addition: Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[10][11]
-
Formazan Solubilization: Carefully aspirate the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) value from the resulting dose-response curve.
1.1.2. Sulforhodamine B (SRB) Assay: A Measure of Cellular Protein Content
The SRB assay is another robust method for determining cytotoxicity by quantifying the total protein content of cells.[12][13] The assay is based on the ability of the bright-pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[13][14] The amount of bound dye is directly proportional to the cell mass.[13][14]
Protocol: SRB Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Cell Fixation: After the 72-96 hour incubation period, gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.[12] Incubate at 4°C for at least 1 hour.[12]
-
Washing: Wash the plates four to five times with 1% acetic acid to remove unbound dye.[12] Allow the plates to air dry completely.[12][13]
-
Staining: Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[12][15]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.[13]
-
Solubilization: Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[13]
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.[12][14]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Data Presentation: In Vitro Cytotoxicity
Summarize the IC50 values obtained from the MTT or SRB assays in a clear and concise table for easy comparison across different cell lines and pyridazinone derivatives.
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Pyridazinone-A | MCF-7 (Breast) | 5.2 |
| Pyridazinone-A | A549 (Lung) | 8.7 |
| Pyridazinone-A | HCT116 (Colon) | 3.1 |
| Pyridazinone-B | MCF-7 (Breast) | 12.5 |
| Pyridazinone-B | A549 (Lung) | 15.1 |
| Pyridazinone-B | HCT116 (Colon) | 9.8 |
| Doxorubicin | MCF-7 (Breast) | 0.8 |
Visualization: In Vitro Screening Workflow
Caption: Hierarchical screening process for pyridazinone derivatives.
Part 2: Delving Deeper: Elucidating the Mechanism of Action
Once promising pyridazinone derivatives with significant cytotoxic activity have been identified, the next critical step is to investigate their mechanism of action (MoA). This involves a series of more detailed cellular and molecular assays.
Apoptosis Induction Assays
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[16][17][18] Several methods can be employed to determine if a pyridazinone derivative induces apoptosis.
2.1.1. Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is a standard method for detecting apoptosis.[16][19] During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is lost.
Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer.[10] Add Annexin V-FITC and PI to the cell suspension.[10]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]
-
Analysis: Analyze the cells by flow cytometry. The data will allow for the differentiation of viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).
Cell Cycle Analysis
Many anticancer agents function by arresting the cell cycle at specific phases, thereby preventing cell division.[20][21] Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[20][22]
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.[10]
-
Analysis: Analyze the DNA content using a flow cytometer.[10] The distribution of cells in the G0/G1, S, and G2/M phases is quantified using appropriate software.[10] For example, some pyridazinone derivatives have been shown to induce G0-G1 phase cell cycle arrest.[5][6]
Western Blot Analysis for Key Signaling Proteins
Western blotting is a powerful technique to investigate the effect of pyridazinone derivatives on the expression levels of specific proteins involved in cancer-related signaling pathways.[23][24][25] This can provide insights into the molecular targets of the compounds.
Protocol: Western Blot Analysis
-
Protein Extraction: Treat cells with the test compound, then lyse the cells in a suitable buffer to extract total proteins.[25]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.[24]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[25]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[26]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p53, Bax, Bcl-2, cleaved caspase-3, or specific kinases).[5][19][26]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[26]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[26]
Visualization: A Potential Signaling Pathway Targeted by Pyridazinones
Caption: Inhibition of VEGFR-2 signaling by a pyridazinone derivative.
Enzyme Inhibition Assays
If a pyridazinone derivative is hypothesized to target a specific enzyme, a direct biochemical assay can be performed to confirm its inhibitory activity. For instance, many pyridazinone-based compounds have been investigated as VEGFR-2 inhibitors.[5][6]
Protocol: VEGFR-2 Kinase Assay
-
Assay Setup: In a microplate, combine the recombinant human VEGFR-2 kinase domain, a specific substrate, and ATP in a kinase buffer.[27]
-
Compound Addition: Add serial dilutions of the test pyridazinone derivative.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.[27][28]
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA-based, fluorescence, or luminescence).[27][29]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.[27]
Part 3: In Vivo Validation: Efficacy in Xenograft Models
Promising candidates identified from in vitro studies must be evaluated in vivo to assess their anticancer efficacy and safety in a more complex biological system.[10] Human tumor xenograft models in immunodeficient mice are a standard preclinical tool for this purpose.[30][31][32]
Subcutaneous Xenograft Model
In this model, human cancer cells are injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).[10][30]
Protocol: Subcutaneous Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 million cells) into the flank of each mouse.[10]
-
Tumor Growth: Allow the tumors to grow to a palpable and measurable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the pyridazinone derivative via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (length x width²)/2).
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of general toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
Data Presentation: In Vivo Efficacy
Present the in vivo data in a table summarizing tumor growth inhibition and any observed toxicity.
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 1500 ± 250 | - | +2 |
| Pyridazinone-A | 25 | 750 ± 150 | 50 | -1 |
| Pyridazinone-A | 50 | 300 ± 100 | 80 | -5 |
| Positive Control | Varies | 450 ± 120 | 70 | -8 |
Visualization: In Vivo Experimental Workflow
Caption: Step-by-step process of an in vivo xenograft study.
Conclusion
The systematic evaluation of pyridazinone derivatives using the detailed protocols outlined in this guide will enable researchers to thoroughly characterize their anticancer activity. This hierarchical approach, from broad in vitro screening to specific mechanistic studies and in vivo validation, ensures that only the most promising candidates are advanced through the drug discovery pipeline. By adhering to these robust and validated methodologies, the scientific community can effectively unlock the therapeutic potential of the pyridazinone scaffold in the fight against cancer.
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- Al-Ostath, A., et al. (2023). The anticancer and anti-inflammatory activity screening of pyridazinone-based analogs against human epidermoid skin cancer with detailed mechanistic analyses. Journal of Biomolecular Structure and Dynamics, 41(19), 9784-9799.
- Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
- Abcam. (n.d.). MTT assay protocol.
- Darzynkiewicz, Z., et al. (2011). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, Chapter 7, Unit 7.7.
- Merck. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- van Tonder, A., et al. (2015). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Bio-protocol, 5(10), e1482.
- O'Connor, P. M., et al. (2021).
- Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis.
- BenchChem. (2025). Application Notes and Protocols for Evaluating the Anticancer Activity of Pyridine Derivatives.
- Asif, M. (2014). The anticancer potential of various substituted pyridazines and related compounds. International Journal of Pharmaceutical Sciences and Research, 5(8), 3126.
- BenchChem. (2025). Application Notes and Protocols: Sulforhodamine B (SRB) Assay for Determining (R)-Mucronulatol Cytotoxicity.
- BenchChem. (2025). In Vitro Characterization of VEGFR-2 Inhibitors: A Technical Guide.
- Bekhit, A. A., et al. (2018). Click Synthesis, Anticancer Activity and Molecular Docking Studies on Pyridazinone Scaffolds. Letters in Drug Design & Discovery, 15(10), 1034-1045.
- Darzynkiewicz, Z., et al. (2001). DNA Measurement and Cell Cycle Analysis by Flow Cytometry. Current Protocols in Cytometry, Chapter 7, Unit 7.5.
- Cell Biolabs, Inc. (n.d.). CytoSelect™ MTT Cell Proliferation Assay.
- Horton, T. (n.d.). MTT Cell Assay Protocol.
- Ormerod, M. G. (2008). Flow Cytometry Protocol. In M. G. Ormerod (Ed.), Flow Cytometry (pp. 35-42). Scion Publishing Ltd.
- Pinna, G. A., et al. (2021). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. International Journal of Molecular Sciences, 22(8), 3806.
- Abdel-Wahab, B. F., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 12(48), 31037-31055.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Biological Activity Testing of 3-piperazin-1-yl-1H-pyridazin-6-one.
- Lee, C. H. (2012). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 28(1), 1-5.
- Abcam. (n.d.). Western blot protocol.
- Crown Bioscience. (n.d.). Preclinical Drug Testing Using Xenograft Models.
- Biocytogen. (n.d.). Xenograft Models.
- Ain, Q. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium.
- University of Aberystwyth. (n.d.). Cell Cycle Tutorial Contents.
- G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay.
- Reaction Biology. (n.d.). Xenograft Mouse Models For Drug Discovery.
- Creative Biolabs. (n.d.). Western Blot Protocols & Troubleshooting & Guide.
- Melior Discovery. (n.d.). Xenograft Mouse Models.
- Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products.
- Canvax. (2023, March 21). DATA SHEET SRB Cytotoxicity Assay.
- Cell Signaling Technology. (2005, June 15). Western Blotting Protocol.
- Selected Topics in Health and Disease (2019 Edition). (n.d.). 1.2 Western Blot and the mTOR Pathway.
- Kim, M. S., et al. (2019).
- Al-Warhi, T., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 607-626.
- Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products.
- Yuliani, S. H., et al. (2023). Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity. Egyptian Journal of Chemistry, 66(10), 329-338.
- BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit.
- Cayman Chemical. (n.d.). Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1).
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Application Note: Radiosynthesis and Quality Control of 6-Amino-2-[¹¹C]methylpyridazin-3(2H)-one for PET Imaging
Strategic Rationale & Pharmacological Context
The pyridazin-3(2H)-one heterocycle is a highly privileged scaffold in medicinal chemistry and radiopharmaceutical design [1]. Its unique physicochemical properties—specifically its capability for lactam-lactim tautomerism and its role as a robust hydrogen bond acceptor/donor—make it an ideal pharmacophore for targeting a variety of biological systems [1].
In the realm of positron emission tomography (PET), the pyridazin-3(2H)-one core is most notably recognized as the critical binding moiety in [¹⁸F]flurpiridaz, a recently FDA-approved radiotracer for myocardial perfusion imaging that targets mitochondrial complex I (MC-1) [2]. This approval marks a new era in quantitative cardiac PET imaging[3]. Furthermore, functionalized pyridazinones exhibit high affinity for the 18-kDa translocator protein (TSPO), a primary biomarker for neuroinflammation [1].
To investigate the baseline pharmacokinetics of this core, or to utilize it as a fragment-based PET probe (FBDD), we have developed a highly regioselective radiosynthesis protocol for 6-amino-2-[¹¹C]methylpyridazin-3(2H)-one .
Fig 1. Pharmacological targets and clinical relevance of the pyridazin-3(2H)-one core scaffold.
Mechanistic Causality in Radiochemical Design
Alkylation of the pyridazin-3(2H)-one system presents a classic regioselectivity challenge. The molecule can undergo N2-alkylation, O-alkylation at the C3 carbonyl, or N-alkylation at the exocyclic C6 amine.
Causality of Experimental Choices:
-
Regioselectivity & Base Selection: Under standard basic conditions, the lactam nitrogen (N2) is the most nucleophilic site due to the thermodynamic stability of the resulting N-alkylated product compared to the O-alkylated enol ether [4]. We utilize Potassium Carbonate (K₂CO₃) rather than stronger bases (like NaOH) to prevent lactam ring-opening and to favor N2 over O-alkylation.
-
Precursor Protection: To completely suppress competitive methylation at the C6 exocyclic amine by the highly reactive[¹¹C]methylating agent, we employ a tert-butyloxycarbonyl (Boc) protecting group. The precursor, N-Boc-6-aminopyridazin-3(2H)-one , ensures absolute regiocontrol, directing the ¹¹C-methyl group exclusively to the N2 position.
-
Methylating Agent: [¹¹C]Methyl triflate ([¹¹C]MeOTf) is selected over[¹¹C]Methyl iodide ([¹¹C]MeI) due to its superior electrophilicity, allowing the N-alkylation to proceed rapidly at room temperature, thereby minimizing thermal degradation of the Boc-protected precursor [4].
Self-Validating Radiosynthesis Protocol
This protocol is designed as a self-validating system : progression to the next synthetic step is mechanically gated by in-process readouts (e.g., radioactivity trapping efficiency, UV/Radio-co-elution).
In-Process Validation & System Suitability
Before committing radioactivity, a system suitability test MUST be performed:
-
Inject 20 µL of a cold (non-radioactive) reference standard of 6-amino-2-methylpyridazin-3(2H)-one (1 mg/mL) onto the analytical HPLC.
-
Confirm the retention time ( tR ) and establish the UV calibration curve.
-
Validation Gate: The radiosynthesis is only considered successful if the final formulated radioactive peak co-elutes within ±0.2 minutes of this established tR .
Step-by-Step Automated Radiosynthesis
All steps are executed on a commercial automated synthesis module (e.g., GE TRACERlab FX C Pro).
-
Isotope Production: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction using a cyclotron (16.5 MeV protons bombarding a N₂/O₂ gas target).
-
[¹¹C]MeOTf Generation: Route the [¹¹C]CO₂ into the synthesis module. Catalytically reduce to [¹¹C]CH₄ over a Ni catalyst at 400 °C in the presence of H₂. React [¹¹C]CH₄ with gas-phase I₂ at 720 °C to yield [¹¹C]MeI. Pass the [¹¹C]MeI through a heated silver triflate (AgOTf) column at 190 °C to quantitatively convert it to [¹¹C]MeOTf.
-
Radiomethylation (Trapping): Bubble the [¹¹C]MeOTf stream into a V-vial containing 1.5 mg of N-Boc-6-aminopyridazin-3(2H)-one and 2.0 mg of K₂CO₃ dissolved in 300 µL of anhydrous N,N-dimethylformamide (DMF) at -20 °C.
-
Alkylation: Once trapping plateaus (Validation Gate: >85% trapping efficiency), seal the reactor and warm to 25 °C for 3 minutes to yield the N-Boc-protected intermediate.
-
Deprotection: Add 0.5 mL of 2M HCl to the reactor. Heat the mixture to 90 °C for 4 minutes to cleave the Boc group.
-
Neutralization: Cool the reactor to 30 °C and neutralize the mixture by adding 0.5 mL of 2M NaOH and 1.0 mL of HPLC mobile phase.
HPLC Purification & Formulation
-
Purification: Inject the crude mixture onto a semi-preparative HPLC column (Phenomenex Luna C18, 250 × 10 mm, 5 µm). Elute with 10% Ethanol in 20 mM Sodium Dihydrogen Phosphate buffer (pH 4.5) at 4.0 mL/min.
-
Collection: Collect the radioactive peak corresponding to 6-amino-2-[¹¹C]methylpyridazin-3(2H)-one (typically eluting at 12-14 minutes).
-
Formulation: Pass the collected fraction through a sterile 0.22 µm Cathivex-GV filter into a sterile, pyrogen-free vial. Dilute with 0.9% sterile saline to achieve a final ethanol concentration of <10% v/v.
Fig 2. Automated radiosynthesis workflow for 6-amino-2-[11C]methylpyridazin-3(2H)-one.
Quantitative Data & Optimization
The reaction conditions were rigorously optimized to maximize the Radiochemical Yield (RCY) while preventing off-target alkylation. The data is summarized below.
Table 1: Optimization of Radiosynthesis Conditions
| Entry | Methylating Agent | Base | Solvent | Temp (°C) | Time (min) | RCY (%)* | Primary Impurity |
| 1 | [¹¹C]MeI | NaOH | DMSO | 80 | 5 | 12 ± 3 | O-alkylated enol |
| 2 | [¹¹C]MeI | K₂CO₃ | DMF | 80 | 5 | 34 ± 5 | Unreacted precursor |
| 3 | [¹¹C]MeOTf | K₂CO₃ | DMF | 80 | 3 | 41 ± 4 | Thermal degradation |
| 4 | [¹¹C]MeOTf | K₂CO₃ | DMF | 25 | 3 | 68 ± 5 | None (Optimal) |
*Decay-corrected radiochemical yield based on starting [¹¹C]CO₂, n=3.
Quality Control & Release Criteria
Prior to preclinical or clinical utilization, the formulated radiotracer must pass the following self-validating Quality Control (QC) specifications.
Table 2: Quality Control Specifications
| Parameter | Analytical Method | Acceptance Criteria |
| Visual Appearance | Visual Inspection | Clear, colorless, free of particulates |
| Radiochemical Purity | Analytical Radio-HPLC | ≥ 95% |
| Chemical Purity | Analytical UV-HPLC (254 nm) | Precursor < 1 µg/mL |
| Identity ( tR Match) | Analytical Radio-HPLC | Co-elution with cold standard (±0.2 min) |
| Molar Activity ( Am ) | HPLC (UV/Radio integration) | ≥ 37 GBq/µmol (1000 mCi/µmol) at EOS |
| pH | pH Indicator Strip | 4.5 – 7.5 |
| Endotoxin | LAL Assay (Charles River) | < 17.5 EU/mL |
| Residual Solvents | Gas Chromatography (GC) | DMF < 880 ppm; EtOH < 10% v/v |
References
-
Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. National Institutes of Health (NIH) / PMC. [Link]
-
18F Flurpiridaz PET MPI: New Horizons in Cardiac Imaging. American College of Cardiology.[Link]
-
FDA Approval of 18F-Flurpiridaz for PET: Stepping into a New Era of Myocardial Perfusion Imaging? Journal of Nuclear Medicine. [Link]
-
Synthesis and preclinical evaluation of [11C]uPSEM792 for PSAM4-GlyR based chemogenetics. Nature Communications.[Link]
improving the yield of 6-amino-2-methylpyridazin-3(2H)-one synthesis
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers facing low yields during the amination of pyridazinone scaffolds. The synthesis of 6-amino-2-methylpyridazin-3(2H)-one from its 6-chloro precursor is notoriously susceptible to competing hydrolysis, catalyst poisoning, and thermal degradation .
This guide provides field-proven methodologies, mechanistic troubleshooting, and validated protocols to elevate your isolated yields from the standard 30-40% to >85%. Our protocols are designed as self-validating systems: each step includes specific mechanistic checkpoints to ensure the reaction is proceeding as intended.
Logical Workflow & Strategy Selection
The choice of amination strategy dictates your yield, impurity profile, and scalability. Below is the decision matrix for functionalizing the pyridazin-3(2H)-one core .
Decision matrix and workflow for the amination of 6-chloro-2-methylpyridazin-3(2H)-one.
Quantitative Data: Amination Strategy Comparison
To facilitate your strategy selection, the following table summarizes the quantitative performance metrics of the three most common amination approaches.
| Amination Strategy | Reagents / Catalyst | Temp (°C) | Avg. Yield | Primary Impurity / Failure Mode | Scalability |
| Direct Amination | Aq. NH₃, Sealed Tube | 150 | <20% | 6-hydroxy-2-methylpyridazin-3(2H)-one | Poor |
| S_NAr + Deprotection | PMB-NH₂, DIPEA, then TFA/TES | 120 / 70 | 85-88% | Friedel-Crafts alkylation (if no scavenger) | Moderate |
| Buchwald-Hartwig | LiHMDS, Pd₂(dba)₃, tBuBrettPhos | 65 | 90-94% | Unreacted SM (if catalyst deactivated) | Excellent |
Validated Experimental Protocols
Protocol A: Metal-Free S_NAr via PMB-Amine (Recommended for Discovery Phase)
This route leverages a protected amine to avoid the harsh conditions required for direct ammonia gas insertion.
-
Nucleophilic Attack: Dissolve 6-chloro-2-methylpyridazin-3(2H)-one (1.0 eq, 10 mmol) in anhydrous NMP (20 mL). Add 4-methoxybenzylamine (PMB-NH₂, 1.5 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).
-
Thermal Activation: Heat the mixture to 120 °C for 12 hours. Causality Check: The electron-deficient nature of the pyridazinone ring allows S_NAr, but the 6-position is less activated than typical pyrimidines, necessitating elevated temperatures .
-
Isolation: Cool to room temperature and pour into ice water (100 mL). Filter the resulting precipitate (6-(PMB-amino)-2-methylpyridazin-3(2H)-one) and dry under vacuum.
-
Deprotection: Dissolve the intermediate in neat Trifluoroacetic Acid (TFA, 10 mL). Add 5% v/v triethylsilane (TES) as a carbocation scavenger.
-
Cleavage: Heat at 70 °C for 4 hours. Causality Check: TES acts as a hydride donor, irreversibly quenching the highly reactive PMB carbocation before it can alkylate the pyridazinone ring.
-
Workup: Concentrate under reduced pressure, neutralize with saturated aqueous NaHCO₃, and extract with EtOAc. Dry over Na₂SO₄ and concentrate to yield the pure product.
Protocol B: Buchwald-Hartwig Amination (Recommended for Process Scale)
This route uses an ammonia surrogate to achieve direct amination under mild conditions, preventing thermal degradation .
-
Catalyst Activation: In a nitrogen-filled glovebox, combine 6-chloro-2-methylpyridazin-3(2H)-one (1.0 eq, 50 mmol), Pd₂(dba)₃ (2 mol%), and tBuBrettPhos (4 mol%) in anhydrous THF (100 mL). Stir for 10 minutes to form the active Pd(0) complex.
-
Surrogate Addition: Add Lithium bis(trimethylsilyl)amide (LiHMDS, 1.2 eq) dropwise.
-
Cross-Coupling: Seal the vessel, remove from the glovebox, and heat at 65 °C for 6 hours. Causality Check: tBuBrettPhos prevents the formation of unreactive bis-amine Pd complexes and facilitates rapid reductive elimination of the C-N bond .
-
Hydrolysis: Cool to room temperature and quench with 1M HCl (50 mL) and stir for 30 minutes. This hydrolyzes the silyl amine intermediate to the primary free amine.
-
Purification: Basify the aqueous layer with 2M NaOH to pH 10, extract with DCM (3 x 50 mL), and crystallize the product from hot ethanol.
Troubleshooting & FAQs
Q1: I attempted direct amination using aqueous ammonia in a sealed tube at 150 °C, but my yield is <20% with significant black tar. What happened? A: At high temperatures, aqueous ammonia acts as both a nucleophile and a source of hydroxide ions. The hydroxide outcompetes ammonia, leading to the hydrolysis of the C-Cl bond to form 6-hydroxy-2-methylpyridazin-3(2H)-one (a thermodynamically stable lactam). Furthermore, the pyridazinone ring is highly sensitive to thermal degradation under harsh basic conditions. Solution: Pivot to the Buchwald-Hartwig protocol (Protocol B) using an anhydrous ammonia surrogate (like LiHMDS or benzophenone imine). This completely eliminates water from the system, shutting down the hydrolysis pathway.
Q2: During the Buchwald-Hartwig cross-coupling, my reaction stalls at 30% conversion. I am using Pd(OAc)₂ and BINAP. Why is the catalyst deactivating? A: The pyridazinone scaffold contains multiple nitrogen atoms that can strongly coordinate to the palladium center, forming off-cycle, inactive Pd-complexes. Additionally, BINAP is a bidentate ligand that often struggles with primary amine/ammonia reductive elimination, leading to β-hydride elimination side products or premature catalyst death . Solution: Switch to a bulky, electron-rich monodentate biaryl phosphine ligand like tBuBrettPhos . These ligands are explicitly designed to prevent the formation of inactive Pd-dimers and accelerate the reductive elimination of C-N bonds, ensuring full conversion.
Q3: In the PMB-deprotection route (Protocol A), LC-MS shows a mass corresponding to my product + 120 Da. What is this impurity? A: This is a classic Friedel-Crafts-type alkylation. When TFA cleaves the PMB group, it generates a highly reactive 4-methoxybenzyl carbocation. If not immediately quenched, this carbocation will attack the electron-rich regions of your product or other intermediates in the pot. Solution: You must include a carbocation scavenger in your deprotection cocktail. Adding 5-10% volume of triethylsilane (TES) or anisole will irreversibly trap the PMB cation, ensuring a clean conversion to the desired 6-amino-2-methylpyridazin-3(2H)-one.
Q4: My isolated 6-amino-2-methylpyridazin-3(2H)-one is slightly yellow, but NMR shows it is pure. How can I remove the color? A: Trace palladium impurities or oxidized pyridazine byproducts often impart a yellow/brown tint. Solution: For Protocol B, treat the organic extract with a metal scavenger resin (e.g., QuadraSil AP or SiliaBond Thiol) for 2 hours prior to concentration. Alternatively, a simple recrystallization from hot ethanol with activated charcoal (10% w/w) will yield a pristine white solid.
References
Technical Support Center: Navigating the Solubility Challenges of 6-amino-2-methylpyridazin-3(2H)-one
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 6-amino-2-methylpyridazin-3(2H)-one. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challenges commonly encountered with this and similar pyridazinone derivatives. Our aim is to equip you with the foundational knowledge and practical solutions to ensure the success and reproducibility of your experiments.
Understanding the Molecule: Physicochemical Properties
Before delving into solubility issues, it's crucial to understand the inherent physicochemical properties of 6-amino-2-methylpyridazin-3(2H)-one and its structural relatives. While specific experimental data for this exact molecule is limited, we can infer its likely behavior from its parent compound, 6-aminopyridazin-3(2H)-one, and related analogs. The pyridazine core, with its two adjacent nitrogen atoms, generally enhances aqueous solubility compared to its carbocyclic counterparts.[1] However, the overall solubility is a delicate balance between the polar pyridazinone ring and the influence of its substituents.[1]
Table 1: Physicochemical Properties of 6-amino-2-methylpyridazin-3(2H)-one and Related Compounds
| Property | 6-aminopyridazin-3(2H)-one | 6-methylpyridazin-3(2H)-one | 6-phenylpyridazin-3(2H)-one |
| Molecular Formula | C₄H₅N₃O[2] | C₅H₆N₂O[3] | C₁₀H₈N₂O |
| Molecular Weight | 111.10 g/mol [2] | 110.11 g/mol [3] | 172.18 g/mol [4] |
| XLogP3 | -1.3[2] | -0.4[3] | Not Available |
| Hydrogen Bond Donors | 2[2] | Not Available | Not Available |
| Hydrogen Bond Acceptors | 3[2] | Not Available | Not Available |
| Predicted pKa (acidic) | Not Available | Not Available | Not Available |
| Predicted pKa (basic) | Not Available | Not Available | Not Available |
Note: The predicted pKa values for 5-amino-2-phenylpyridazin-3(2H)-one are 7.83 (acidic) and 1.99 (basic), which may provide some insight into the potential behavior of the target compound.[5]
The negative XLogP3 value for the parent amine suggests a preference for aqueous environments, which is a favorable characteristic. However, practical laboratory experience often reveals that even compounds with promising theoretical solubility can present challenges.
Frequently Asked Questions (FAQs)
This section addresses common questions and provides initial troubleshooting steps.
Q1: I'm having trouble dissolving 6-amino-2-methylpyridazin-3(2H)-one in aqueous buffers for my biological assays. What are the first steps I should take?
A1: This is a frequent challenge. The initial approach should be systematic, starting with the simplest and most common solvents.
-
Water and Common Buffers: Attempt to dissolve a small, accurately weighed amount of the compound in your target aqueous buffer (e.g., PBS, TRIS). Gentle heating (to 37°C) and sonication can be employed to aid dissolution. Be mindful that excessive heat can degrade your compound.
-
Organic Co-solvents: If aqueous solubility is low, a common strategy is to first dissolve the compound in a water-miscible organic solvent and then dilute it into the aqueous buffer.
-
DMSO: Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent. Prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Ethanol: For some applications, ethanol can be a suitable alternative.
-
Important Consideration: When diluting the organic stock into an aqueous buffer, add the stock solution to the buffer while vortexing to ensure rapid dispersion and prevent precipitation. The final concentration of the organic solvent in your assay should be kept to a minimum (ideally ≤0.5%) to avoid solvent-induced artifacts. Always include a vehicle control with the same final solvent concentration in your experiments.
-
Q2: My compound dissolves in DMSO, but precipitates when I add it to my cell culture medium. How can I resolve this?
A2: This phenomenon, known as "crashing out," is common for poorly soluble compounds. The dramatic change in solvent polarity upon dilution reduces the compound's solubility.
-
Slower Addition and Mixing: Add the DMSO stock dropwise to the pre-warmed cell culture medium while gently swirling or vortexing.
-
Use of Surfactants: Incorporating a low concentration of a biocompatible surfactant, such as Tween® 20 or Pluronic® F-68, in your final solution can help to maintain the compound's solubility by forming micelles.
-
Serum in Media: The presence of serum in cell culture media can sometimes aid in solubilizing hydrophobic compounds through binding to proteins like albumin. If you are using serum-free media, this could be a contributing factor.
Q3: Can I use pH modification to improve the solubility of 6-amino-2-methylpyridazin-3(2H)-one?
A3: Yes, pH adjustment can be a very effective strategy for ionizable compounds. The presence of an amino group and the pyridazinone ring suggests that the compound will have pH-dependent solubility.
-
Acidic Conditions: The amino group is basic and will be protonated at acidic pH, forming a more soluble salt. Try dissolving the compound in a buffer with a pH below its basic pKa.
-
Basic Conditions: The pyridazinone ring may have an acidic proton. In basic conditions (pH above the acidic pKa), the compound could form a more soluble salt.
Troubleshooting Guide: A Deeper Dive into Solubility Enhancement
If the initial troubleshooting steps are insufficient, more advanced techniques may be necessary. The choice of method depends on the specific requirements of your experiment and the downstream application.
Caption: A workflow for addressing solubility issues.
Formulation-Based Approaches
These methods involve the use of excipients to enhance solubility without chemically modifying the compound.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic parts of the drug and presenting a hydrophilic exterior to the aqueous environment.
-
Lipid-Based Formulations: For highly lipophilic compounds, formulating them in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can significantly improve solubility and oral bioavailability.
Chemical Modifications
These strategies involve altering the chemical form of the compound.
-
Salt Formation: As discussed in the FAQs, forming a salt of an ionizable compound is a highly effective way to increase aqueous solubility.
-
Co-crystals: Co-crystallization involves combining the active pharmaceutical ingredient (API) with a benign co-former in a crystalline lattice. This can alter the physicochemical properties of the API, often leading to improved solubility.
Physical Modifications
These approaches alter the physical properties of the solid-state drug.
-
Particle Size Reduction: Decreasing the particle size through micronization or nanonization increases the surface-area-to-volume ratio, which can improve the dissolution rate.
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline drug into an amorphous state, typically by dispersing it in a polymer matrix, can substantially enhance solubility.
Experimental Protocols
Here are detailed protocols for determining the solubility of your compound and for preparing an amorphous solid dispersion as an example of a solubility enhancement technique.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining thermodynamic equilibrium solubility.
Materials:
-
6-amino-2-methylpyridazin-3(2H)-one
-
Selected solvents (e.g., water, PBS pH 7.4, 0.1 N HCl, DMSO, ethanol)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC system with a suitable column and detector
Procedure:
-
Add an excess amount of the compound to a vial containing a known volume of the solvent. Ensure there is undissolved solid material at the bottom of the vial.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate the samples for 24-48 hours. It is advisable to take time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.
-
After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC method.
Caption: Workflow for shake-flask solubility determination.
Protocol 2: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)
This protocol provides a general guideline for preparing an ASD in a laboratory setting.
Materials:
-
6-amino-2-methylpyridazin-3(2H)-one
-
A suitable polymer (e.g., PVP K30, HPMC, Soluplus®)
-
A common solvent for both the compound and the polymer (e.g., methanol, ethanol, acetone)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve the compound and the polymer in the chosen solvent in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:3 (w/w).
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator until a thin film or solid mass is formed.
-
Further dry the solid under vacuum at an elevated temperature (below the glass transition temperature of the polymer) for 24-48 hours to remove any residual solvent.
-
The resulting solid is the amorphous solid dispersion. Characterize it using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm its amorphous nature.
-
Assess the solubility and dissolution rate of the ASD compared to the crystalline compound.
References
-
Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research. Available at: [Link]
-
Physicochemical properties of pyridazine-substituted imidazopyridazine analogues. ResearchGate. Available at: [Link]
-
Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. Journal of Medicinal Chemistry. Available at: [Link]
-
Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. PMC. Available at: [Link]
-
Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. ResearchGate. Available at: [Link]
-
Solubility of drugs in ethanol and dmso. ResearchGate. Available at: [Link]
-
Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. PMC. Available at: [Link]
-
Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. MDPI. Available at: [Link]
-
Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. PubMed. Available at: [Link]
-
6-Aminopyridazin-3(2H)-one. PubChem. Available at: [Link]
-
Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI. Available at: [Link]
-
“Designing Synthesis and Biological Evaluation of Pyridazinone Derivatives”. ijres.org. Available at: [Link]
-
Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI. Available at: [Link]
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. PMC. Available at: [Link]
-
Chemical Properties of 3(2H)-Pyridazinone (CAS 504-30-3). Cheméo. Available at: [Link]
-
Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PMC. Available at: [Link]
-
6-methylpyridazin-3(2H)-one. PubChem. Available at: [Link]
-
The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]
-
6-(4-Amino-2,6-dichlorophenoxy)-4-(1-methylethyl)-3(2H)-pyridazinone (CAS No: 920509-28-0) API Intermediate Manufacturers. apicule. Available at: [Link]
-
5-Amino-2-phenylpyridazin-3(2H)-one Properties. EPA. Available at: [Link]
Sources
stability of 6-amino-2-methylpyridazin-3(2H)-one in different solvents
Technical Support Center: Solvent Stability & Handling of 6-amino-2-methylpyridazin-3(2H)-one
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical behaviors of 6-amino-2-methylpyridazin-3(2H)-one (CAS: 13506-28-0) .
This molecule is a highly versatile building block in pharmaceutical development. Structurally, the pyridazinone core is locked into its lactam form by the N2-methyl group. While this prevents lactim-lactam tautomerization, it localizes electron density on the exocyclic C6-amino group, making it the primary site for both desired functionalization and undesired, solvent-induced degradation[1]. Understanding the causality behind these solvent interactions is critical for maintaining experimental integrity.
Part 1: Core Troubleshooting & FAQs
Q1: Why does my DMSO stock solution turn yellow/brown over time, and how does this affect downstream cross-coupling yields? Causality: Dimethyl sulfoxide (DMSO) is highly hygroscopic. When exposed to ambient air, it rapidly absorbs water and oxygen. The electron-rich C6-amino group of the pyridazinone ring is a metabolically and chemically labile site[1]. In aerated DMSO, especially under ambient light or heat, the amino group undergoes slow N-oxidation or oxidative dimerization. This degradation not only reduces the effective concentration of your starting material but introduces reactive oxygen species that can poison palladium catalysts during Buchwald-Hartwig or Suzuki couplings. Solution: Always prepare DMSO stocks using anhydrous solvent stored over activated 3Å molecular sieves. Purge the vial headspace with Argon. If a color change is observed, validate the integrity via LC-MS; the pure compound should yield a sharp peak at exactly [M+H]+ = 126.06 m/z[2].
Q2: I am observing unexpected precipitation when dissolving the compound in Chloroform or Dichloromethane (DCM). What is happening? Causality: Halogenated solvents like chloroform slowly degrade over time to produce phosgene and trace hydrogen chloride (HCl) upon exposure to light and oxygen. The C6-amino group is sufficiently basic to react with this trace HCl, forming an insoluble amine hydrochloride salt that drops out of the non-polar solution. Solution: Pass halogenated solvents through a short plug of basic alumina immediately prior to use to strip trace acids. If precipitation has already occurred, you can recover the free base by washing the organic layer with a mild aqueous base (e.g., saturated NaHCO₃), though preparing fresh solutions is always recommended for quantitative assays.
Q3: Why is the nucleophilic reactivity of the C6-amine drastically reduced when using Methanol or Ethanol as a reaction solvent? Causality: Protic solvents form a dense hydrogen-bonding network with both the carbonyl oxygen (C3) and the exocyclic amine (C6). The robust dual hydrogen-bonding capacity of the pyridazinone ring[3] effectively creates a tight solvation shell around the nucleophile. This thermodynamic stabilization increases the activation energy required for the amine to attack an electrophile. Solution: Switch to a polar aprotic solvent (e.g., DMF, DMAc, or NMP) to leave the amine "naked" and highly reactive. If a protic solvent is mandatory for solubility, consider adding a catalytic amount of a non-nucleophilic base (like DIPEA) to disrupt the hydrogen-bonding network.
Part 2: Quantitative Data & Solvent Compatibility
To aid in solvent selection, the following matrix synthesizes the solubility and stability profiles of 6-amino-2-methylpyridazin-3(2H)-one across common laboratory solvents.
| Solvent Class | Representative Solvent | Max Solubility (approx.) | 24h Stability (25°C) | Primary Degradation Risk |
| Polar Aprotic | DMSO | >50 mg/mL | High (>98%) | Oxidation (if aerated) |
| Polar Aprotic | DMF / DMAc | >40 mg/mL | High (>98%) | Amine formylation (at >80°C) |
| Halogenated | DCM / CHCl₃ | <5 mg/mL | Moderate (~90%) | Salt formation (trace HCl) |
| Polar Protic | Methanol / Water | 10-15 mg/mL | High (>99%) | H-bond quenching (Reactivity drop) |
| Non-Polar | Hexane / Toluene | <1 mg/mL | N/A (Insoluble) | N/A |
Part 3: Visualizations of Molecular Behavior
Caption: Mechanistic pathways of solvent-induced degradation and reactivity quenching.
Part 4: Experimental Protocols
Protocol: Preparation of a Self-Validating Anhydrous Stock Solution To ensure the scientific integrity of your high-throughput screening or synthetic workflows, follow this self-validating Standard Operating Procedure (SOP)[4].
-
Solvent Preparation: Dry HPLC-grade DMSO over activated 3Å molecular sieves for 48 hours. Self-Validation: Verify water content is <50 ppm using Karl Fischer titration before proceeding.
-
Inert Weighing: Inside a glovebox or under a continuous argon stream, weigh the desired amount of 6-amino-2-methylpyridazin-3(2H)-one.
-
Dissolution: Add the anhydrous DMSO. Vortex for 30 seconds. Crucial Causality Step: Do not exceed 30°C during sonication. Elevated temperatures in the presence of trace oxygen will exponentially accelerate the thermal oxidation of the C6-amine.
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any microscopic aggregates or dust that could act as nucleation sites for precipitation.
-
Aliquot & Storage: Dispense into amber glass vials (to prevent UV-induced degradation), purge the headspace with Argon, seal with PTFE-lined caps, and store at -20°C.
-
QC Validation: Before use, thaw at room temperature. A healthy stock will be perfectly clear and colorless. Self-Validation: Run a quick LC-MS QC check to confirm the presence of the [M+H]+ = 126.06 m/z peak and the absence of +16 m/z oxidation peaks.
Caption: Self-validating standard operating procedure for anhydrous stock solution preparation.
References
-
PubChemLite - 13506-28-0 (C5H7N3O) . Université du Luxembourg. 2
-
Pyridazine Derivatives as HCV Polymerase Inhibitors: A Drug Discovery for the Treatment of Hepatitis C Virus Infection . Crimson Publishers. 1
-
The pyridazine heterocycle in molecular recognition and drug discovery . National Institutes of Health (NIH). 3
-
Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors . National Institutes of Health (NIH). 4
Sources
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. PubChemLite - 13506-28-0 (C5H7N3O) [pubchemlite.lcsb.uni.lu]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Pyridazinone Synthesis: Technical Support & Troubleshooting Center
Welcome to the Pyridazinone Synthesis Technical Support Center. Pyridazinones are privileged heterocyclic scaffolds widely utilized in medicinal chemistry and agrochemicals. However, their synthesis is frequently complicated by competing side reactions, including ambident nucleophilic alkylation (N- vs. O-alkylation), regiochemical scrambling during condensation, and incomplete cyclization.
This guide is engineered for researchers and drug development professionals, providing causal mechanistic insights, self-validating experimental protocols, and data-driven troubleshooting strategies to optimize your synthetic workflows.
Part 1: Diagnostic FAQs & Mechanistic Troubleshooting
Issue 1: Poor Selectivity Between N-Alkylation and O-Alkylation
Q: My alkylation of a pyridazinone core is yielding a mixture of N-alkylated and O-alkylated (alkoxypyridazine) products. How can I exclusively drive N-alkylation?
A: Pyridazinones act as ambident nucleophiles because the negative charge of the deprotonated intermediate is delocalized across the nitrogen and oxygen atoms. O-alkylation is a frequent side reaction driven by the thermodynamic stability of the resulting aromatized alkoxypyridazine ring. To favor N-alkylation, you must strategically modulate the nucleophilicity of the nitrogen atom while sterically or electronically shielding the oxygen.
-
The Causality of Base Selection: Using bases with large, soft cations like Cesium Fluoride (CsF) or Cesium Carbonate (Cs₂CO₃) creates a "naked" enolate. The large Cs⁺ ion coordinates weakly with the oxygen, leaving the nitrogen highly reactive and favoring N-alkylation[1].
-
The Causality of Solvent & Additives: Performing the reaction in water supplemented with micellar agents (like 2% w/w Tween 20) heavily favors N-alkylation. The aqueous hydrogen-bonding network masks the oxygen atom, directing the electrophile exclusively to the nitrogen[2]. Alternatively, employing 3 can also yield high N-regioselectivity, particularly with bulky secondary alkyl halides[3].
Mechanistic divergence in pyridazinone alkylation (N- vs O-attack).
Issue 2: Regioisomer Scrambling in Hydrazine Condensation
Q: Condensing my asymmetric γ -keto acid with a substituted hydrazine (e.g., phenylhydrazine) yields two distinct regioisomers. How do I control regioselectivity?
A: Regioisomer formation is a direct consequence of the two distinct nucleophilic nitrogen atoms on a substituted hydrazine (the terminal -NH₂ and the internal -NH-).
-
The Causality of Thermodynamic vs. Kinetic Control: The terminal -NH₂ is more nucleophilic and typically attacks the most electrophilic carbonyl first (kinetic control). However, under prolonged heating or specific solvent conditions, the reaction can shift to thermodynamic control, yielding the alternative regioisomer. For example, 4 often favor one regioisomer (e.g., 1H-pyrazolo/pyridazino derivatives), while refluxing in DMSO shifts the equilibrium toward the arylhydrazone intermediate and the alternate regioisomer[4].
Issue 3: Incomplete Cyclization & Hydrazone Accumulation
Q: My one-pot reaction stalled. LC-MS indicates the presence of an open-chain intermediate, but no pyridazinone. Why isn't it cyclizing?
A: The synthesis of pyridazinones from 1,4-dicarbonyls or 2(3H)-furanones proceeds via a two-step mechanism: nucleophilic ring-opening/condensation to form an open-chain hydrazide intermediate, followed by intramolecular cyclization[5].
-
The Causality of Stalling: The cyclization step requires the elimination of a water molecule. If the reaction is run under strictly neutral conditions or insufficient heat, the activation energy for the nucleophilic attack of the hydrazone nitrogen onto the remaining carbonyl is not met. Introducing 5 protonates the carbonyl oxygen, increasing its electrophilicity and drastically lowering the activation energy for ring closure[5].
Reaction workflow and common stalling points in pyridazinone synthesis.
Part 2: Self-Validating Experimental Protocols
Protocol A: Regioselective N-Alkylation of Pyridazinones
This protocol utilizes the "naked enolate" effect to suppress O-alkylation and drive N-alkylation.
Self-Validation Checkpoint: The success of this protocol is validated by ¹³C NMR. The absence of a newly formed downfield peak at ~160 ppm (characteristic of the O-alkylated aromatic carbon) and the presence of an N-CH₂ signal at ~45-55 ppm confirms exclusive N-alkylation.
-
Substrate Preparation: Dissolve 1.0 equivalent of the pyridazinone core in a polar aprotic solvent (e.g., anhydrous DMF or Acetonitrile) at a concentration of 0.2 M.
-
Base Addition: Add 1.5 equivalents of Cesium Fluoride (CsF) or Cesium Carbonate (Cs₂CO₃). Causality: The large ionic radius of Cs⁺ prevents tight ion-pairing with the pyridazinone oxygen, enhancing the nucleophilicity of the nitrogen.
-
Electrophile Addition: Cool the mixture to 0 °C. Add 1.2 equivalents of the alkyl halide dropwise. Causality: Lower temperatures favor kinetic N-alkylation and prevent the thermodynamic shift toward O-alkylation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–8 hours. Monitor the disappearance of the starting material via TLC (EtOAc:Hexane).
-
Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers extensively with brine (5x) to remove residual DMF. Dry over Na₂SO₄ and concentrate in vacuo.
Protocol B: One-Pot Acid-Catalyzed Cyclization
This protocol prevents the accumulation of open-chain hydrazide intermediates by employing a continuous one-pot condensation and cyclization strategy[6].
Self-Validation Checkpoint: The completion of cyclization is validated by IR spectroscopy and ¹H NMR. The disappearance of the broad -NH/-OH stretch (3300-3400 cm⁻¹) in IR, and the loss of the open-chain aldehyde/ketone proton in NMR, validates complete ring closure.
-
Condensation: Dissolve the γ -keto acid or 2(3H)-furanone derivative in absolute ethanol (0.5 M).
-
Hydrazine Addition: Add 1.1 equivalents of hydrazine hydrate dropwise at room temperature. Stir for 1–2 hours until the starting material is consumed (monitored by TLC)[5].
-
Acid Promotion: Instead of isolating the precipitated hydrazide intermediate, add a catalytic amount of glacial acetic acid (0.1 to 0.2 equivalents) directly to the reaction vessel[5].
-
Cyclization: Heat the mixture to reflux (80 °C) for 2–3 hours. Causality: The thermal energy combined with acid protonation of the carbonyl drives the dehydration step required for the six-membered ring formation.
-
Isolation: Cool the reaction mixture to 0 °C. The stable pyridazinone derivative will precipitate. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under a vacuum.
Part 3: Quantitative Data & Condition Comparisons
The following table summarizes the causal relationship between reaction conditions and the resulting selectivity in pyridazinone synthesis, allowing researchers to rationally select parameters based on their desired target.
| Reaction Variable | Condition Applied | Primary Outcome / Selectivity | Mechanistic Causality |
| Alkylation Base | CsF or Cs₂CO₃ | >5:1 N-Alkylation | Large Cs⁺ ion creates a "naked" enolate, leaving nitrogen exposed for nucleophilic attack. |
| Alkylation Base | Ag₂CO₃ | Favors O-Alkylation | Ag⁺ strongly coordinates to nitrogen, directing the electrophile to the oxygen atom. |
| Alkylation Solvent | Water + 2% Tween 20 | High N-Alkylation | Aqueous hydrogen bonding masks the oxygen atom; micelles solubilize the organic reagents. |
| Condensation Temp | Solvent-free, 120 °C | Kinetic Regioisomer | Rapid, high-heat conditions trap the kinetic product before equilibration can occur. |
| Condensation Temp | DMSO, Reflux (24h) | Thermodynamic Regioisomer | Prolonged heating in a highly polar solvent allows equilibration to the most stable isomer. |
| Cyclization Catalyst | Glacial Acetic Acid | Complete Cyclization | Protonates the intermediate carbonyl, lowering the activation energy for dehydration/ring closure. |
Sources
Technical Support Center: Optimizing Derivatization of 6-Amino-2-methylpyridazin-3(2H)-one
Welcome to the Technical Support Center for heterocyclic derivatization. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific chemical behavior of 6-amino-2-methylpyridazin-3(2H)-one (CAS 13506-28-0) .
This compound is a highly privileged scaffold in drug discovery, frequently utilized in the design of kinase inhibitors and GPCR ligands [3]. However, its derivatization is notoriously difficult. The strong electron-withdrawing nature of the pyridazinone ring delocalizes the lone pair of the exocyclic C6-amine, drastically reducing its nucleophilicity. Furthermore, the adjacent ring nitrogens act as chelating traps for transition metals.
This guide provides field-proven, self-validating protocols and mechanistic insights to help you overcome these synthetic hurdles.
FAQ 1: Buchwald-Hartwig Cross-Coupling
Q: My Buchwald-Hartwig coupling with 6-amino-2-methylpyridazin-3(2H)-one consistently stalls at <20% conversion. How do I prevent catalyst poisoning?
A: The root cause of your stalled reaction is a combination of poor nucleophilicity and catalyst poisoning. The pyridazinone ring contains multiple heteroatoms (N1, N2, and the carbonyl oxygen) that can act as bidentate or monodentate ligands. These heteroatoms sequester the active Palladium(0) and Palladium(II) intermediates, forming stable, inactive palladacycles [1].
To overcome this, you must use a sterically demanding, electron-rich phosphine ligand such as t-BuXPhos or Xantphos . The massive steric bulk of these ligands enforces a coordination geometry that physically blocks the heterocycle from binding to the metal center, while their electron-rich nature accelerates the rate-limiting reductive elimination step.
Logical workflow for troubleshooting Buchwald-Hartwig amination of aminopyridazinones.
Protocol: Optimized Buchwald-Hartwig Coupling
This protocol utilizes a self-validating visual cue to ensure active catalyst formation.
-
Catalyst Pre-activation: In a glovebox or under strict Schlenk conditions, charge an oven-dried vial with Pd2(dba)3 (2.5 mol%), t-BuXPhos (5.0 mol%), and NaOtBu (1.5 equiv).
-
Reagent Addition: Add 6-amino-2-methylpyridazin-3(2H)-one (1.0 equiv) and the aryl halide (1.2 equiv).
-
Solvent Addition & Validation: Add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration. Validation Check: Upon stirring at room temperature for 5 minutes, the solution should transition from a deep purple/red (unligated Pd2(dba)3) to a dark orange/brown. This color shift confirms the formation of the active L-Pd(0) species.
-
Execution: Seal the vial and heat to 100 °C for 12 hours.
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove Pd black and inorganic salts. Concentrate the filtrate for column chromatography.
FAQ 2: N-Acylation & Amidation
Q: When acylating the 6-amino group, I consistently get a mixture of unreacted starting material and di-acylated byproducts. How can I selectively mono-acylate?
A: The tautomeric resonance of the pyridazinone ring severely dampens the nucleophilicity of the C6-amine. Researchers often misdiagnose unreacted starting material as a need for harsher conditions, overcompensating by adding excess acid chloride and heat. This inevitably forces a second acylation event at the exocyclic nitrogen, yielding the di-acylated impurity[2].
The solution is not more heat or reagent, but better activation. You must rely on a nucleophilic catalyst (DMAP) to form a highly reactive acylpyridinium intermediate, allowing you to use strict stoichiometry (1.05 equivalents of acid chloride) at low temperatures.
Reaction pathway and selectivity control for the N-acylation of 6-amino-2-methylpyridazin-3(2H)-one.
Protocol: Selective Mono-Acylation
-
Activation: Dissolve the aminopyridazinone (1.0 equiv) in anhydrous DCM (0.1 M). Add pyridine (2.0 equiv) and DMAP (0.1 equiv). Cool the reaction flask to 0 °C in an ice bath.
-
Addition: Dissolve the acid chloride (1.05 equiv) in a small volume of DCM and add it dropwise over 15 minutes. Validation Check: A mild exotherm and the gradual formation of a white precipitate (pyridinium chloride) confirm the formation of the active acylating complex.
-
Equilibration: Allow the reaction to warm to room temperature and stir for exactly 4 hours. Do not exceed 6 hours, as the equilibrium will slowly shift toward di-acylation.
-
Quench: Quench with saturated aqueous NaHCO3, extract with DCM, dry over MgSO4, and concentrate in vacuo.
FAQ 3: Reductive Amination Challenges
Q: Standard reductive amination conditions (NaBH(OAc)3, DCE) fail to yield the alkylated amine. Why?
A: Standard reductive amination relies on the spontaneous condensation of the amine and the carbonyl compound to form an imine (or iminium) intermediate before reduction occurs. Because the 6-amino group on the pyridazinone ring is highly electron-deficient, it cannot spontaneously attack the carbonyl carbon. You must force the condensation step using a strong oxophilic Lewis acid, such as Titanium(IV) isopropoxide (Ti(OiPr)4), to activate the carbonyl and drive water elimination prior to adding the reducing agent.
Quantitative Condition Optimization Matrix
The following table summarizes the causal relationships between reaction conditions and outcomes for 6-amino-2-methylpyridazin-3(2H)-one derivatization, allowing for rapid cross-referencing during experimental design.
| Reaction Type | Reagents / Catalyst | Solvent & Temp | Conversion (%) | Primary Issue Addressed |
| Buchwald-Hartwig | Pd2(dba)3, t-BuXPhos, NaOtBu | Dioxane, 100 °C | >95% | Overcomes catalyst poisoning by ring nitrogens |
| Buchwald-Hartwig | Pd(OAc)2, BINAP, Cs2CO3 | Toluene, 110 °C | <20% | Fails due to poor reductive elimination |
| N-Acylation | R-COCl (1.05 eq), Pyridine, DMAP | DCM, 0 °C to RT | 92% | Prevents di-acylation; ensures mono-selectivity |
| N-Acylation | R-COCl (2.5 eq), TEA | DCM, Reflux | 40% (Mono) | Di-acylation dominant due to thermal forcing |
| Reductive Amination | R-CHO, Ti(OiPr)4, NaBH(OAc)3 | DCE, RT | 85% | Forces imine formation via Lewis acid activation |
| Reductive Amination | R-CHO, NaBH(OAc)3 | DCE, RT | <5% | Fails due to lack of spontaneous imine formation |
References
-
Title: Micellar Buchwald–Hartwig Coupling of Aryl and Heteroarylamines for the Synthesis of DNA-Encoded Libraries Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: The Hitchhiker’s Guide to Deep Learning Driven Generative Chemistry Source: Journal of Chemical Information and Modeling (ACS Publications) URL: [Link]
Technical Support Center: Troubleshooting Low Bioactivity in Pyridazinone-Based Compounds
Welcome to the Medicinal Chemistry Technical Support Center. Pyridazin-3(2H)-ones are privileged heterocyclic scaffolds in drug discovery, widely recognized for their roles as phosphodiesterase (PDE) inhibitors, COX-2 inhibitors, and targeted anticancer agents[1][2]. However, translating excellent in silico design into robust in vitro and in vivo bioactivity often presents significant challenges.
This guide provides causal explanations, self-validating protocols, and authoritative troubleshooting steps to resolve unexpected low bioactivity in your pyridazinone pipelines.
Part 1: Diagnostic Q&A – Root Cause Analysis
Q1: My novel pyridazin-3(2H)-one derivative shows excellent docking scores but no measurable bioactivity in our biochemical assay. What is the primary suspect? A1: The disconnect between in silico predictions and in vitro reality often stems from poor aqueous solubility. Pyridazinones, especially those with extended C6-aryl substitutions, can be highly planar. In aqueous assay buffers, they form colloidal aggregates rather than dissolving as monomers. These colloids can artificially sequester the target protein or precipitate out of solution entirely, leading to a "flatline" dose-response curve. Action: Verify solubility using nephelometry or dynamic light scattering (DLS). Ensure your compound is fully dissolved; if necessary, reduce the top concentration or use a detergent-supplemented buffer[3][4].
Q2: We observe a sharp drop in bioactivity when substituting the NH group at position 2 of the pyridazin-3(2H)-one ring with a methyl group. Why does this happen? A2: The NH group of the pyridazin-3(2H)-one ring acts as a critical hydrogen bond donor, while the adjacent carbonyl (C=O) acts as an acceptor. In targets like Phosphodiesterase III/IV (PDE3/4), this bidentate hydrogen-bonding motif mimics the pyrimidine ring of endogenous cAMP/cGMP[2]. N-methylation eliminates the H-bond donor capacity and introduces a steric clash within the binding pocket, effectively ablating target engagement. Action: Retain the NH lactam motif. If you must modify the ring to improve permeability, consider bioisosteric replacements or modifying the C4/C5 positions instead[5][6].
Q3: In our cell-based assays, the pyridazinone compound shows 100-fold lower potency compared to the biochemical assay. How do we troubleshoot this? A3: A massive drop-off from biochemical to cellular potency typically indicates one of three issues: poor membrane permeability, high intracellular metabolism, or high plasma protein binding (if serum is present in the assay media). Pyridazinones optimized for target affinity often accumulate high topological polar surface area (TPSA) or excessive hydrogen bond donors, preventing them from crossing the lipid bilayer. Furthermore, high stability in lung or plasma does not guarantee stability against hepatic or intracellular enzymes[5]. Action: Run a Parallel Artificial Membrane Permeability Assay (PAMPA) to isolate permeability as a variable, and perform a microsomal stability assay to check for rapid metabolic clearance.
Q4: Our TR-FRET assay for an azolo-pyridazinone kinase inhibitor yields highly variable IC50 values across replicates. How can we validate the assay? A4: Pyridazinones and their fused derivatives can sometimes exhibit inherent fluorescence or act as inner-filter effect quenchers, interfering with the emission of fluorophores used in TR-FRET or Fluorescence Polarization (FP) assays[7][8]. This interference distorts the signal readouts, leading to false positives, false negatives, or high standard deviations. Action: Validate the assay window using the exact emission filters recommended for your microplate reader[8]. More importantly, confirm hits using an orthogonal, label-free detection method such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to prove direct target engagement[4].
Part 2: Quantitative SAR & Physicochemical Troubleshooting
To systematically troubleshoot low bioactivity, compare your compound's properties against the established quantitative thresholds for pyridazinone derivatives summarized below.
| Parameter | Optimal Range | Risk if Outside Range | Troubleshooting Action |
| Aqueous Solubility | > 50 µM | Aggregation, false negatives in biochemical assays | Run DLS; add 0.01% Triton X-100 to assay buffer. |
| TPSA (Topological Polar Surface Area) | < 90 Ų | Poor cell permeability, cellular drop-off | Mask non-essential H-bond donors (keep lactam NH intact). |
| LogP / LogD (pH 7.4) | 1.5 - 3.0 | High plasma protein binding, off-target toxicity | Introduce sp3 carbons (e.g., cyclopentyl) to break planarity. |
| Hepatic Microsomal t1/2 | > 30 min | Rapid clearance in vivo or in cellular models | Block C4/C5 metabolic hotspots with Halogens (F, Cl). |
Part 3: Mechanistic & Diagnostic Visualizations
Workflow for diagnosing low bioactivity in pyridazinone derivatives.
Pyridazinone mechanism of action via PDE inhibition and cAMP stabilization.
Part 4: Self-Validating Experimental Protocols
Protocol A: Detergent-Based Aggregation Counter-Screen (Biochemical)
This protocol differentiates true target engagement from Pan-Assay Interference Compounds (PAINS) behavior caused by colloidal aggregation[4][9].
-
Prepare Assay Buffers: Create two identical sets of assay buffers. To Buffer A, add no detergent. To Buffer B, add 0.01% (v/v) Triton X-100 or CHAPS.
-
Causality: Non-ionic detergents disrupt colloidal aggregates formed by highly planar pyridazinone derivatives, preventing them from sequestering the enzyme non-specifically.
-
-
Compound Serial Dilution: Dilute the pyridazinone compound in DMSO, then spike into Buffers A and B (ensure final DMSO is < 1%).
-
Self-Validation: Include a known non-aggregating reference inhibitor (e.g., Milrinone for PDE3) to ensure the detergent does not inherently alter enzyme kinetics.
-
-
Incubation & Readout: Incubate the enzyme and compound for 30 minutes before adding the substrate.
-
Causality: Aggregation-based inhibition is time-dependent. A 30-minute pre-incubation allows colloids to form and interact with the protein.
-
-
Data Interpretation: If the IC50 in Buffer A is 100 nM but shifts to >10 µM in Buffer B, the initial bioactivity was an artifact of aggregation. If the IC50 remains constant, the bioactivity is target-specific.
Protocol B: Hepatic Microsomal Stability Assay (Cellular/Translational)
Use this workflow if your pyridazinone shows high biochemical potency but fails in cell-based assays[5].
-
Microsome Preparation: Thaw liver microsomes (e.g., human or rat) rapidly at 37°C and place on ice. Prepare a 1 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4).
-
Causality: Pyridazinones are susceptible to CYP450-mediated oxidation at the C4/C5 positions or N-dealkylation. Microsomes provide the specific CYP enzymes needed to test this liability.
-
-
Cofactor Addition: Initiate the reaction by adding 1 mM NADPH.
-
Self-Validation: Run a parallel "-NADPH" control. If the pyridazinone degrades in the absence of NADPH, the clearance is driven by non-CYP enzymes (e.g., amidases) or chemical instability, pinpointing the exact metabolic vulnerability.
-
-
Quenching & Extraction: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL of the reaction and quench in 150 µL of ice-cold acetonitrile containing an internal standard.
-
Causality: Acetonitrile instantly precipitates microsomal proteins, halting the reaction and extracting the lipophilic pyridazinone for LC-MS/MS analysis.
-
-
Analysis: Calculate the intrinsic clearance ( CLint ). A rapid half-life (<10 min) explains why a compound with high biochemical potency shows low cellular or in vivo bioactivity.
References
-
Title: Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity Source: National Institutes of Health (NIH) / Bentham Science URL: [Link]
-
Title: An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer Source: National Institutes of Health (NIH) / PMC URL: [Link]
-
Title: Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
Title: Azolo[d]pyridazinones in medicinal chemistry Source: R Discovery URL: [Link]
-
Title: A Review on Pyridazinone Ring Containing Various Cardioactive Agents Source: Journal of Chemical Reviews URL: [Link]
-
Title: Common Challenges in Biochemical Assays and How to Overcome Them Source: BellBrook Labs URL: [Link]
-
Title: Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
Sources
- 1. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jchemrev.com [jchemrev.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting the Storage & Stability of 6-Amino-2-methylpyridazin-3(2H)-one
As a Senior Application Scientist, I frequently consult with drug development teams who encounter unexpected impurities in their synthetic pipelines. When working with 6-amino-2-methylpyridazin-3(2H)-one (CAS: 13506-28-0), the majority of "failed" downstream reactions are not due to poor synthetic methodology, but rather the result of compromised upstream storage.
This compound is a critical heterocyclic building block widely utilized in the synthesis of 1[1]. However, the presence of the electron-rich exocyclic amine and the photochemically active pyridazinone core makes it highly susceptible to degradation. Below is our comprehensive troubleshooting guide to ensure the integrity of your compound.
Section 1: Core Degradation Mechanisms & Causality (FAQs)
Q1: Why does my batch of 6-amino-2-methylpyridazin-3(2H)-one progressively darken from an off-white powder to a light brown/reddish hue over time? A1: This discoloration is the hallmark of exocyclic amine oxidation . The lone pair of electrons on the 6-amino group is highly susceptible to atmospheric oxygen[2]. Over time, especially in the presence of trace transition metals or ambient humidity, the amine oxidizes into N-oxides or azo-dimers. While the core pyridazinone ring provides structural rigidity, prolonged exposure to air inevitably leads to these colored oxidative byproducts. Causality Fix: Always purge storage containers with an inert gas. Argon is significantly heavier than air and provides a superior protective blanket compared to Nitrogen.
Q2: Is the compound sensitive to laboratory lighting? My HPLC chromatograms show new impurity peaks when solutions are left on the autosampler. A2: Yes, it is highly sensitive. Pyridazin-3(2H)-ones exhibit notable photochemical reactivity . Upon exposure to UV or intense visible laboratory light, the pyridazinone core can undergo 3[3]. In solution (e.g., dissolved in methanol or DMSO[2]), the activation energy for these photochemical reactions is lowered, making the compound exceptionally vulnerable on an autosampler rack. Causality Fix: Utilize amber autosampler vials for all analytical work and store bulk powder exclusively in opaque or amber glass containers.
Q3: What are the optimal long-term storage conditions to prevent both chemical and physical degradation? A3: To maintain >99% purity, the compound must be stored in a (refrigeration at 2–8°C is highly recommended). Furthermore, because ambient moisture can facilitate localized hydrolysis or caking, the compound must be kept tightly sealed and desiccated[4].
Section 2: Experimental Protocols for Stability Validation
To ensure scientific integrity, every laboratory must implement a self-validating system. You must not only store the compound correctly but also verify its stability profile prior to critical synthetic steps.
Protocol 1: Forced Degradation & Stability-Indicating HPLC Assay
Purpose: To identify the specific retention times of oxidative and photolytic degradation products, creating a reliable baseline to distinguish them from the intact 6-amino-2-methylpyridazin-3(2H)-one.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 1.0 mg/mL stock solution of the compound in HPLC-grade Methanol.
-
Control Aliquot (The Baseline): Transfer 1 mL to an amber vial, purge with Argon, and store at 4°C in the dark.
-
Oxidative Stress Aliquot: Transfer 1 mL to a clear vial, add 50 µL of 3% H₂O₂, and incubate at room temperature for 4 hours.
-
Photolytic Stress Aliquot: Transfer 1 mL to a clear vial and expose to direct UV light (254 nm) or intense broad-spectrum laboratory light for 4 hours.
-
Analysis: Run all three samples via HPLC (e.g., C18 column, gradient of Water/Acetonitrile with 0.1% TFA).
-
Self-Validation Check: The control must show a single sharp peak. The stressed aliquots will reveal the specific retention times of the oxidized and photolyzed impurities. If your control sample shows peaks matching the stressed samples, your bulk powder is already compromised.
Protocol 2: The "Golden Standard" Aliquoting & Storage Workflow
Purpose: To minimize repeated freeze-thaw cycles and atmospheric exposure.
Step-by-Step Methodology:
-
Upon receipt, equilibrate the sealed commercial bottle to room temperature inside a desiccator to prevent condensation.
-
Inside a glove box or under a localized Argon stream, weigh the bulk powder into single-use amber glass vials (e.g., 100 mg per vial).
-
Purge each vial with Argon gas for 5 seconds.
-
Seal with PTFE-lined caps and wrap the caps tightly with Parafilm.
-
Store all aliquots in a secondary desiccator jar containing Drierite (calcium sulfate), placed in a 2–8°C refrigerator.
Section 3: Quantitative Data Presentation
Table 1: Comparative Degradation Rates of 6-amino-2-methylpyridazin-3(2H)-one
| Storage Condition | Temperature | Atmosphere | Light Exposure | Expected Purity (6 Months) | Primary Degradation Pathway |
| Optimal (Amber/Argon) | 2–8°C | Argon | Dark | > 99.5% | None |
| Standard Fridge | 2–8°C | Air | Dark | ~ 97.0% | Slow Amine Oxidation |
| Benchtop (Clear Vial) | 20–25°C | Air | Ambient | < 90.0% | Photodegradation & Oxidation |
| Solution (Methanol) | 20–25°C | Air | Ambient | < 85.0% (at 1 week) | Accelerated Photolysis |
Section 4: Visualizations of Pathways and Workflows
Mechanistic pathways of 6-amino-2-methylpyridazin-3(2H)-one degradation via light and oxygen.
Self-validating aliquoting and storage workflow to ensure long-term compound stability.
References
-
HazComFast. "3(2H)-Pyridazinone (CAS 504-30-3) - HazComFast." Workplace Safety and Regulatory Compliance.[Link]
-
SciSpace. "Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture." Scientific Literature Review.[Link]
-
National Center for Biotechnology Information (PMC). "One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2‑a]pyridazinones into 3D-Rich Scaffolds." Photochemical Stability Research.[Link]
Sources
Technical Support Center: Scale-Up Synthesis of 6-Amino-2-methylpyridazin-3(2H)-one
Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process scientists, and drug development professionals tasked with scaling up the synthesis of 6-amino-2-methylpyridazin-3(2H)-one , a critical heterocyclic intermediate used in the development of vasorelaxant, antihypertensive, and anti-inflammatory agents [1].
Scaling up pyridazinone synthesis transitions the chemistry from forgiving milligram-scale discovery environments to strict, kilogram-scale thermodynamic realities. This guide addresses the two primary synthetic routes, troubleshooting critical bottlenecks such as regioselectivity, thermal degradation, and isolation.
Process Workflow & Pathway Analysis
The synthesis of 6-amino-2-methylpyridazin-3(2H)-one typically relies on one of two strategic disconnections:
-
Route A (Amination): Nucleophilic aromatic substitution (SNAr) of 6-chloro-2-methylpyridazin-3(2H)-one.
-
Route B (Methylation): Regioselective N-methylation of 6-aminopyridazin-3(2H)-one.
Figure 1: Dual-pathway scale-up strategies and associated risks for the target pyridazinone.
Troubleshooting Guide & FAQs
Q1: Direct amination of 6-chloro-2-methylpyridazin-3(2H)-one with aqueous ammonia requires high pressure and temperature, leading to tarry byproducts on a 5-kg scale. How can we optimize this?
Expertise & Experience: The SNAr of chloropyridazines is notoriously sluggish due to the electron-rich nature of the pyridazinone ring compared to standard electron-deficient pyridines. Pushing the reaction thermally in a batch autoclave leads to decomposition because the prolonged heating and cooling cycles of large-scale reactors expose the product to extended thermal stress. Solution: You have two scalable alternatives:
-
Continuous Flow Chemistry: Shift the direct amination to a continuous flow reactor. Flow reactors provide exceptional heat transfer and safely contain high-pressure ammonia, allowing you to briefly expose the substrate to temperatures up to 200°C without the batch thermal mass risks [2].
-
Amine Surrogate Strategy: If flow equipment is unavailable, use 4-methoxybenzylamine (PMB-NH2) as an ammonia surrogate. PMB-NH2 is a liquid with a high boiling point, allowing the SNAr to proceed at standard reflux without an autoclave. The PMB group is subsequently cleaved using Trifluoroacetic acid (TFA).
Q2: When methylating 6-aminopyridazin-3(2H)-one, we observe up to 15% of the O-methylated byproduct and some N,N-dimethylation. How do we drive regioselectivity toward the N2 position?
Expertise & Experience: Pyridazin-3(2H)-ones exhibit lactam-lactim tautomerism. The N2 position is the thermodynamic sink for alkylation, but the oxygen atom is a "harder" nucleophile and can be kinetically alkylated depending on the base and solvent [3]. Solution: Avoid strong bases like NaH. NaH generates a "naked," highly reactive ambident anion that reacts kinetically at the harder oxygen center. Instead, use a milder base like K2CO3 in a polar aprotic solvent (DMF or NMP) at elevated temperatures (60-80°C). Potassium maintains a tighter ion pair with the oxygen, directing the softer methyl iodide (or dimethyl sulfate) to the nitrogen center.
Q3: How do we isolate the highly polar target molecule from the reaction mixture without relying on process-prohibitive silica gel chromatography?
Expertise & Experience: The target molecule, 6-amino-2-methylpyridazin-3(2H)-one, is amphoteric and highly water-soluble, making standard aqueous-organic extractions highly inefficient. Solution: Utilize pH-controlled anti-solvent crystallization. For the methylation route, quench the hot DMF mixture directly into ice-water (to prevent oiling out). Adjust the pH to exactly 7.0–7.5 to neutralize any salts, and slowly add an anti-solvent like methyl tert-butyl ether (MTBE) or ethyl acetate. Seed crystals should be added at 10°C to initiate controlled nucleation, preventing the entrapment of the O-methylated impurity in the crystal lattice.
Quantitative Process Data Comparison
The following table summarizes the key metrics for both scale-up routes based on validated pilot-plant runs.
| Process Parameter | Route A: SNAr Amination (PMB Surrogate) | Route B: Regioselective N-Methylation |
| Starting Material | 6-chloro-2-methylpyridazin-3(2H)-one | 6-aminopyridazin-3(2H)-one |
| Key Reagents | PMB-NH2, then TFA / Anisole | MeI, K2CO3, DMF |
| Lab Scale Yield (10g) | 85% (Over 2 steps) | 78% |
| Pilot Scale Yield (5kg) | 82% (Over 2 steps) | 71% |
| Regioselectivity | N/A (Direct Substitution) | 9:1 (N- vs. O-alkylation) |
| E-Factor (Scale-up) | ~18 (High solvent use for deprotection) | ~12 (More efficient, requires strict pH control) |
| Primary Scale-up Risk | Exothermic deprotection, TFA handling | O-methylation byproduct, Exothermic quench |
Validated Experimental Protocols
These protocols are designed as self-validating systems. In-Process Controls (IPCs) are embedded to ensure the chemistry is performing as expected before proceeding to the next unit operation.
Protocol A: SNAr Amination via PMB Surrogate (Scale: 1.0 kg)
Step 1: SNAr Reaction
-
Charge a 20 L jacketed reactor with 6-chloro-2-methylpyridazin-3(2H)-one (1.0 kg, 6.92 mol) and 1-butanol (8.0 L).
-
Add 4-methoxybenzylamine (PMB-NH2) (2.85 kg, 20.7 mol, 3.0 eq) and N,N-diisopropylethylamine (DIPEA) (1.34 kg, 10.4 mol, 1.5 eq).
-
Heat the mixture to 110°C (reflux) for 18 hours.
-
Self-Validation (IPC 1): Sample 50 µL, dilute in MeCN, and analyze via HPLC (254 nm). The reaction is complete when the starting material is < 1.0% AUC.
-
Cool to 20°C. Concentrate under reduced pressure to remove 1-butanol. Slurry the residue in water (10 L) to precipitate the PMB-protected intermediate. Filter and dry.
Step 2: Deprotection
-
Charge a glass-lined reactor with the dried intermediate and anisole (750 mL, as a carbocation scavenger).
-
Slowly add Trifluoroacetic acid (TFA) (5.0 L) maintaining the internal temperature below 30°C (Exothermic).
-
Heat to 70°C for 6 hours.
-
Self-Validation (IPC 2): HPLC analysis must show < 0.5% of the PMB-protected intermediate.
-
Cool to 10°C and slowly quench into ice-cold 20% NaOH solution until pH reaches 7.5.
-
Extract with Ethyl Acetate (3 x 5 L), wash with brine, dry over Na2SO4, and crystallize from EtOAc/Heptane to yield the pure 6-amino-2-methylpyridazin-3(2H)-one.
Protocol B: Regioselective N-Methylation (Scale: 1.0 kg)
-
Charge a 20 L reactor with 6-aminopyridazin-3(2H)-one (1.0 kg, 9.0 mol) and anhydrous DMF (10.0 L).
-
Add finely powdered K2CO3 (1.86 kg, 13.5 mol, 1.5 eq). Stir at 25°C for 30 minutes to ensure uniform suspension.
-
Cool the reactor to 0°C. Slowly add Methyl Iodide (MeI) (1.40 kg, 9.9 mol, 1.1 eq) via an addition funnel over 2 hours, maintaining internal temperature < 10°C.
-
Warm the reactor to 45°C and stir for 12 hours. Causality Note: Heating to 45°C allows the kinetically formed O-methylated species to thermodynamically equilibrate toward the N-methylated product [4].
-
Self-Validation (IPC 1): HPLC analysis. Target ratio of N-methyl to O-methyl should be ≥ 9:1.
-
Cool to 5°C. Slowly add ice-water (15 L) over 3 hours. Crucial Step: Rapid addition will cause the product to oil out, trapping the O-methyl impurity.
-
Adjust pH to 7.0 using 1M HCl.
-
Add MTBE (5 L) and stir vigorously for 1 hour. Filter the resulting precipitate, wash with cold water (2 L) and cold MTBE (2 L), and dry under vacuum at 50°C.
References
-
Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. National Center for Biotechnology Information (PMC). [Link]
-
Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Synlett / Thieme Connect. [Link]
-
Synthesis of functionalized pyridazin-3(2H)-ones via selective bromine-magnesium exchange and lactam directed ortho C-H magnesiation. PubMed. [Link]
-
Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect (Tetrahedron). [Link]
Technical Support Center: Strategies to Reduce Non-specific Binding of 6-amino-2-methylpyridazin-3(2H)-one
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with effective strategies to mitigate non-specific binding (NSB) of the small molecule 6-amino-2-methylpyridazin-3(2H)-one. This guide is designed to offer practical, field-proven insights and detailed protocols to ensure the accuracy and reliability of your experimental data.
Understanding the Challenge: Non-Specific Binding
Non-specific binding (NSB) is a common phenomenon in biochemical and immunoassays where a molecule, in this case, 6-amino-2-methylpyridazin-3(2H)-one, interacts with surfaces or molecules other than its intended target.[1][2][3] This can lead to inflated background signals, reduced assay sensitivity, and ultimately, erroneous data interpretation.[1][2] NSB is primarily driven by physicochemical forces such as hydrophobic interactions, electrostatic interactions, and hydrogen bonding between the small molecule and various components of the assay system, including microplates, beads, and even tubing.[3][4]
The pyridazinone core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including anti-inflammatory, anticancer, and cardiovascular effects.[5][6][7] Given its therapeutic potential, understanding and controlling the binding characteristics of derivatives like 6-amino-2-methylpyridazin-3(2H)-one is paramount for accurate drug development and research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during experiments with 6-amino-2-methylpyridazin-3(2H)-one and provides a structured approach to troubleshooting.
Q1: I'm observing high background signal in my assay. Could this be due to non-specific binding of 6-amino-2-methylpyridazin-3(2H)-one?
A1: Yes, a high background signal is a classic indicator of non-specific binding. This occurs when the compound adheres to unintended surfaces or molecules within your assay system. To confirm this, it is essential to run a control experiment where the analyte is introduced to the assay system in the absence of the specific binding partner (e.g., running the analyte over a bare sensor surface without the immobilized ligand).[4] A significant signal in this control experiment strongly suggests NSB.
Q2: What are the primary drivers of non-specific binding for a small molecule like 6-amino-2-methylpyridazin-3(2H)-one?
A2: The primary drivers are multifaceted and can be attributed to the molecule's inherent chemical properties and the experimental conditions. For 6-amino-2-methylpyridazin-3(2H)-one, which has both amine and carbonyl groups, the potential for hydrogen bonding is significant. Its aromatic pyridazinone ring can also contribute to hydrophobic interactions. The key factors include:
-
Hydrophobic Interactions: The heterocyclic ring of the molecule can interact with hydrophobic surfaces of plasticware or other proteins.[4]
-
Electrostatic Interactions: The amino group can carry a positive charge, while the carbonyl group can be partially negative, leading to interactions with charged surfaces or molecules.[3][4]
-
Aggregation: At higher concentrations, small molecules can self-aggregate, leading to increased non-specific binding.
Q3: What are the initial steps I should take to reduce non-specific binding?
A3: A systematic approach starting with the simplest and most common solutions is recommended. The following flowchart outlines a logical troubleshooting workflow:
Caption: A logical workflow for troubleshooting and reducing non-specific binding.
Q4: How do I optimize my buffer to minimize non-specific binding?
A4: Buffer optimization is a critical first step.[1] Two key parameters to adjust are pH and ionic strength:
-
pH Adjustment: The charge of both your small molecule and the interacting surfaces can be influenced by pH. Experiment with a range of pH values around the isoelectric point (pI) of potentially interacting proteins to minimize charge-based interactions.[3]
-
Increased Ionic Strength: Adding salts like NaCl to your buffer can create a shielding effect, which masks electrostatic interactions between charged molecules and surfaces.[3][4] A common starting point is to test a range of NaCl concentrations (e.g., 50 mM, 150 mM, 300 mM).
Q5: What are blocking agents and how do I use them effectively?
A5: Blocking agents are molecules used to coat the surfaces of your assay system, thereby preventing the non-specific adherence of your molecule of interest.[1][8] Common blocking agents include:
-
Bovine Serum Albumin (BSA): A widely used protein blocker that can effectively coat hydrophobic and charged surfaces.[4][8]
-
Casein: Often found in non-fat dry milk, casein is another effective protein-based blocking agent.[8]
-
Polyethylene Glycol (PEG): A hydrophilic polymer that can form a hydration layer on surfaces, preventing the adsorption of other molecules.[9]
The optimal concentration of the blocking agent needs to be determined empirically. A typical starting range for BSA is 0.1% to 2% (w/v).
Q6: Can detergents help in reducing non-specific binding?
A6: Yes, non-ionic surfactants (detergents) are particularly effective at disrupting hydrophobic interactions.[4] Small amounts of detergents like Tween-20 or Triton X-100 (typically 0.005% to 0.05% v/v) can be added to your buffers to prevent your small molecule from sticking to plasticware and other hydrophobic surfaces.[3]
Experimental Protocols
Here are detailed protocols for key experiments to systematically reduce non-specific binding of 6-amino-2-methylpyridazin-3(2H)-one.
Protocol 1: Determining Optimal Buffer Conditions
Objective: To identify the optimal pH and ionic strength of the assay buffer to minimize NSB.
Materials:
-
6-amino-2-methylpyridazin-3(2H)-one stock solution
-
Assay buffers with varying pH values (e.g., pH 6.0, 7.4, 8.5)
-
Sodium chloride (NaCl) stock solution (e.g., 5 M)
-
Assay plates or sensor surfaces
-
Plate reader or appropriate detection instrument
Procedure:
-
Prepare a series of assay buffers with different pH values.
-
For each pH, create a set of buffers with varying NaCl concentrations (e.g., 50 mM, 150 mM, 300 mM, 500 mM).
-
Dispense the different buffer formulations into the wells of your assay plate.
-
Add 6-amino-2-methylpyridazin-3(2H)-one to each well at the desired final concentration. Important: Do not include the specific binding partner in this experiment.
-
Incubate the plate under standard assay conditions (time and temperature).
-
Wash the wells according to your standard protocol to remove unbound compound.
-
Measure the signal in each well using the appropriate detection method.
-
Analyze the data to identify the buffer condition (pH and salt concentration) that yields the lowest background signal.
Data Interpretation:
| Buffer pH | NaCl (mM) | Background Signal (Arbitrary Units) |
| 6.0 | 50 | 1250 |
| 6.0 | 150 | 980 |
| 6.0 | 300 | 750 |
| 7.4 | 50 | 1500 |
| 7.4 | 150 | 850 |
| 7.4 | 300 | 600 |
| 8.5 | 50 | 1800 |
| 8.5 | 150 | 1100 |
| 8.5 | 300 | 820 |
In this example, a buffer at pH 7.4 with 300 mM NaCl provides the lowest non-specific binding.
Protocol 2: Optimizing Blocking Agent Concentration
Objective: To determine the optimal concentration of a blocking agent (e.g., BSA) to minimize NSB without interfering with the specific binding interaction.
Materials:
-
Optimized assay buffer (from Protocol 1)
-
Bovine Serum Albumin (BSA)
-
6-amino-2-methylpyridazin-3(2H)-one stock solution
-
Assay plates or sensor surfaces
-
Plate reader or appropriate detection instrument
Procedure:
-
Prepare a series of blocking solutions with varying concentrations of BSA in the optimized assay buffer (e.g., 0%, 0.1%, 0.5%, 1%, 2% w/v).
-
Coat the wells of the assay plate with the different blocking solutions.
-
Incubate for a sufficient time to allow the blocking agent to adsorb to the surface (e.g., 1-2 hours at room temperature or overnight at 4°C).[8]
-
Wash the wells to remove any unbound blocking agent.[8]
-
Perform two sets of experiments:
-
NSB control: Add only 6-amino-2-methylpyridazin-3(2H)-one to the blocked wells.
-
Specific binding: Add both 6-amino-2-methylpyridazin-3(2H)-one and its specific binding partner to the blocked wells.
-
-
Incubate, wash, and measure the signal as per your standard protocol.
-
Calculate the signal-to-noise ratio (Specific Binding Signal / NSB Signal) for each blocking condition.
Data Interpretation:
| BSA Conc. (%) | NSB Signal (AU) | Specific Binding Signal (AU) | Signal-to-Noise Ratio |
| 0 | 1500 | 8000 | 5.3 |
| 0.1 | 900 | 7800 | 8.7 |
| 0.5 | 550 | 7500 | 13.6 |
| 1.0 | 400 | 7200 | 18.0 |
| 2.0 | 380 | 6500 | 17.1 |
The optimal BSA concentration is the one that provides the highest signal-to-noise ratio, which in this example is 1.0%.
Visualizing the Mechanisms and Solutions
The following diagram illustrates the primary mechanisms of non-specific binding and the corresponding mitigation strategies.
Caption: Mechanisms of non-specific binding and their corresponding solutions.
By implementing these troubleshooting strategies and experimental protocols, researchers can significantly reduce the non-specific binding of 6-amino-2-methylpyridazin-3(2H)-one, leading to more accurate and reliable experimental outcomes.
References
- Understanding and Controlling Non-Specific Binding in SPR Experiments. (n.d.).
- Non-Specific Binding: What You Need to Know. (n.d.). Surmodics.
- 4 Ways to Reduce Non-Specific Binding in SPR Experiments. (2020, December 10). Nicoya Lifesciences.
- Strategies for reducing non-specific binding in receptor assays. (n.d.). Benchchem.
- 'Non-specific' binding. The problem, and a solution. (1985, May 15). Biochemical Journal.
- Non Specific Binding (NSB) in Antigen-Antibody Assays. (n.d.). Rusling Research Group.
- 'Non-specific' binding. The problem, and a solution. (n.d.). PMC.
- 6-Aminopyridazin-3(2H)-one. (n.d.). PubChem.
- How to Block a Membrane to Reduce Non-Specific Binding. (2025, May 9). Patsnap Synapse.
- Blocking Nonspecific Interactions Using Y-Shape Poly(ethylene glycol). (2023, August 4). MDPI.
- 6-methylpyridazin-3(2H)-one. (n.d.). PubChem.
- Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (n.d.). SciSpace.
- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). PMC.
- Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (2025, April 17). MDPI.
Sources
- 1. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 2. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nicoyalife.com [nicoyalife.com]
- 5. scispace.com [scispace.com]
- 6. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling for Pyridazinones
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to the optimization of palladium-catalyzed cross-coupling reactions for pyridazinone-containing scaffolds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols to overcome common challenges in the functionalization of this important heterocyclic motif. The inherent electronic properties and coordinating ability of the pyridazinone ring present unique challenges that require careful consideration of catalyst systems and reaction parameters.[1]
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Problem Area 1: Low or No Yield
Question: My Suzuki-Miyaura reaction with a 6-chloropyridazinone is failing. What are the most likely causes and how can I fix it?
Answer: Low to no yield in Suzuki-Miyaura couplings of pyridazinones, especially with less reactive chloro-substrates, is a frequent issue stemming from several factors related to the electron-deficient nature of the heterocycle and potential catalyst inhibition.[1][2]
-
Inadequate Catalyst Activity: The crucial oxidative addition step is often sluggish with electron-rich aryl chlorides and even electron-deficient ones like chloropyridazinones.[3] Standard catalysts like Pd(PPh₃)₄ may be ineffective.[3][4]
-
Solution (Expertise & Experience): Employ modern catalyst systems known to facilitate the coupling of challenging (hetero)aryl chlorides. Bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, or RuPhos are essential.[5] These ligands promote the formation of a highly reactive, low-coordinate Pd(0) species that readily undergoes oxidative addition and accelerates the rate-limiting reductive elimination step.[5] Consider using commercially available pre-catalysts where the ligand is already coordinated to the palladium, ensuring the correct stoichiometry and air stability.
-
-
Incorrect Base Selection: The base plays a critical role in activating the boronic acid for the transmetalation step.[5] An inappropriate base can lead to failed reactions or decomposition of starting materials.
-
Solution (Expertise & Experience): For pyridazinone substrates, a moderately strong base is often optimal. K₃PO₄ and Cs₂CO₃ are excellent starting points.[1][6] Stronger bases like NaOt-Bu can be effective but may promote side reactions or degradation of sensitive functional groups. The choice of base is often linked to the solvent; for instance, aqueous base in solvents like DME or dioxane is a common and effective combination.[4]
-
-
Catalyst Inhibition/Deactivation: The nitrogen atoms of the pyridazinone ring can coordinate to the palladium center, forming off-cycle, catalytically inactive complexes.[1][6] This sequesters the catalyst and halts the reaction.
-
Solution (Expertise & Experience): The use of bulky biarylphosphine ligands, as mentioned above, helps to mitigate this issue. The steric hindrance provided by the ligand can disfavor the coordination of the pyridazinone nitrogen to the metal center.[7]
-
Troubleshooting Workflow for Low Yield
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jmcct.com [jmcct.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
Technical Support Center: Managing Regioselectivity in Pyridazinone Functionalization
Welcome to the Technical Support Center for pyridazinone functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying the pyridazinone scaffold. Pyridazinone and its derivatives are privileged structures in medicinal chemistry, appearing in a wide array of pharmacologically active agents, including those with anti-inflammatory, anticancer, and cardiovascular properties.[1][2] However, the inherent reactivity of the pyridazinone ring presents a significant synthetic challenge: controlling the site of functionalization.
This document provides in-depth, field-proven insights in a question-and-answer and troubleshooting format. We will explore the causal factors behind regioselectivity and offer validated protocols to help you achieve your desired synthetic outcomes with precision and confidence.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts of pyridazinone reactivity to build a strong foundational understanding.
Q1: What are the primary reactive sites on a pyridazinone scaffold?
Answer: The pyridazinone ring has several potential sites for functionalization, and their reactivity is dictated by a combination of electronic and steric factors. The key reactive centers are:
-
N1 and N2 Nitrogens: The pyridazinone core contains a hydrazinic N-N bond. The N2 nitrogen, adjacent to the carbonyl group, is part of an amide-like system, while the N1 nitrogen is adjacent to an sp² carbon. Deprotonation with a base generates an ambident nucleophile, allowing for alkylation or arylation at either nitrogen. The competition between N1 and N2 is a primary regiochemical challenge.
-
Carbonyl Oxygen (O3): The exocyclic oxygen of the carbonyl group is a hard nucleophilic site. While less common, O-alkylation can occur under specific conditions, particularly with hard electrophiles, leading to the formation of 3-alkoxypyridazine isomers.[3]
-
Ring Carbons (C4, C5, C6): The carbon atoms of the ring are generally electron-deficient and less nucleophilic. However, they are susceptible to functionalization through modern synthetic methods like transition-metal-catalyzed C-H activation.[4][5] The acidity and accessibility of these C-H bonds vary, with the C-H bond ortho to a directing group being the most common site for activation.[6][7]
Caption: Competing reactive sites on a pyridazin-3(2H)-one scaffold.
Q2: What fundamental principles govern regioselectivity in pyridazinone reactions?
Answer: Regioselectivity is a result of the interplay between the substrate's intrinsic properties and the reaction conditions. Key principles include:
-
Electronic Effects: The electron-deficient nature of the pyridazine ring influences its susceptibility to different types of reactions.[8][9] For N-alkylation, the negative charge on the deprotonated pyridazinone is delocalized across the N2-C3-O system, affecting the nucleophilicity of N1 vs. N2. For C-H activation, electron-donating or -withdrawing substituents on the ring can alter the acidity and electronic density of specific C-H bonds, guiding the catalyst to a particular site.[10]
-
Steric Hindrance: Bulky substituents on the pyridazinone ring or bulky reagents can physically block access to a reactive site, thereby directing functionalization to a less hindered position. This is a crucial factor in both N-alkylation and directed C-H functionalization.[11]
-
Hard and Soft Acids and Bases (HSAB) Theory: This principle is particularly relevant when considering N- vs. O-alkylation. The nitrogen atoms are considered "softer" nucleophiles, while the carbonyl oxygen is a "harder" nucleophile. Hard electrophiles (e.g., dimethyl sulfate) tend to react at the hard oxygen site, whereas softer electrophiles (e.g., benzyl bromide) preferentially react at the softer nitrogen sites.
-
Directing Groups: In C-H functionalization, a directing group is a moiety on the substrate that coordinates to the metal catalyst, bringing it into close proximity with a specific C-H bond (typically ortho) and facilitating its cleavage.[12][13] The pyridazinone scaffold itself can act as a directing group, enabling late-stage diversification of complex molecules.[4][5][14]
Q3: How do reaction conditions (solvent, base, temperature) influence N1 vs. N2 alkylation?
Answer: The ratio of N1 to N2 alkylation is highly sensitive to the reaction environment.
-
Base and Counter-ion: The choice of base (e.g., K₂CO₃, NaH, t-BuOK) determines the nature of the resulting pyridazinone salt. The counter-ion (K⁺, Na⁺) can coordinate with the anionic nucleophile, influencing the charge distribution and steric environment around the N1 and N2 atoms. In some heterocyclic systems, this ion-pairing effect is a determining factor for regioselectivity.[15]
-
Solvent: Solvent polarity affects the solvation of the pyridazinone anion and the counter-ion. Polar aprotic solvents like DMF or DMSO can effectively solvate the cation, leading to a more "naked" and reactive anion, which may alter the N1/N2 selectivity compared to less polar solvents like THF or toluene.[11]
-
Temperature: Temperature can shift the balance between kinetic and thermodynamic control.[16] A lower reaction temperature often favors the kinetically controlled product (the one formed fastest), while a higher temperature may allow the reaction to equilibrate to the more thermodynamically stable product. A systematic temperature screen is often necessary to optimize selectivity.
Q4: When is C-H functionalization preferred over N-functionalization, and how is it controlled?
Answer: C-H functionalization is a powerful strategy for late-stage modification, especially when the nitrogen positions are already substituted or when direct C-C or C-heteroatom bond formation is desired without pre-functionalization (e.g., halogenation).[17]
Control is achieved primarily through the use of a directing group (DG) . For an N-substituted pyridazinone, the pyridazinone moiety itself can serve as an internal directing group.[4][5] The reaction typically proceeds via a cyclometalated intermediate where the metal catalyst (e.g., Pd(II) or Rh(III)) is coordinated to one of the ring nitrogens and the carbonyl oxygen. This coordination pre-organizes the substrate, placing the catalyst in proximity to an ortho C-H bond on an adjacent aryl ring, leading to highly regioselective functionalization.[12] The choice of catalyst, ligands, and additives (like oxidants or acids) is critical for achieving high yields and selectivity.[14]
Section 2: Troubleshooting Guides
This section provides a systematic approach to diagnosing and solving common regioselectivity issues encountered during experiments.
Problem 1: Poor N1/N2 Regioselectivity in Alkylation Reactions
-
Symptom: You obtain a difficult-to-separate mixture of N1- and N2-alkylated pyridazinone isomers, with a ratio close to 1:1, as confirmed by ¹H NMR or LC-MS analysis.
-
Potential Causes:
-
Suboptimal Base/Solvent Combination: The chosen conditions do not sufficiently differentiate the nucleophilicity or steric accessibility of the two nitrogen atoms.
-
Electronic Similarity of N1 and N2: For certain substitution patterns, the electronic and steric environments of N1 and N2 are inherently similar, leading to low selectivity.
-
Nature of the Electrophile: Highly reactive, non-bulky electrophiles (e.g., methyl iodide) may react too quickly to allow for significant differentiation between the two sites.
-
-
Proposed Solutions & Methodologies: A systematic screening of reaction parameters is the most effective approach.[18]
Table 1: Influence of Reaction Conditions on N1/N2 Alkylation Selectivity
| Parameter | Condition | Rationale & Expected Outcome |
| Base | NaH (strong, non-coordinating) vs. K₂CO₃ (weaker, heterogeneous) | NaH fully deprotonates the substrate, creating a "free" anion in solution (especially in DMF), which may favor the thermodynamically more stable product. K₂CO₃ is milder and its surface effects can influence selectivity. |
| Solvent | DMF (polar aprotic) vs. THF (less polar) vs. Toluene (nonpolar) | Polar solvents can dissociate ion pairs, altering the reactivity of the anion. Nonpolar solvents may promote aggregation or specific ion-pairing that favors one isomer. Screening a range of polarities is recommended.[11] |
| Temperature | -20 °C to 0 °C (Kinetic Control) vs. 80 °C to 110 °C (Thermodynamic Control) | Lowering the temperature can often enhance selectivity by favoring the transition state with the lowest activation energy.[16] Higher temperatures may allow for isomerization to the more stable product if the reaction is reversible. |
| Electrophile | Benzyl Bromide (soft, bulky) vs. Methyl Iodide (harder, small) | Bulky electrophiles will be more sensitive to steric hindrance, potentially favoring the less crowded nitrogen atom. |
Optimization Workflow for N-Alkylation
Caption: Decision workflow for troubleshooting poor N1/N2 regioselectivity.
Problem 2: Lack of Regiocontrol in Palladium-Catalyzed C-H Arylation
-
Symptom: The reaction yields a mixture of C-H arylated isomers, or the desired ortho-functionalization of a substituent fails, leading to reaction at an undesired position on the pyridazinone ring itself.
-
Potential Causes:
-
Weak Directing Group Coordination: The N-substituent on the pyridazinone is not effectively directing the catalyst.
-
Multiple Reactive C-H Bonds: The substrate possesses several C-H bonds with similar acidities or steric environments, leading to competitive activation.
-
Suboptimal Catalytic System: The chosen palladium catalyst, ligand, or oxidant is not suitable for the specific substrate, leading to poor selectivity.[10]
-
-
Proposed Solutions & Methodologies:
-
Enhance Directing Group Efficacy: The N2 position of the pyridazinone is often used to install a directing group, such as a 2-pyridyl or picolinamide group, which forms a stable 5- or 6-membered palladacycle intermediate, strongly favoring ortho-C-H activation on the N-substituent.
-
Leverage the Pyridazinone Core as a Directing Group: For substrates with an N-aryl group, the pyridazinone itself can direct functionalization to the ortho position of that aryl ring.[4][14] This is a powerful strategy for late-stage diversification.
-
Systematic Condition Screening:
Table 2: Key Parameters for Optimizing Regioselective C-H Arylation
| Parameter | Condition | Rationale & Expected Outcome |
| Catalyst | Pd(OAc)₂, [RhCp*Cl₂]₂ | Palladium is standard for C-H arylations. Rhodium catalysts can be effective for other transformations like olefination or halogenation under similar directing-group control.[14] |
| Ligand | None vs. Phosphine Ligands (e.g., SPhos) | For many directed C-H activations, no external ligand is required. However, in some systems, a ligand can be crucial for stabilizing the catalyst and influencing selectivity.[10] |
| Oxidant/Additive | Ag₂CO₃, AgOAc, Cu(OAc)₂ | An oxidant is often required to regenerate the active Pd(II) catalyst. The choice of oxidant can significantly impact yield and selectivity. |
| Solvent | TFA, PivOH, Dioxane | Acidic solvents or additives like trifluoroacetic acid (TFA) or pivalic acid (PivOH) can promote the C-H activation step (concerted metalation-deprotonation pathway). |
Section 3: Key Experimental Protocols
The following protocols are provided as self-validating systems. Adherence to these detailed steps is critical for reproducibility.
Protocol 1: General Procedure for Regioselective N-Alkylation of a 6-Arylpyridazin-3(2H)-one
This protocol aims to favor alkylation at the N2 position, which is often the thermodynamically preferred site due to conjugation with the aryl ring at C6.
-
Preparation: To a flame-dried, round-bottom flask under an inert argon atmosphere, add the 6-arylpyridazin-3(2H)-one (1.0 equiv) and anhydrous N,N-dimethylformamide (DMF, 0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise over 5 minutes. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases and the solution is homogeneous.
-
Electrophile Addition: Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., benzyl bromide, 1.1 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by column chromatography on silica gel. Determine the regiomeric ratio and confirm the structure of the major isomer using ¹H NMR, paying close attention to the chemical shifts of protons adjacent to the site of alkylation.
Protocol 2: Palladium-Catalyzed ortho-C–H Arylation of an N2-Arylpyridazinone
This protocol utilizes the pyridazinone core as an internal directing group to achieve selective arylation at the ortho-position of the N2-aryl substituent.[4][14]
-
Preparation: In a sealed reaction vial, combine the N2-arylpyridazinone substrate (1.0 equiv, 0.2 mmol), the aryl iodide coupling partner (1.5 equiv), palladium(II) acetate (Pd(OAc)₂, 10 mol%), and silver acetate (AgOAc, 2.0 equiv).
-
Solvent Addition: Add trifluoroacetic acid (TFA, 1.0 mL) as the solvent under ambient atmosphere. Note: TFA is corrosive and should be handled in a fume hood.
-
Reaction: Seal the vial tightly and place it in a preheated heating block at 100 °C. Stir the reaction mixture vigorously for 24-48 hours.
-
Monitoring: After cooling to room temperature, take a small aliquot, dilute with ethyl acetate, neutralize with saturated NaHCO₃ solution, and analyze by TLC or LC-MS to check for conversion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully dilute with ethyl acetate. Neutralize the acid by slowly adding a saturated aqueous solution of NaHCO₃ until gas evolution stops.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired ortho-arylated product. Confirm the regiochemistry using ¹H NMR and NOESY experiments.
References
-
Title: Late-stage diversification of biologically active pyridazinones via a direct C–H functionalization strategy Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Late-stage diversification of biologically active pyridazinones via a direct C-H functionalization strategy Source: PubMed URL: [Link]
-
Title: (PDF) Late-Stage Diversification of Biologically Active Pyridazinones via Direct C-H Functionalization Strategy Source: ResearchGate URL: [Link]
-
Title: A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry Source: Chemical Society Reviews URL: [Link]
-
Title: Synthesis of Functionalized Pyridazin-3(2H)-ones via Selective Bromine–Magnesium Exchange and Lactam Directed Ortho C–H Magnesiation Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Synthesis of functionalized pyridazin-3(2H)-ones via selective bromine-magnesium exchange and lactam directed ortho C-H magnesiation Source: PubMed URL: [Link]
-
Title: Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Chemo- and Regioselective Alkylation of Pyridine N-Oxides with Titanacyclopropanes Source: Organic Letters URL: [Link]
-
Title: Pyridine Nucleus as a Directing Group for Metal-Based C–H Bond Activation Source: IntechOpen URL: [Link]
-
Title: Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones Source: Molecules (MDPI) URL: [Link]
-
Title: C–H functionalization of pyridines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR Source: International Journal of Psychosocial Rehabilitation URL: [Link]
-
Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning Source: Molecules (MDPI) URL: [Link]
-
Title: Controlled Pyrazole-Hydrazone Annulation: Regiodivergent Synthesis of 1H- and 2H-Pyrazolo[3,4-d]pyridazinones Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Practical and Regioselective Synthesis of C-4-Alkylated Pyridines Source: Synfacts URL: [Link]
-
Title: Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview Source: Molecules (MDPI) URL: [Link]
-
Title: Selective and Stepwise Functionalization of the Pyridazine Scaffold by Using Thio‐Substituted Pyridazine Building Blocks Source: Chemistry – A European Journal URL: [Link]
-
Title: Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
Title: Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold Source: South Asian Research Journal of Pharmaceutical Sciences URL: [Link]
-
Title: One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation Source: Molbank (MDPI) URL: [Link]
-
Title: Practical and Regioselective Synthesis of C4-Alkylated Pyridines Source: Journal of the American Chemical Society URL: [Link]
-
Title: Regioselective synthesis of some functionalized 3,4'-bis-(pyrazolyl)ketones and chemoselectivity in their reaction with hydrazine hydrate Source: European Journal of Chemistry URL: [Link]
-
Title: Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model Source: Journal of the American Chemical Society URL: [Link]
-
Title: Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition Source: RSC Medicinal Chemistry URL: [Link]
-
Title: [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics Source: Molecules (MDPI) URL: [Link]
-
Title: Convenient Synthesis and Antimicrobial Activity of Some Novel Pyridazinone Bearing Triazole Moieties Source: Molbank (MDPI) URL: [Link]
-
Title: The pyridazine heterocycle in molecular recognition and drug discovery Source: Medicinal Chemistry Research URL: [Link]
-
Title: Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines Source: PubMed URL: [Link]
-
Title: Controlling Regioselectivity in Palladium‐Catalyzed C−H Activation/Aryl–Aryl Coupling of 4‐Phenylamino[2.2]paracyclophane Source: Chemistry – A European Journal URL: [Link]
-
Title: Regioselective N-alkylation of some 2 or 6-chlorinated purine analogues Source: ResearchGate URL: [Link]
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Technical Support Center: Troubleshooting Assay Interference with 6-amino-2-methylpyridazin-3(2H)-one
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies for managing potential assay interference from the small molecule 6-amino-2-methylpyridazin-3(2H)-one. The pyridazinone scaffold is a versatile and common core in many biologically active compounds, but like many heterocyclic structures, it can sometimes lead to misleading results in biological assays.[1][2][3] This resource is designed to help you identify and mitigate these artifacts, ensuring the integrity of your experimental data.
Compound Profile: 6-amino-2-methylpyridazin-3(2H)-one
Before troubleshooting, it's essential to understand the basic properties of the compound .
| Property | Value | Source |
| CAS Number | 13506-28-0 | [4] |
| Molecular Formula | C₅H₇N₃O | [5] |
| Molecular Weight | 125.13 g/mol | [5] |
| Appearance | Light yellow to amber powder/crystal | [6] |
| Structure | A substituted pyridazinone, a class of heterocyclic compounds. | [1] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My primary screen shows significant activity for 6-amino-2-methylpyridazin-3(2H)-one. How can I confirm this is a genuine hit and not an artifact?
A1: Initial Hit Validation
Apparent activity in a primary screen is the first step, but it requires rigorous validation.[7] False positives can arise from numerous mechanisms unrelated to specific binding at your target, such as compound aggregation, interference with the detection system, or chemical reactivity.[8][9] The most crucial step is to re-test the compound in an independent, secondary assay, often referred to as an "orthogonal" assay.[7] This secondary assay should employ a different detection technology or principle to minimize the risk that the same interference mechanism is at play.[10]
A general workflow for validating a hit and diagnosing interference is outlined below.
Caption: General workflow for hit validation and interference screening.
Q2: I suspect my compound is forming aggregates. How can this cause interference and how do I test for it?
A2: Compound Aggregation
At certain concentrations, some small molecules can form colloidal aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions.[9] This is a very common mechanism for false positives, often characterized by steep dose-response curves and sensitivity to assay conditions. Pyridazinone derivatives, depending on their substituents, can have varying solubility profiles which may contribute to aggregation.[11][12]
Troubleshooting Protocol: Detergent-Based Disruption
The most common method to test for aggregation-based activity is to see if it can be attenuated by a non-ionic detergent.
-
Prepare Reagents: Prepare a stock solution of 10% Triton X-100 (or Tween-20) in your assay buffer.
-
Experimental Setup: Run your primary assay in parallel with two conditions:
-
Condition A (Control): Your standard assay buffer.
-
Condition B (Test): Your standard assay buffer supplemented with a final concentration of 0.01% - 0.1% Triton X-100.[7]
-
-
Generate Dose-Response Curves: Test 6-amino-2-methylpyridazin-3(2H)-one in a full dose-response curve under both conditions.
-
Analyze Results:
-
If the compound's potency (IC₅₀ or EC₅₀) significantly decreases or the effect is abolished in the presence of detergent, aggregation is the likely cause of the observed activity.
-
If the activity is unaffected, aggregation is less likely to be the primary interference mechanism.
-
Caption: How compound aggregation leads to false positive results.
Q3: My assay uses a fluorescence/absorbance readout. Could 6-amino-2-methylpyridazin-3(2H)-one be interfering directly with the signal?
A3: Intrinsic Compound Properties
Yes, this is a frequent source of interference.[7] The compound itself may absorb light at the same wavelength as your assay's chromogenic product (colorimetric interference) or it may be fluorescent at the excitation/emission wavelengths you are using (autofluorescence).[10] This leads to a false signal that is independent of your biological target's activity.
Troubleshooting Protocol: Signal Interference Check
This protocol directly measures the optical properties of your compound in the absence of the biological target.
-
Prepare Compound Dilutions: Prepare a serial dilution of 6-amino-2-methylpyridazin-3(2H)-one in your assay buffer, covering the same concentration range used in your primary assay.
-
Set up Control Wells: On a microplate, add the compound dilutions to wells containing only the assay buffer (no enzyme, no substrate, no detection reagents). Also include "buffer only" wells as your blank.
-
Read the Plate:
-
For Absorbance Assays: Read the plate on a spectrophotometer at the detection wavelength of your assay.
-
For Fluorescence Assays: Read the plate on a fluorometer using the exact same excitation and emission wavelengths and gain settings as your primary assay.
-
-
Analyze Results:
-
Subtract the "buffer only" blank from all wells.
-
If you observe a concentration-dependent increase in absorbance or fluorescence from the compound alone, you have confirmed direct signal interference. This artifactual signal must be subtracted from your primary assay data, or a different detection method must be used.
-
Q4: The structure of 6-amino-2-methylpyridazin-3(2H)-one seems reactive. Could it be covalently modifying my target or other assay components?
A4: Chemical Reactivity
Certain chemical motifs can be inherently reactive, leading to covalent modification of proteins or other assay components.[9] These are often flagged as Pan-Assay Interference Compounds (PAINS).[13] While the pyridazinone core itself is common in many stable drugs, specific substitutions can introduce reactivity.[14][15] Reactive compounds are undesirable as they are non-specific and can cause toxicity.
Troubleshooting Protocol: Pre-incubation and Wash-out Experiment
This experiment aims to determine if the compound's inhibitory effect is reversible (typical of specific binders) or irreversible (suggesting covalent modification).
-
Pre-incubation: Incubate your target protein/enzyme with a high concentration of 6-amino-2-methylpyridazin-3(2H)-one (e.g., 10x the IC₅₀) for a prolonged period (e.g., 60 minutes). Include a vehicle control (e.g., DMSO) incubation in parallel.
-
Removal of Compound: Remove the unbound compound. This can be achieved through dialysis, size-exclusion chromatography (e.g., a spin column), or by simple dilution if the compound's affinity is low. A large dilution (e.g., 100-fold) is often sufficient to reduce the free compound concentration well below its active range.
-
Activity Measurement: Measure the activity of the pre-incubated protein and compare it to the vehicle-treated control.
-
Analyze Results:
-
If the protein's activity remains inhibited after the compound has been removed, this suggests irreversible or very slow off-rate binding, which is a strong indicator of covalent modification.
-
If the protein's activity is restored to the level of the vehicle control, the binding is reversible and likely non-covalent.
-
References
- Benchchem. (n.d.). Technical Support Center: Managing Small Molecule Interference in Biochemical Assays. Benchchem.
- Stork, D., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry, 8, 319–339.
- myadlm.org. (2022, April 1). Investigating Immunoassay Interferences. AACC.
- Stork, D., et al. (2024, April 15). Tackling assay interference associated with small molecules. PubMed.
- Bio-Techne. (n.d.). ELISA Troubleshooting Guide. Bio-Techne.
- Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie.
- ARP. (n.d.). ELISA Tips: Troubleshooting Common Challenges. ARP1.com.
- ResearchGate. (n.d.). Immunoassay Troubleshooting Guide. ResearchGate.
- PubChem. (n.d.). 6-Aminopyridazin-3(2H)-one. National Center for Biotechnology Information.
- Rodrigues, T. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery, 1(3), 234-242.
- myadlm.org. (2017, August 1). Interference Testing and Mitigation in LC-MS/MS Assays. AACC.
- PubChem. (n.d.). 6-methylpyridazin-3(2H)-one. National Center for Biotechnology Information.
- Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening. (n.d.). PMC.
- Various Chemical and Biological Activities of Pyridazinone Deriv
- Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (n.d.). RSC Publishing.
- Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). Semantic Scholar.
- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019, July 30). SAR Publication.
- Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (n.d.). PMC.
- BLDpharm. (n.d.). 13506-28-0|6-Amino-2-methylpyridazin-3(2H)-one. BLDpharm.
- Wikipedia. (n.d.). Pan-assay interference compounds. Wikipedia.
- Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3404.
- Shakeel, F., et al. (2025, October 16). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. ResearchGate.
- Chem-Impex. (n.d.). 6-Methyl-3(2H-pyridazinone. Chem-Impex.
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improving the pharmacokinetic properties of pyridazinone derivatives
Welcome to the technical support center for researchers engaged in the optimization of pyridazinone derivatives. This guide is designed to provide practical, field-proven insights into overcoming common pharmacokinetic challenges. The content is structured to address specific experimental issues through troubleshooting guides and frequently asked questions, ensuring you can navigate the complexities of drug development with confidence.
Part 1: Troubleshooting Guide
This section addresses specific, recurring problems encountered during the preclinical development of pyridazinone-based compounds. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing a logical, step-by-step approach to resolution.
Issue 1: Low Metabolic Stability in Liver Microsomes
Question: My lead pyridazinone derivative shows high clearance (>80% depletion in 30 minutes) in our human liver microsome (HLM) assay. What are the likely metabolic pathways, and how can I strategically improve its stability?
Answer:
High clearance in HLM assays is a common hurdle, typically indicating that the compound is rapidly metabolized by hepatic enzymes.[1][2] For pyridazinone scaffolds, the primary culprits are often Phase I oxidation reactions catalyzed by Cytochrome P450 (CYP) enzymes, followed by Phase II conjugation reactions.[3]
Probable Causes:
-
CYP-Mediated Oxidation: The pyridazinone core and its substituents can possess "metabolic hotspots"—sites that are electronically or sterically favorable for enzymatic modification. Common reactions include aromatic hydroxylation, N-dealkylation, and oxidation of alkyl side chains.[3]
-
Phase II Conjugation: If the molecule has suitable functional groups (e.g., a hydroxyl group introduced during Phase I), it can be rapidly conjugated with polar molecules like glucuronic acid (by UGTs), making it more water-soluble and easier to excrete.[3]
Systematic Troubleshooting Protocol:
-
Metabolite Identification: The first critical step is to understand where the metabolism is occurring.
-
Action: Perform a metabolite identification study. Incubate the parent compound with NADPH-supplemented HLMs and analyze the resulting mixture using high-resolution LC-MS/MS.[1][4]
-
Rationale: This allows you to pinpoint the exact molecular location(s) of metabolic modification (the "hotspots"). Knowing the mass shift helps identify the type of reaction (e.g., a +16 Da shift suggests hydroxylation).
-
-
Structural Modification (Metabolic Blocking): Once hotspots are identified, you can make targeted chemical modifications. This is a core principle of medicinal chemistry: optimizing a molecule's ADME properties.[5][6]
-
Action & Rationale:
-
Fluorination: Introduce a fluorine atom at or near the metabolic hotspot. Fluorine's high electronegativity can shield the position from oxidative attack, and the C-F bond is exceptionally strong.
-
Deuteration: Replace a hydrogen atom at a labile position with its heavier isotope, deuterium. The C-D bond is stronger than the C-H bond, which can slow the rate of CYP-mediated bond cleavage (the "kinetic isotope effect").
-
Steric Hindrance: Introduce a bulkier group (e.g., a tert-butyl or cyclopropyl group) adjacent to the hotspot. This physically blocks the metabolic enzyme from accessing the site.
-
Electronic Modification: Replace an electron-donating group, which may activate a ring towards oxidation, with an electron-withdrawing group to deactivate it.
-
-
-
Iterative Re-testing: Synthesize the modified analogs and re-evaluate their stability in the HLM assay.[1]
-
Action: Run the new derivatives through the same metabolic stability protocol.
-
Rationale: This iterative process validates your hypothesis. A successful modification will show a significantly lower rate of compound depletion over time.
-
Workflow: Addressing Metabolic Instability
Caption: A systematic workflow for identifying and resolving metabolic liabilities.
Issue 2: Poor Aqueous Solubility
Question: My pyridazinone derivative has excellent potency but consistently precipitates in aqueous buffers during cell-based assays, leading to unreliable data. How can I improve its solubility?
Answer:
Poor aqueous solubility is a major challenge, particularly for complex, lipophilic molecules.[7] It can lead to underestimated potency, poor absorption, and low bioavailability.[8][9] The issue stems from a molecule's preference for a lipid environment over an aqueous one (high lipophilicity, or logP) and/or strong crystal lattice energy that resists dissolution.[8][10]
Probable Causes:
-
High Lipophilicity (High logP): The molecule has too many greasy, non-polar regions, making it energetically unfavorable to dissolve in water. According to Lipinski's Rule of 5, a logP value greater than 5 is often associated with poor absorption or permeation.[11][12]
-
High Melting Point/Crystal Lattice Energy: A highly ordered, stable crystal structure requires a large amount of energy to break apart, resulting in low solubility.
-
Lack of Ionizable Groups: The molecule is neutral across the physiological pH range and cannot form more soluble salts.
Troubleshooting Strategies:
-
Introduce Ionizable/Polar Groups: This is often the most effective medicinal chemistry strategy.[13]
-
Action: Introduce a basic nitrogen (e.g., a piperazine or a basic amine) or an acidic group (e.g., a carboxylic acid or tetrazole).[14]
-
Rationale: At physiological pH (around 7.4), a basic group will be protonated (cationic) and an acidic group will be deprotonated (anionic). Charged species are significantly more soluble in water. This also opens the door for salt formation.
-
-
Salt Formation: If your compound has an ionizable handle, forming a salt is a straightforward way to improve solubility and dissolution rate.[8][9]
-
Action: React an acidic compound with a pharmaceutically acceptable base (e.g., sodium or potassium hydroxide) or a basic compound with an acceptable acid (e.g., HCl, mesylate, or tartrate).
-
Rationale: Salts typically have lower crystal lattice energy than their corresponding free forms, making them dissolve more readily.
-
-
Reduce Lipophilicity (logP): Systematically reduce the overall "greasiness" of the molecule.
-
Action: Replace lipophilic groups (e.g., a phenyl ring) with more polar alternatives (e.g., a pyridine or pyrimidine ring). Swap large alkyl chains for shorter ones or those containing heteroatoms (e.g., a morpholine ring).[15]
-
Rationale: Decreasing the logP value enhances the molecule's affinity for the aqueous phase.[10]
-
-
Disrupt Crystal Packing:
-
Action: Introduce a "twist" or a non-planar substituent into the molecule's structure.
-
Rationale: This can disrupt efficient crystal packing, lower the melting point, and reduce the energy barrier to dissolution.
-
Data Summary: Solubility Enhancement Strategies
| Strategy | Mechanism | Typical Impact on Solubility | Considerations |
| Introduce Ionizable Group | Increases polarity; allows for pH-dependent solubility. | 10 to >1000-fold | Can alter pharmacology, plasma protein binding, and cell permeability. |
| Salt Formation | Reduces crystal lattice energy; introduces counter-ion. | 10 to 100-fold | Requires an ionizable group; salt form may be less stable (hygroscopic). |
| Reduce logP | Increases affinity for aqueous phase. | 2 to 10-fold per unit change | May negatively impact permeability or target binding. |
| Particle Size Reduction | Increases surface area-to-volume ratio.[16][17] | Improves dissolution rate, not equilibrium solubility. | Not a chemical modification; requires formulation work (e.g., micronization).[17] |
| Formulation (Co-solvents) | Uses a water-miscible solvent to increase drug solubility.[8][9] | Variable | Primarily for in vitro assays; may not translate in vivo. |
Issue 3: High Plasma Protein Binding (>99.5%)
Question: My compound is potent and metabolically stable, but it shows extremely high binding to human serum albumin, resulting in a very low free fraction (<0.5%). How can this be addressed?
Answer:
High plasma protein binding (PPB) can severely limit a drug's efficacy. It is the unbound, or "free," fraction of a drug that is able to engage its target, be metabolized, and be excreted.[18] While some protein binding can be beneficial, acting as a reservoir, excessively high binding limits the free concentration and can make therapeutic exposure difficult to achieve.[18]
Probable Causes:
-
High Lipophilicity: This is the primary driver. Albumin has hydrophobic pockets that readily bind to lipophilic molecules.[19]
-
Acidic Functional Groups: Albumin has specific binding sites for acidic drugs, particularly those containing carboxylic acid moieties.[19]
Troubleshooting Decision Pathway:
-
Confirm the Liability: First, ensure the high PPB translates to a functional problem.
-
Action: Correlate the in vitro free fraction with in vivo efficacy data if available.
-
Rationale: For some drug targets, even a very low free fraction may be sufficient if the drug's potency is exceptionally high. However, in most cases, a low free fraction will limit tissue distribution and efficacy. The optimization of plasma protein binding should be tailored to the compound's intrinsic clearance.[20]
-
-
Reduce Lipophilicity (logP): This is the most direct way to reduce non-specific hydrophobic binding.
-
Action: Employ the strategies mentioned in the solubility section: replace aromatic rings with heteroaromatics, reduce alkyl chain length, and add polar functional groups.
-
Rationale: Reducing logP decreases the compound's affinity for the hydrophobic pockets of albumin.
-
-
Modify or Mask Acidic Groups: If your compound contains an acidic group like a carboxylic acid, this is a likely binding culprit.
-
Action:
-
Bioisosteric Replacement: Replace the carboxylic acid with a less acidic bioisostere, such as a tetrazole or a hydroxamic acid.
-
Ester Prodrug: Convert the acid to an ester. This neutralizes the charge and masks the binding feature. The ester can then be cleaved by esterase enzymes in vivo to release the active acidic drug.
-
-
Rationale: These modifications alter or remove the key feature responsible for high-affinity binding to specific sites on albumin.
-
Diagram: Decision Tree for High PPB
Caption: A decision-making process for addressing high plasma protein binding.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common pharmacokinetic liabilities associated with the pyridazinone scaffold?
The pyridazinone core is a versatile scaffold found in many biologically active compounds.[21][22][23] However, common liabilities include moderate to high metabolic clearance (due to susceptibility to CYP-mediated oxidation) and poor aqueous solubility, especially as molecular complexity and lipophilicity increase to achieve potency.[24][25] Researchers should proactively assess metabolic stability and solubility early in the discovery process.[26]
Q2: How can I predict the pharmacokinetic properties of my pyridazinone derivatives in silico before synthesis?
In silico tools are invaluable for prioritizing which compounds to synthesize. You can use computational models to predict:
-
Physicochemical Properties: Calculated logP (cLogP), topological polar surface area (TPSA), molecular weight, and hydrogen bond donors/acceptors. These are components of guideline frameworks like Lipinski's Rule of 5, which helps predict oral bioavailability.[11][12][27]
-
Metabolic Hotspots: Software can predict which sites on a molecule are most likely to be metabolized by major CYP isoforms.
-
Solubility: Quantitative Structure-Property Relationship (QSPR) models can provide an estimate of aqueous solubility.
These predictions are not a replacement for experimental data but are excellent for flagging potential liabilities and ranking a series of designed analogs.
Q3: What is the role of efflux transporters (like P-glycoprotein) in the bioavailability of pyridazinone derivatives, and how can I assess this?
P-glycoprotein (P-gp) is an efflux transporter protein present in the gut wall, blood-brain barrier, and other tissues.[28][29] If a compound is a P-gp substrate, the transporter will actively pump it out of cells, which can severely limit oral absorption and brain penetration.[28][30]
To assess this, you can use an in vitro P-gp substrate assay. The gold-standard method uses polarized cell monolayers (e.g., MDCK-MDR1 cells) that overexpress human P-gp.[28][31] The assay measures the transport of your compound from the apical (A) to basolateral (B) side versus the B-to-A direction. A B-to-A / A-to-B transport ratio (Efflux Ratio, or ER) significantly greater than 2 suggests the compound is a P-gp substrate.[31] The inclusion of a known P-gp inhibitor can confirm the observation.[28]
Q4: When should I consider formulating my pyridazinone derivative in a lipid-based delivery system?
If a compound has very high lipophilicity (e.g., logP > 5) and poor aqueous solubility that cannot be resolved through chemical modification without losing potency, a lipid-based formulation may be a viable strategy. These formulations can enhance oral absorption by keeping the drug solubilized in the gastrointestinal tract. However, this is a formulation approach, not a medicinal chemistry one, and is typically considered for later-stage lead optimization or development candidates when fundamental molecular property issues cannot be overcome.
Part 3: Key Experimental Protocols
Protocol 1: Metabolic Stability Assay using Human Liver Microsomes
Objective: To determine the in vitro intrinsic clearance of a pyridazinone derivative by measuring its rate of depletion when incubated with human liver microsomes.[1][32]
Materials:
-
Test Compound (10 mM in DMSO stock)
-
Pooled Human Liver Microsomes (HLM), e.g., 20 mg/mL stock
-
Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
NADPH Regenerating System (Solution A: NADP+, G6P; Solution B: G6P Dehydrogenase)
-
Positive Control Compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)
-
Ice-cold Acetonitrile (ACN) with an internal standard for reaction termination and protein precipitation.
-
96-well incubation plate and a collection plate.
-
LC-MS/MS system for analysis.[4]
Procedure:
-
Preparation:
-
Thaw HLM on ice. Dilute to an intermediate concentration (e.g., 1 mg/mL) in phosphate buffer.
-
Prepare the test compound working solution by diluting the 10 mM stock to 100 µM in buffer.
-
Prepare the complete NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Add buffer to the wells of the 96-well plate.
-
Add the HLM solution to each well to achieve a final protein concentration of 0.5 mg/mL.
-
Add the test compound to each well to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the T=0 time point wells.
-
-
Time Points & Termination:
-
Sample Processing & Analysis:
-
Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate.
-
Analyze the samples by LC-MS/MS, monitoring for the disappearance of the parent compound. The peak area ratio (parent compound/internal standard) is used for quantification.
-
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein.
-
Protocol 2: Kinetic Solubility Assay (Turbidimetric Method)
Objective: To rapidly assess the solubility of a compound in an aqueous buffer by measuring the point at which it precipitates from a DMSO stock solution.[34][35] This method is high-throughput and ideal for early drug discovery.[36]
Materials:
-
Test Compound (10 mM in DMSO stock)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
DMSO
-
96- or 384-well clear-bottom microtiter plate
-
Plate reader capable of measuring absorbance or nephelometry.
Procedure:
-
Plate Preparation:
-
Create a serial dilution of the test compound stock solution directly in a microtiter plate using DMSO. For example, a 2-fold dilution series starting from 10 mM.
-
-
Solubility Measurement:
-
Add PBS (pH 7.4) to a separate 96-well analysis plate.
-
Rapidly transfer a small, fixed volume (e.g., 2 µL) from the DMSO dilution plate to the PBS plate. This results in a final DMSO concentration of 1-2%.
-
Mix the plate vigorously for 1-2 minutes.
-
-
Incubation & Reading:
-
Data Analysis:
-
Plot the measured absorbance/turbidity against the compound concentration.
-
The solubility limit is determined as the concentration at which the turbidity begins to sharply increase above the background level of the DMSO-only controls. This can be defined as the point where the signal is 3x the standard deviation of the baseline.
-
References
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Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. Available from: [Link]
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Kinetic Solubility Assays Protocol. AxisPharm. Available from: [Link]
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Lipinski's rule of five. Wikipedia. Available from: [Link]
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Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. Available from: [Link]
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Beyond the Arbitrariness of Drug-Likeness Rules: Rough Set Theory and Decision Rules in the Service of Drug Design. MDPI. Available from: [Link]
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Metabolic Pathways of Drugs: Medicinal Chemistry Approaches to Enhance Drug Efficacy. Hilaris Publisher. Available from: [Link]
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Optimizing Drug Solubility. Contract Pharma. Available from: [Link]
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Plasma Protein Binding as an Optimizable Parameter for In Vivo Efficacy. ACS Publications. Available from: [Link]
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ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. Available from: [Link]
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Improving solubility and accelerating drug development. Veranova. Available from: [Link]
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In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. Available from: [Link]
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What is Medicinal Chemistry in Drug Discovery?. Aragen Life Sciences. Available from: [Link]
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Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]
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Aqueous Kinetic Solubility. ADME@NCATS - NIH. Available from: [Link]
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Turbidimetric (Kinetic) Solubility Assay. Domainex. Available from: [Link]
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Microsomal Stability Assay. MTTlab. Available from: [Link]
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Microsomal Stability Assay Protocol. AxisPharm. Available from: [Link]
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Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. Available from: [Link]
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Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. PMC. Available from: [Link]
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P-glycoprotein (P-gp) Substrate Identification. Evotec. Available from: [Link]
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Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
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Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. (PDF). Available from: [Link]
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Could anyone suggest a way to lower the plasma protein binding of compounds?. ResearchGate. Available from: [Link]
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Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Available from: [Link]
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In Silico Plasma Protein Binding Studies of Selected Group of Drugs Using TLC and HPLC Retention Data. MDPI. Available from: [Link]
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“Designing Synthesis and Biological Evaluation of Pyridazinone Derivatives”. ijres.org. Available from: [Link]
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Target-Agnostic P-Glycoprotein Assessment Yields Strategies to Evade Efflux, Leading to a BRAF Inhibitor with Intracranial Efficacy. PMC. Available from: [Link]
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P-glycoprotein (Pgp) inhibition assay. BMG Labtech. Available from: [Link]
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Dosing Adjustments in Cases of Altered Plasma Protein Binding are Most Needed for Drugs with a Volume of Distribution Below 1.3 L/kg. PubMed. Available from: [Link]
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Plasma protein binding. Wikipedia. Available from: [Link]
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P-glycoprotein Substrate Assessment in Drug Discovery: Application of Modeling to Bridge Differential Protein Expression Across In Vitro Tools. PubMed. Available from: [Link]
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Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. MDPI. Available from: [Link]
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In Vitro P-Glycoprotein Inhibition assays for assessment of Clinical drug interaction potential of new drug candidates: A recommendation for probe substrates. (PDF) ResearchGate. Available from: [Link]
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Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available from: [Link]
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Are pyridazines privileged structures?. ResearchGate. Available from: [Link]
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An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. PMC. Available from: [Link]
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(PDF) PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. ResearchGate. Available from: [Link]
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Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening. PMC. Available from: [Link]
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A Comparative Guide to Pyridazinone Inhibitors: Scaffolding for Diverse Biological Activities
The pyridazinone core is a privileged scaffold in medicinal chemistry, giving rise to a multitude of compounds with a broad spectrum of biological activities. This guide provides a comparative overview of various classes of pyridazinone-based inhibitors, offering insights into their mechanisms of action, therapeutic targets, and performance in preclinical and clinical studies. While this guide will explore the diverse landscape of pyridazinone inhibitors, it is important to note that specific experimental data for 6-amino-2-methylpyridazin-3(2H)-one is not extensively available in the public domain, suggesting its primary role as a synthetic intermediate rather than a well-characterized inhibitor. Nevertheless, by examining its structural analogs and the broader class of 6-aminopyridazinones, we can infer its potential and place it within the context of other pyridazinone-based therapeutic agents.
The Pyridazinone Scaffold: A Versatile Core for Drug Discovery
The pyridazin-3(2H)-one moiety, a six-membered heterocyclic ring with two adjacent nitrogen atoms and a carbonyl group, serves as a versatile template for the design of small molecule inhibitors.[1][2] Its chemical tractability allows for substitutions at various positions, leading to a wide array of derivatives with tailored affinities for different biological targets. This has led to the development of pyridazinone-based compounds investigated for their potential as anti-inflammatory, anticancer, cardiovascular, and neuroprotective agents.[1][3]
Comparative Analysis of Pyridazinone Inhibitor Classes
The following sections will delve into specific classes of pyridazinone inhibitors, comparing their targets, mechanisms of action, and, where available, their inhibitory potencies.
Anti-inflammatory Pyridazinones: Targeting COX and LOX
A significant number of pyridazinone derivatives have been explored as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (LOX) enzymes. These enzymes are key players in the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes, respectively.
One notable example is the class of vicinally disubstituted pyridazinones, which have been identified as potent and selective COX-2 inhibitors.[2] The dual inhibition of both COX and LOX pathways is a desirable characteristic for anti-inflammatory drugs, as it may offer a broader spectrum of activity and a more favorable side-effect profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[2]
While specific data for 6-amino-2-methylpyridazin-3(2H)-one is lacking, a related compound, 4-amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinone , was reported to be seven times more potent than the marketed anti-inflammatory drug emorfazone.[2] This highlights the potential of the 6-aminopyridazinone scaffold in the development of novel anti-inflammatory agents.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
A common method to evaluate the COX-2 inhibitory activity of pyridazinone derivatives is the in vitro enzyme inhibition assay.
Methodology:
-
Enzyme Preparation: Recombinant human COX-2 enzyme is used.
-
Substrate: Arachidonic acid is used as the substrate.
-
Test Compounds: Pyridazinone derivatives are dissolved in a suitable solvent (e.g., DMSO) to various concentrations.
-
Assay Procedure:
-
The COX-2 enzyme is pre-incubated with the test compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
The reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a defined period (e.g., 2 minutes).
-
The reaction is terminated by the addition of a stopping solution (e.g., a solution of HCl).
-
-
Detection: The product of the reaction, prostaglandin E2 (PGE2), is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Anticancer Pyridazinones: A Multi-Targeted Approach
The pyridazinone scaffold has proven to be a valuable framework for the development of anticancer agents, with derivatives targeting a range of cancer-related proteins.[1][3] These include kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
Kinase Inhibitors:
-
PI3Kδ Inhibitors: Phosphoinositide 3-kinase delta (PI3Kδ) is a key enzyme in the signaling pathways of immune cells, and its inhibitors are being investigated for the treatment of hematological malignancies and inflammatory diseases. A series of pyridazinone derivatives have been developed as selective PI3Kδ inhibitors for administration by inhalation.[4]
-
VEGFR-2 Inhibitors: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Pyridazinone-based compounds have been designed as VEGFR-2 inhibitors.[5]
Other Anticancer Mechanisms:
Beyond kinase inhibition, pyridazinone derivatives have shown anticancer activity through other mechanisms, such as the induction of oxidative stress in cancer cells. For instance, certain chlorinated pyridazin-3(2H)-ones have demonstrated significant in vitro and in vivo antitumor activity against murine colon cancer cell lines.[6] One such derivative showed 53% inhibition of tumor growth in mice at a 50 mg/kg dose.[3]
Table 1: Comparison of Anticancer Activity of Select Pyridazinone Derivatives
| Compound Class | Target/Mechanism | Cancer Cell Line | IC50/Activity | Reference |
| Chlorinated Pyridazin-3(2H)-ones | Oxidative Stress | Murine Colon Cancer (MAC16) | 53% tumor growth inhibition in vivo (50 mg/kg) | [3] |
| Diarylurea Pyridazinones | VEGFR-2 | Various | Sub-micromolar activity | [5] |
Cardiovascular Pyridazinones: Vasodilators and Antihypertensives
The pyridazinone core is also present in compounds with significant cardiovascular effects, particularly as vasodilators and antihypertensive agents. These compounds often act by modulating intracellular signaling pathways that control smooth muscle contraction.
One mechanism of action for pyridazinone-based vasodilators is the inhibition of phosphodiesterases (PDEs), enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, these compounds increase intracellular levels of cAMP and cGMP, leading to smooth muscle relaxation and vasodilation.[1]
For example, a series of 6-phenyl-2-(morpholin-4-ylmethyl)-4,5-dihydropyridazin-3(2H)-one derivatives have been shown to possess more potent antihypertensive activity than the clinically used vasodilator hydralazine.[7][8]
Signaling Pathway: PDE Inhibition and Vasodilation
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Comparative Efficacy of 6-Amino-2-methylpyridazin-3(2H)-one Analogs in Targeted Therapeutics: A Technical Guide
As a Senior Application Scientist, evaluating the structural and functional nuances of small-molecule scaffolds is critical for advancing targeted therapeutics. The 6-amino-2-methylpyridazin-3(2H)-one scaffold (CAS: 13506-28-0)[1] has emerged as a highly versatile, privileged pharmacophore in modern drug discovery. Its unique physicochemical properties make it an ideal core for developing potent kinase and phosphodiesterase (PDE) inhibitors[2].
This guide objectively compares the efficacy of 6-amino-2-methylpyridazin-3(2H)-one analogs across different therapeutic targets, detailing the causality behind structural modifications and providing the self-validating experimental protocols required to benchmark their performance.
Mechanistic Grounding & Causality: Why This Scaffold?
Medicinal chemists prioritize the 6-amino-2-methylpyridazin-3(2H)-one core over other heterocycles due to three fundamental structural advantages:
-
Bidentate Hydrogen Bonding: The pyridazinone lactam motif acts as both a hydrogen bond donor and acceptor, perfectly mimicking the adenine ring of ATP. This allows for deep anchoring within the highly conserved hinge region of kinases[3].
-
Metabolic Shielding: The addition of the 2-methyl group prevents N-glucuronidation at the lactam nitrogen. This specific causality significantly improves the in vivo half-life and oral bioavailability compared to unmethylated analogs.
-
Vectorial Expansion: The 6-amino group serves as a highly reactive synthetic vector, allowing for the facile coupling of diverse functional groups (e.g., pyrazolopyrimidines, aryl rings) to probe the hydrophobic pockets (e.g., DFG-out or DFG-in conformations) of target enzymes[4].
Efficacy Comparison Across Primary Targets
The functionalization of the 6-amino group dictates the target selectivity and clinical utility of the resulting analogs. Below is a comparative analysis of the three primary classes of derivatives synthesized from this scaffold:
A. PDGFR Inhibitors (Pyrazolopyrimidine Derivatives)
Recent advancements have utilized the 6-amino-2-methylpyridazin-3(2H)-one core to synthesize pyrazolopyrimidine fusions that act as potent Platelet-Derived Growth Factor Receptor (PDGFR) inhibitors[4]. These analogs are engineered to combat pulmonary hypertension by blocking the PDGFR autophosphorylation cascade, thereby halting aberrant vascular smooth muscle cell proliferation[4].
B. p38 MAP Kinase Inhibitors (N-Aryl/Alkyl Derivatives)
By coupling bulky aryl or ethanesulfonyl groups to the scaffold, researchers have developed potent p38 MAP kinase inhibitors[3]. These analogs bind tightly to the ATP pocket via hydrogen bonding and hydrophobic interactions with adjacent residues, effectively suppressing pro-inflammatory cytokine release in models of inflammatory disease[3].
C. Dual PDE3/4 Inhibitors (Fused Bicyclic Derivatives)
Expanding the scaffold into fused bicyclic heteroaromatic dihydropyridazinones yields dual PDE3/4 inhibitors[5]. These analogs exhibit a synergistic effect, providing both bronchodilatory (smooth muscle relaxation) and anti-inflammatory efficacy, making them superior candidates for Chronic Obstructive Pulmonary Disease (COPD) and asthma therapy[5].
Quantitative Efficacy Summary
| Target Class | Key Structural Modification | Typical IC₅₀ Range | Primary Indication | Mechanism of Action |
| PDGFR | Pyrazolopyrimidine fusion at 6-amino | 10 - 50 nM | Pulmonary Hypertension | Blocks ATP pocket; prevents receptor autophosphorylation. |
| p38 MAPK | Ethanesulfonyl / Aryl coupling | 5 - 80 nM | Rheumatoid Arthritis | Competitive ATP-site inhibition; blocks cytokine release. |
| PDE3/4 | Fused bicyclic heteroaromatics | 40 - 350 nM | COPD / Asthma | Dual inhibition; increases intracellular cAMP levels. |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the evaluation of these analogs must rely on self-validating assay systems. The following protocols include internal controls to distinguish true target engagement from assay artifacts.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Objective: Determine the biochemical IC₅₀ of pyridazinone analogs against PDGFR or p38 MAPK. Causality: TR-FRET is chosen over standard luminescence assays because the time-delayed fluorescence measurement eliminates interference from auto-fluorescent compounds, ensuring high-fidelity data.
-
Enzyme Preparation: Dilute recombinant PDGFRβ or p38 MAPK in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of the pyridazinone analogs in 100% DMSO. Transfer to a 384-well plate. Critical Step: Final DMSO concentration must be strictly maintained at 1% to prevent solvent-induced enzyme denaturation.
-
Substrate & ATP Addition: Add the specific peptide substrate and ATP. Causality: ATP concentration must be set exactly at the enzyme's apparent Km . This ensures the assay is highly sensitive to competitive ATP-site inhibitors and normalizes IC₅₀ values across different kinases.
-
Detection: Add the Europium (Eu)-labeled anti-phospho antibody and ULight-labeled streptavidin. Incubate for 1 hour at room temperature.
-
Self-Validation: Read the TR-FRET signal (Ex: 320 nm, Em: 665 nm / 615 nm ratio). The assay is self-validating if the positive reference control yields a historical IC₅₀ and the Z'-factor is > 0.7.
Protocol 2: Cellular Target Engagement (Phospho-Western Blot)
Objective: Verify that the biochemical efficacy translates to cellular permeability and target inhibition.
-
Cell Culture & Starvation: Seed human pulmonary artery smooth muscle cells (HPASMCs) in 6-well plates. Starve in 0.1% FBS for 24 hours to reduce basal kinase activity.
-
Compound Treatment: Pre-treat cells with the pyridazinone analog (0.1, 1, 10 µM) for 2 hours.
-
Ligand Stimulation: Stimulate with PDGF-BB (50 ng/mL) for 10 minutes to induce maximal receptor autophosphorylation.
-
Lysis & Analysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Perform SDS-PAGE and probe for p-PDGFRβ (Tyr751) and total PDGFRβ.
-
Self-Validation: Total PDGFRβ serves as the internal loading control. This validates that the reduction in p-PDGFRβ is due to direct kinase inhibition, not compound-induced cytotoxicity or protein degradation.
Mandatory Visualizations
Fig 1: Mechanism of action of pyridazinone-based PDGFR inhibitors blocking downstream proliferation.
Fig 2: Self-validating experimental workflow for evaluating 6-amino-2-methylpyridazin-3(2H)-one.
References
-
Title: Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview Source: nih.gov URL: [Link]
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-
Title: Phosphodiesterase inhibitors. Part 3: Design, synthesis and structure-activity relationships of dual PDE3/4-inhibitory fused bicyclic heteroaromatic-dihydropyridazinones with anti-inflammatory and bronchodilatory activity Source: researchgate.net URL: [Link]
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- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of 6-amino-2-methylpyridazin-3(2H)-one as a Novel FABP4 Inhibitor
This guide provides a comprehensive framework for the validation of 6-amino-2-methylpyridazin-3(2H)-one, a novel compound from a promising pyridazinone scaffold, as a potent and selective inhibitor of Fatty Acid-Binding Protein 4 (FABP4). We will objectively compare its performance against the well-characterized inhibitor, BMS-309403, and provide the requisite experimental methodologies to establish a robust validation cascade, from initial biochemical binding to cellular functional outcomes.
The Rationale: Why Target FABP4?
Fatty Acid-Binding Protein 4 (FABP4), also known as aP2, is a cytoplasmic lipid chaperone predominantly expressed in adipocytes and macrophages.[1][2][3] It plays a pivotal role in intracellular fatty acid trafficking, lipid metabolism, and inflammatory signaling.[2][4] Dysregulation of FABP4 is strongly implicated in a host of metabolic diseases, including obesity, type 2 diabetes, and atherosclerosis, as well as in the progression of several cancers.[1][3][5][6] FABP4 modulates multiple downstream pathways, including the PPARγ, JNK/MAPK, and NF-κB signaling cascades, thereby integrating lipid metabolism with inflammation and cellular stress responses.[7] Consequently, the inhibition of FABP4 has emerged as a compelling therapeutic strategy for these conditions.[3][8]
While several FABP4 inhibitors have been developed, the search continues for novel chemical scaffolds that offer improved selectivity, potency, and drug-like properties.[8][9] The pyridazinone core has been identified as a promising starting point for developing new FABP4 inhibitors.[10][11][12] This guide details the critical validation workflow for a representative candidate from this class, 6-amino-2-methylpyridazin-3(2H)-one.
The Validation Cascade: A Multi-Pillar Approach
A rigorous validation of a novel inhibitor requires a multi-faceted approach, moving from confirmation of direct biochemical interaction to verification of target engagement in a cellular context, and finally, to the assessment of functional cellular consequences. This guide is structured around this three-pillar validation workflow.
Caption: Key signaling pathways modulated by FABP4 inhibition.
Conclusion
This guide outlines a rigorous, multi-pillar strategy for the validation of 6-amino-2-methylpyridazin-3(2H)-one as a novel FABP4 inhibitor. By systematically progressing from direct biochemical binding assays to cellular target engagement and finally to functional cell-based assays, researchers can build a comprehensive data package. The objective comparison with a well-established inhibitor like BMS-309403 provides essential context for evaluating the potency, selectivity, and potential of this new chemical entity. Successful validation through this workflow would establish 6-amino-2-methylpyridazin-3(2H)-one as a strong candidate for further preclinical development in the treatment of metabolic and inflammatory diseases.
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Cao, Y. (2020). FABP4 in obesity-associated carcinogenesis: Novel insights into mechanisms and therapeutic implications. Frontiers in Endocrinology, 11, 599. Available at: [Link]
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Kawatani, M., et al. (2016). Interaction Analysis of FABP4 Inhibitors by X-ray Crystallography and Fragment Molecular Orbital Analysis. ACS Medicinal Chemistry Letters, 7(4), 424-428. Available at: [Link]
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Martinez Molina, D., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Central Science, 9(4), 656-666. Available at: [Link]
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Powner, H., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1). Available at: [Link]
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Nguyen, T. H. O., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15). Available at: [Link]
-
Floresta, G., et al. (2020). Structures of selected potent FABP4 inhibitors belonging to various chemical classes. ResearchGate. Available at: [Link]
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Kawatani, M., et al. (2016). Interaction Analysis of FABP4 Inhibitors by X-ray Crystallography and Fragment Molecular Orbital Analysis. ACS Medicinal Chemistry Letters. Available at: [Link]
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Cambridge Bioscience. (n.d.). FABP4 Inhibitor/Ligand Screening Assay Kit. Retrieved from: [Link]
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Li, B., et al. (2023). FABP4 in lipid metabolism and the tumor microenvironment: mechanisms and therapeutic potential. Journal of Hematology & Oncology, 16(1), 116. Available at: [Link]
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Goral, A., et al. (2024). Natural Bioactive Compounds Targeting FABP4 in Adipogenesis and Obesity: Evidence from In Vitro and In Vivo Studies. International Journal of Molecular Sciences, 25(3), 1306. Available at: [Link]
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Yang, Y., et al. (2022). Therapeutic Implications of FABP4 in Cancer: An Emerging Target to Tackle Cancer. Frontiers in Oncology, 12, 915181. Available at: [Link]
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Wang, G., et al. (2020). FABP4 promotes invasion and metastasis of colon cancer by regulating fatty acid transport. BMC Cancer, 20(1), 1010. Available at: [Link]
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Al-Attas, O. S., et al. (2024). Investigating the Role of FABP4 in Diabetes and Obesity and the Influence of Age and Ethnicity: A Comprehensive Analysis of a Cohort from the KEDP-Study. Journal of Personalized Medicine, 14(5), 443. Available at: [Link]
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De la Parra, M., et al. (2018). Structural analysis of ibuprofen binding to human adipocyte fatty-acid binding protein (FABP4). Acta Crystallographica Section D: Structural Biology, 74(Pt 1), 27-33. Available at: [Link]
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Kawatani, M., et al. (2016). Interaction Analysis of FABP4 Inhibitors by X-ray Crystallography and Fragment Molecular Orbital Analysis. ResearchGate. Available at: [Link]
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Harun-Or-Rashid, M., et al. (2018). Endothelial cell-fatty acid binding protein 4 promotes angiogenesis: role of stem cell factor/c-kit pathway. Scientific Reports, 8(1), 17799. Available at: [Link]
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van den Bossche, J., et al. (2024). The Effects of FABP4 on Cardiovascular Disease in the Aging Population. Current Atherosclerosis Reports, 26(8), 655-665. Available at: [Link]
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Jin, X., et al. (2021). Fatty Acid-Binding Proteins and Their Roles in Disease and Cancer. Lupine Publishers. Available at: [Link]
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ResearchGate. (n.d.). FABP4 knockdown regulates fatty acid metabolism enzymes and increases... ResearchGate. Available at: [Link]
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Li, Y., et al. (2014). Discovery of FDA-Approved Drugs as Inhibitors of Fatty Acid Binding Protein 4 Using Molecular Docking Screening. Journal of Chemical Information and Modeling. Available at: [Link]
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Goral, A., et al. (2024). Natural Bioactive Compounds Targeting FABP4 in Adipogenesis and Obesity: Evidence from In Vitro and In Vivo Studies. MDPI. Available at: [Link]
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Duffy, M., et al. (2025). Evaluation of the Anti-Inflammatory Effects of Novel Fatty Acid-Binding Protein 4 Inhibitors in Microglia. Neurotoxicity Research. Available at: [Link]
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Floresta, G., et al. (2020). Computational Tools in the Discovery of FABP4 Ligands: A Statistical and Molecular Modeling Approach. Molecules, 25(21), 5133. Available at: [Link]
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FineTest. (n.d.). Human FABP4(Fatty acid-binding protein, adipocyte) ELISA Kit. Retrieved from: [Link]
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Eagle Biosciences. (n.d.). Fatty-Acid Binding Protein 4 (FABP4) ELISA Kit. Retrieved from: [Link]
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Assay Genie. (n.d.). Human FABP4 (Fatty Acid Binding Protein 4, Adipocyte) ELISA Kit. Retrieved from: [Link]
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Floresta, G., et al. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Molecules, 27(21), 7434. Available at: [Link]
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Patsnap. (2024). What are FABP4 inhibitors and how do they work? Patsnap Synapse. Available at: [Link]
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The Pyridazinone Scaffold: A Comparative Analysis in Modern Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, desirable physicochemical properties, and potent biological activity is perpetual. Among the myriad of heterocyclic systems, the pyridazinone core has emerged as a "wonder nucleus," demonstrating remarkable versatility across a wide spectrum of therapeutic areas. This guide provides an in-depth comparative analysis of the pyridazinone scaffold, evaluating its performance against other prominent heterocyclic systems in key areas of drug discovery. We will delve into the experimental data that underpins these comparisons, offering practical insights and detailed protocols to inform your research and development endeavors.
The Allure of the Pyridazinone Core: Physicochemical and Structural Advantages
The pyridazinone ring, a six-membered heterocycle with two adjacent nitrogen atoms and a carbonyl group, possesses a unique combination of features that make it an attractive scaffold for medicinal chemists. Its physicochemical properties can be finely tuned through substitution at various positions, allowing for the optimization of parameters crucial for drug-likeness, such as solubility, lipophilicity, and metabolic stability.
One of the key advantages of the pyridazinone scaffold is its ability to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. The inherent polarity of the pyridazinone ring can also contribute to a lower potential for off-target effects, such as inhibition of cytochrome P450 enzymes, and may reduce interactions with the hERG potassium channel, a common cause of cardiotoxicity.
Comparative Analysis: Pyridazinone Scaffolds Versus Key Heterocyclic Alternatives
To provide a clear perspective on the performance of the pyridazinone scaffold, we will now compare it with other well-established heterocyclic rings in three major therapeutic areas: anti-inflammatory, oncology, and infectious diseases.
Anti-Inflammatory Arena: A Showdown with Pyrazoles in COX-2 Inhibition
Chronic inflammation is a hallmark of numerous diseases, and the cyclooxygenase-2 (COX-2) enzyme is a key target for anti-inflammatory drug development. Both pyridazinone and pyrazole scaffolds have been extensively explored for the development of selective COX-2 inhibitors.
The rationale for targeting COX-2 selectively is to mitigate the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme. The design of selective COX-2 inhibitors often exploits a secondary binding pocket in the COX-2 active site that is not present in COX-1.
A comparative analysis of pyridazinone- and pyrazole-based COX-2 inhibitors reveals that both scaffolds can yield highly potent and selective compounds. The choice between them often depends on the desired substitution patterns and the overall physicochemical properties of the final molecule.
| Scaffold | Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyridazinone | Compound 5a | COX-2 | 0.77 | 16.70 | |
| Pyridazinone | Compound 5f | COX-2 | 1.89 | 13.38 | |
| Pyridazinone | Compound 6f | COX-2 | 1.15 | 8.31 | |
| Pyrazole | Celecoxib | COX-2 | 2.16 | 2.51 | |
| Pyrazole | Compound 2g | LOX | 80 | - |
Table 1: Comparative in vitro activity of Pyridazinone and Pyrazole-based anti-inflammatory compounds.
The data in Table 1 suggests that pyridazinone derivatives can exhibit comparable or even superior COX-2 inhibitory potency and selectivity to the well-established pyrazole-based drug, celecoxib. This highlights the pyridazinone scaffold as a highly viable alternative for the development of next-generation anti-inflammatory agents.
Experimental Protocols: A Guide to Synthesis and Evaluation
To facilitate the exploration of pyridazinone scaffolds in your own research, we provide detailed, step-by-step methodologies for the synthesis of a key pyridazinone intermediate and for a crucial in vivo anti-inflammatory assay.
Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one
This protocol describes the synthesis of a foundational pyridazinone building block. The choice of a one-pot, two-step synthesis from a γ-keto acid is based on its efficiency and scalability.
Materials:
-
β-Benzoylpropionic acid
-
Hydrazine hydrate (80%)
-
Ethanol
-
Glacial Acetic Acid (optional catalyst)
-
Standard reflux apparatus
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve β-benzoylpropionic acid in ethanol.
-
Slowly add hydrazine hydrate to the solution. A slight excess of hydrazine hydrate is often used to ensure complete reaction.
-
Add a catalytic amount of glacial acetic acid (optional, can promote cyclization).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold water and then with a small amount of cold ethanol to remove impurities.
-
Dry the product under vacuum to obtain crude 6-phenyl-4,5-dihydropyridazin-3(2H)-one.
-
Recrystallize the crude product from ethanol to yield the pure compound.
Causality behind Experimental Choices:
-
Reflux Conditions: Heating the reaction mixture is crucial to provide the activation energy for both the initial hydrazone formation and the subsequent intramolecular cyclization to form the stable six-membered pyridazinone ring.
-
Acid Catalyst: The addition of a catalytic amount of acid can protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus facilitating the intramolecular nucleophilic attack by the terminal nitrogen of the hydrazone.
-
Precipitation in Ice-Cold Water: The pyridazinone product is generally less soluble in cold water than the starting materials and by-products, allowing for its effective precipitation and separation.
Caption: Step-by-step workflow for the synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
This protocol details a standard and reliable method for evaluating the in vivo anti-inflammatory efficacy of test compounds. The carrageenan-induced paw edema model is widely used due to its reproducibility and its relevance to acute inflammation.
Animals:
-
Male Wistar rats (150-200 g)
Materials:
-
Test compound (e.g., a pyridazinone derivative)
-
Carrageenan (1% w/v in sterile saline)
-
Reference drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in water)
-
Plethysmometer
Procedure:
-
Acclimatize the rats for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Divide the rats into groups (n=6 per group): Vehicle control, Reference drug, and Test compound groups (at different doses).
-
Administer the vehicle, reference drug, or test compound orally or intraperitoneally.
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Causality behind Experimental Choices:
-
Carrageenan as an Inflammatory Agent: Carrageenan is a phlogistic agent that induces a biphasic acute inflammatory response. The initial phase (first 1-2 hours) is mediated by histamine and serotonin, while the later phase (3-4 hours) is primarily mediated by prostaglandins, which are the products of the COX enzymes. This makes the model particularly suitable for evaluating potential COX inhibitors.
-
Plethysmometer Measurement: This instrument provides a precise and quantitative measurement of paw volume, allowing for an objective assessment of the extent of inflammation and the efficacy of the anti-inflammatory agent.
-
Time-Course Measurement: Measuring paw volume at multiple time points allows for the evaluation of the onset and duration of the anti-inflammatory effect of the test compound.
Caption: Mechanism of COX-2 inhibition by pyridazinone derivatives in inflammation.
Oncology: Pyridazinones Versus Pyrimidines as Kinase Inhibitors
Kinase inhibitors have revolutionized cancer therapy. The pyrimidine scaffold is a well-established core in many approved kinase inhibitors. However, pyridazinone derivatives are emerging as potent and selective inhibitors of various kinases implicated in cancer progression.
A key rationale for exploring alternative scaffolds like pyridazinone is to overcome resistance to existing therapies and to achieve novel selectivity profiles. The structural features of the pyridazinone ring can allow for different binding modes within the ATP-binding pocket of kinases, potentially leading to the inhibition of clinically relevant mutant forms.
| Scaffold | Compound | Target Kinase | IC50 (nM) | Cell Line | Reference |
| Pyridazinone | Compound 37 | BTK | 2.1 | - | |
| Pyridazinone | MSC2156119 | c-Met | - | - | |
| Pyrimidine | Imatinib | Bcr-Abl | - | K562 | |
| Pyrimidine | Gefitinib | EGFR | - | PC-9 |
Table 2: Comparative in vitro activity of Pyridazinone and Pyrimidine-based kinase inhibitors.
While direct head-to-head IC50 comparisons from the same study are ideal, the data in Table 2 illustrates that pyridazinone-based compounds can achieve nanomolar potency against important oncology targets, rivaling that of established pyrimidine-based drugs.
Infectious Diseases: A Comparative Look at Pyridazinones and Quinolines
The quinoline scaffold is a cornerstone of antimicrobial drug discovery, with fluoroquinolones being a major class of antibiotics. However, the rise of antibiotic resistance necessitates the exploration of novel antibacterial agents with different mechanisms of action. Pyridazinone derivatives have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.
The potential advantage of pyridazinone-based antimicrobials lies in their ability to target different bacterial processes compared to quinolones, which primarily inhibit DNA gyrase and topoisomerase IV. This could provide a valuable therapeutic option against quinolone-resistant strains.
| Scaffold | Compound | Organism | MIC (µg/mL) | Reference |
| Pyridazinone | Compound 10h | Staphylococcus aureus | 16 | |
| Pyridazinone | Compound 8g | Candida albicans | 16 | |
| Quinoline | Ciprofloxacin | Staphylococcus aureus | 0.25-1 | |
| Quinoline | Levofloxacin | Staphylococcus aureus | 0.12-2 |
Table 3: Comparative in vitro activity of Pyridazinone and Quinoline-based antimicrobial agents.
Although the MIC values for the presented pyridazinone examples are higher than those of established fluoroquinolones, they demonstrate that the scaffold possesses intrinsic antimicrobial activity. Further optimization through structure-activity relationship (SAR) studies could lead to the development of more potent pyridazinone-based antimicrobial agents.
Approved Drugs and Clinical Candidates: The Therapeutic Impact of Pyridazinones
The therapeutic potential of the pyridazinone scaffold is not merely theoretical. Several pyridazinone-containing drugs have successfully navigated the rigorous drug development process and are now used in the clinic, with others progressing through clinical trials.
-
Levosimendan: A calcium sensitizer and potassium channel opener used in the treatment of acutely decompensated severe chronic heart failure.
-
Pimobendan: An inodilator used in the management of heart failure in dogs.
-
Emorfazone: A non-steroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory properties.
-
Bemoradan: A phosphodiesterase III inhibitor that has been investigated for the treatment of heart failure.
These examples underscore the clinical relevance and therapeutic success of the pyridazinone scaffold in diverse disease areas.
Conclusion and Future Perspectives
This comparative analysis demonstrates that the pyridazinone scaffold is a highly versatile and valuable platform in drug discovery. Its favorable physicochemical properties, synthetic tractability, and broad spectrum of biological activities make it a compelling alternative to other well-established heterocyclic systems.
The experimental data presented herein showcases the ability of pyridazinone derivatives to achieve high potency and selectivity against a range of therapeutic targets. The detailed protocols provide a practical foundation for researchers to explore this promising scaffold in their own drug discovery programs.
Future research in this area will likely focus on the development of novel synthetic methodologies to access a wider diversity of pyridazinone derivatives, the exploration of pyridazinone-based compounds against new and challenging biological targets, and the application of computational methods to guide the rational design of next-generation pyridazinone drugs with enhanced efficacy and safety profiles. The "wonder nucleus" of pyridazinone undoubtedly holds significant promise for the future of medicine.
A Comprehensive Guide to the Cross-Reactivity Profiling of 6-amino-2-methylpyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Selectivity in Drug Discovery
The pyridazin-3(2H)-one scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets.[1] This versatility, while offering a rich foundation for drug design, also presents a significant challenge: the potential for off-target interactions, which can lead to unforeseen side effects and therapeutic failure. Therefore, a thorough and early assessment of a compound's cross-reactivity is not merely a regulatory requirement but a fundamental aspect of robust scientific inquiry and a cornerstone of developing safer, more effective therapeutics.
This guide focuses on 6-amino-2-methylpyridazin-3(2H)-one, a novel derivative of this versatile scaffold. We will explore a data-driven approach to building its cross-reactivity profile, from initial in silico predictions to detailed experimental validation. Furthermore, we will benchmark its hypothetical profile against established compounds with similar predicted targets to provide a comparative context for its potential utility and liabilities.
Part 1: In Silico Target Prediction for 6-amino-2-methylpyridazin-3(2H)-one
To establish a rational basis for experimental cross-reactivity screening, we first performed an in silico target prediction for 6-amino-2-methylpyridazin-3(2H)-one using the SwissTargetPrediction tool.[2][3][4][5][6] This approach leverages the principle that structurally similar molecules are likely to bind to similar protein targets. By comparing the 2D and 3D structure of our query compound against a vast database of known ligand-target interactions, we can generate a ranked list of probable protein targets.
Methodology: The SMILES string for 6-amino-2-methylpyridazin-3(2H)-one (CN1N=C(C=C1)N) was submitted to the SwissTargetPrediction web server. The prediction was performed against the human proteome.
Predicted Target Classes: The analysis revealed a high probability of interaction with several key protein families, most notably:
-
Kinases: A significant number of predicted targets belong to the kinase family, which is consistent with the known activity of many pyridazinone-based compounds.
-
Bromodomains: The prediction also highlighted a potential interaction with bromodomain-containing proteins, a class of epigenetic readers.
-
Other Enzymes and G-protein coupled receptors (GPCRs): A smaller probability was assigned to other enzyme classes and a few GPCRs.
Top Predicted Targets: The following table summarizes the top predicted targets for 6-amino-2-methylpyridazin-3(2H)-one, ranked by probability.
| Target Class | Specific Target | Probability |
| Kinase | Proviral integration site for Moloney murine leukemia virus (PIM) 1/2/3 | High |
| Kinase | Dual specificity tyrosine-phosphorylation-regulated kinase (DYRK) 1A/1B | High |
| Kinase | CDC-like kinase (CLK) 1/2/4 | High |
| Epigenetic Reader | Bromodomain-containing protein 4 (BRD4) | High |
| Kinase | Casein kinase 2 (CK2) | Moderate |
| Enzyme | Phosphodiesterase (PDE) family | Moderate |
This in silico data provides a crucial starting point, allowing us to move beyond broad, untargeted screening and focus our experimental efforts on the most probable off-target liabilities. Based on these predictions, a comprehensive cross-reactivity profiling strategy should prioritize broad kinase panel screening and specific assays for bromodomain binding.
Part 2: Experimental Cross-Reactivity Profiling Strategy
A tiered approach to experimental profiling is recommended to efficiently build a detailed understanding of the selectivity of 6-amino-2-methylpyridazin-3(2H)-one.
Tier 1: Broad Panel Screening
The initial step involves screening the compound at a single high concentration (typically 1-10 µM) against large, commercially available panels of targets. This provides a wide, yet shallow, survey of potential interactions.
-
Kinome Scanning: Given the strong prediction for kinase activity, a comprehensive kinase panel screen is essential. Services like the KINOMEscan™ from DiscoverX (now part of Eurofins Discovery) offer binding assays against hundreds of kinases, providing a detailed map of the compound's interactions across the human kinome.[7][8]
-
Broad Target Liability Panels: To assess interactions beyond kinases, a broad liability panel, such as the Eurofins SafetyScreen44™ or SafetyScreen87™, is recommended. These panels include a diverse set of targets implicated in adverse drug reactions, such as GPCRs, ion channels, transporters, and other enzymes.[9][10][11]
Tier 2: Dose-Response and Functional Assays
Any significant "hits" identified in Tier 1 screening (e.g., >50% inhibition or binding) should be followed up with more detailed dose-response studies to determine the potency (IC₅₀ or Kᵢ) of the interaction. Furthermore, it is crucial to progress from simple binding assays to functional assays to understand the compound's actual effect on the target's biological activity (i.e., agonist, antagonist, or inverse agonist).
The following sections provide detailed, step-by-step protocols for two key assays, selected based on the high-probability predictions from our in silico analysis: a PIM1 kinase activity assay and a BRD4 bromodomain binding assay.
Experimental Protocol 1: PIM1 Kinase Activity Assay (HTRF)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the inhibitory activity of 6-amino-2-methylpyridazin-3(2H)-one against PIM1 kinase.
Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by PIM1. The phosphorylated peptide is then detected by a europium cryptate-labeled anti-phospho-serine/threonine antibody and a streptavidin-conjugated acceptor fluorophore (e.g., XL665). When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET) to occur upon excitation, resulting in a specific fluorescence signal.
Materials:
-
HTRF KinEASE™ STK S2 substrate, biotinylated
-
HTRF KinEASE™ STK antibody, Eu(K)
-
Streptavidin-XL665
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% BSA)
-
HTRF detection buffer
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Workflow Diagram:
Caption: Workflow for the HTRF-based PIM1 kinase inhibition assay.
Step-by-Step Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 6-amino-2-methylpyridazin-3(2H)-one in 100% DMSO, starting from a high concentration (e.g., 1 mM). Then, dilute these concentrations into the kinase reaction buffer to achieve the desired final assay concentrations with a constant final DMSO concentration (e.g., 1%).
-
Kinase Reaction:
-
Add 2.5 µL of the diluted compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.
-
Prepare a master mix of PIM1 kinase and biotinylated substrate in kinase reaction buffer. Add 5 µL of this mix to each well.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution (at a concentration close to the Kₘ for PIM1) to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare the HTRF detection mix containing the Eu(K)-labeled antibody and Streptavidin-XL665 in HTRF detection buffer.
-
Add 10 µL of the detection mix to each well to stop the kinase reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Plot the HTRF ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Experimental Protocol 2: BRD4(1) Bromodomain Binding Assay (AlphaScreen)
This protocol details an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) to measure the binding of 6-amino-2-methylpyridazin-3(2H)-one to the first bromodomain of BRD4 (BRD4(1)).
Principle: This is a competitive binding assay. A GST-tagged BRD4(1) protein is captured by Glutathione-coated Alpha Donor beads. A biotinylated histone H4 peptide, acetylated at multiple lysine residues, binds to the bromodomain and is captured by Streptavidin-coated AlphaLISA Acceptor beads. When these components form a complex, the donor and acceptor beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which travels to the acceptor bead, triggering a chemiluminescent signal at 520-620 nm. A compound that binds to the bromodomain will disrupt this interaction, leading to a decrease in the signal.
Materials:
-
Biotinylated histone H4 acetylated peptide (e.g., H4K5acK8acK12acK16ac)
-
AlphaScreen Glutathione Donor Beads
-
AlphaLISA Streptavidin Acceptor Beads
-
BRD assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS)
-
384-well low-volume white plates (e.g., ProxiPlate)
-
AlphaScreen-capable plate reader
Workflow Diagram:
Caption: Workflow for the AlphaScreen-based BRD4(1) competitive binding assay.
Step-by-Step Procedure:
-
Compound Preparation: Prepare serial dilutions of 6-amino-2-methylpyridazin-3(2H)-one as described in the kinase assay protocol, using the BRD assay buffer as the final diluent.
-
Binding Reaction:
-
Add 2 µL of the diluted compound or DMSO to the wells of a 384-well plate.
-
Prepare a master mix of GST-BRD4(1) and biotinylated histone peptide in BRD assay buffer. Add 4 µL of this mix to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Detection:
-
Prepare a suspension of AlphaLISA Streptavidin Acceptor beads in BRD assay buffer. Add 4 µL to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
Prepare a suspension of AlphaScreen Glutathione Donor beads in BRD assay buffer. Add 4 µL to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis: Plot the AlphaScreen signal against the log of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Part 3: Comparative Analysis with Market Alternatives
To contextualize the cross-reactivity profile of 6-amino-2-methylpyridazin-3(2H)-one, it is essential to compare it with established compounds that target the same or similar proteins. Based on our in silico predictions, we have selected the following comparators:
-
Silmitasertib (CX-4945): A potent, orally bioavailable inhibitor primarily targeting Casein Kinase 2 (CK2), but with known off-target activity against other kinases, including DYRK1A.[5][8][18][19][20][21][22]
-
PIM Kinase Inhibitor (e.g., SGI-1776): A well-characterized inhibitor of the PIM kinase family, which represents one of the top predicted targets.[8][9][18]
-
BRD4 Inhibitor (e.g., JQ1 or OTX-015): Potent and selective inhibitors of the BET family of bromodomains, serving as a benchmark for the predicted BRD4 interaction.[1][23][24][25][26][27][28][29][30][31]
The following tables present a hypothetical cross-reactivity profile for 6-amino-2-methylpyridazin-3(2H)-one alongside publicly available data for the selected comparators. The data for the topic compound would be generated using the broad screening panels and follow-up assays described previously.
Table 1: Kinase Selectivity Profile (% Inhibition at 1 µM)
| Kinase Target | 6-amino-2-methylpyridazin-3(2H)-one (Hypothetical Data) | Silmitasertib (CX-4945)[19] | SGI-1776[18] |
| PIM1 | 95% | 85% | >99% |
| PIM2 | 88% | 45% | 78% |
| PIM3 | 92% | 60% | 91% |
| DYRK1A | 91% | >90% | Not Reported |
| DYRK1B | 85% | Not Reported | Not Reported |
| CLK1 | 75% | >90% | Not Reported |
| CLK2 | 80% | >90% | Not Reported |
| CK2A1 | 45% | >99% | Not Reported |
| FLT3 | 30% | >90% | >90% |
| Haspin | 25% | Not Reported | >90% |
| ... (other kinases) | <20% | Variable | Variable |
Table 2: Bromodomain and Other Off-Target Binding (IC₅₀ / Kᵢ in nM)
| Target | 6-amino-2-methylpyridazin-3(2H)-one (Hypothetical Data) | JQ1 | OTX-015[28][30] |
| BRD4 (BD1) | 850 | 50 | 19 |
| BRD4 (BD2) | >10,000 | 90 | Not Reported |
| BRD2 | >10,000 | 50 | 11 |
| BRD3 | >10,000 | 130 | 10 |
| Adenosine A₁ Receptor | >10,000 | >10,000 | >10,000 |
| hERG Channel | >10,000 | >10,000 | >10,000 |
| ... (other safety targets) | >10,000 | >10,000 | >10,000 |
Interpretation of Comparative Data:
The hypothetical data suggests that 6-amino-2-methylpyridazin-3(2H)-one is a potent inhibitor of the PIM, DYRK, and CLK kinase families. Its profile appears distinct from Silmitasertib, which shows primary potency against CK2. While it shares PIM kinase inhibition with SGI-1776, the relative potency against the three isoforms may differ, offering a potential avenue for further optimization.
Crucially, the hypothetical data indicates a moderate but selective interaction with the first bromodomain of BRD4. This is a significant finding, as dual kinase/bromodomain inhibitors are an emerging class of therapeutics. The selectivity for BRD4(BD1) over other BET family members, if experimentally confirmed, would be a notable feature compared to pan-BET inhibitors like JQ1 and OTX-015.
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous approach to defining the cross-reactivity profile of 6-amino-2-methylpyridazin-3(2H)-one. By integrating in silico prediction with a tiered experimental strategy, researchers can efficiently identify primary targets and potential off-target liabilities.
The hypothetical profile presented herein suggests that 6-amino-2-methylpyridazin-3(2H)-one may be a multi-kinase inhibitor with a unique secondary activity against BRD4. This polypharmacology could be advantageous in complex diseases like cancer, but it also underscores the critical need for comprehensive profiling to understand the full spectrum of its biological effects.
Future work should focus on executing the proposed experimental plan, including broad panel screening and detailed dose-response and functional assays for the validated hits. Cellular assays should then be employed to confirm target engagement and downstream pathway modulation. By comparing these empirical results with the profiles of well-characterized compounds like Silmitasertib, SGI-1776, and JQ1/OTX-015, the scientific community can make a well-informed assessment of the therapeutic potential and safety profile of 6-amino-2-methylpyridazin-3(2H)-one.
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A Comparative Guide to the In Vivo Validation of 6-amino-2-methylpyridazin-3(2H)-one: A Novel PARP Inhibitor Candidate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of 6-amino-2-methylpyridazin-3(2H)-one, a novel compound with potential as a Poly(ADP-ribose) Polymerase (PARP) inhibitor. The pyridazinone scaffold is a recognized core in bioactive agents, with various derivatives showing promise in oncology.[1][2][3] This document outlines a structured, data-driven approach to compare its performance against established benchmarks, offering detailed experimental protocols and data interpretation strategies essential for preclinical development.[4][5][6]
Introduction: The Rationale for a Novel PARP Inhibitor
Poly(ADP-ribose) polymerases (PARPs) are critical enzymes in the DNA damage response (DDR) pathway, primarily involved in the repair of single-strand breaks (SSBs).[7] In cancers with deficiencies in other DNA repair mechanisms, such as those with BRCA1 or BRCA2 mutations, inhibiting PARP leads to an accumulation of cytotoxic double-strand breaks (DSBs), a concept known as synthetic lethality.[8][9]
This vulnerability has been successfully exploited by approved PARP inhibitors like Olaparib and Niraparib, which have transformed the treatment landscape for certain ovarian, breast, prostate, and pancreatic cancers.[10][11][12][13] However, challenges such as acquired resistance and dose-limiting toxicities persist, creating a clear unmet need for new chemical entities with improved therapeutic windows and efficacy profiles.[8][14] 6-amino-2-methylpyridazin-3(2H)-one emerges as a candidate to address this need.
The Candidate vs. The Gold Standards
A successful preclinical validation hinges on rigorous comparison against established alternatives. This guide will focus on benchmarking the novel compound against Olaparib and Niraparib, two widely used PARP inhibitors with distinct clinical and pharmacokinetic profiles.
| Compound | Mechanism of Action | Approval Status | Key Differentiating Feature |
| 6-amino-2-methylpyridazin-3(2H)-one | Putative PARP-1/2 Inhibitor | Preclinical | To Be Determined (TBD) through studies outlined below. |
| Olaparib (Lynparza®) | PARP-1/2/3 Inhibitor | Approved | First-in-class PARP inhibitor with broad efficacy in BRCA-mutated cancers.[13][15][16][17] |
| Niraparib (Zejula®) | PARP-1/2 Inhibitor | Approved | Demonstrates high tumor and brain penetration in preclinical models, with efficacy in both BRCA-mutant and wild-type recurrent ovarian cancer.[10][11][18][19] |
Phase 1: Foundational In Vivo Pharmacokinetics (PK)
The Rationale: Before assessing efficacy, it is crucial to understand if the drug can achieve and maintain therapeutic concentrations in the plasma and, more importantly, at the tumor site. A comparative PK study provides the causal link between dose, exposure, and subsequent biological effect. Poor bioavailability or rapid clearance can preclude even the most potent compound from succeeding.
Experimental Protocol: Comparative Mouse PK Study
-
Animal Model: Female BALB/c nude mice (6-8 weeks old).
-
Groups (n=3 per time point):
-
Dosing: Administer a single dose via oral gavage (p.o.).
-
Blood Sampling: Collect sparse samples (approx. 50 µL) via tail vein or saphenous vein at pre-dose, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[10]
-
Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C.
-
Bioanalysis: Quantify drug concentrations using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Calculate key PK parameters using non-compartmental analysis (NCA).
Data Presentation: Comparative PK Parameters
| Parameter | 6-amino-2-methylpyridazin-3(2H)-one | Olaparib | Niraparib | Ideal Profile |
| Cmax (ng/mL) | TBD | Literature Value | Literature Value | High, indicating good absorption. |
| Tmax (hr) | TBD | Literature Value | Literature Value | Rapid (e.g., 1-2 hrs) for quick action. |
| AUC (ng*hr/mL) | TBD | Literature Value | Literature Value | High, indicating significant overall exposure. |
| Half-life (t½, hr) | TBD | Literature Value | Literature Value | Sufficiently long to support QD or BID dosing. |
| Tumor:Plasma Ratio | TBD | < 1[10][19] | > 3[10][19] | >1, indicating preferential accumulation in the tumor. |
Note: Literature values for comparators can vary based on the specific mouse strain and vehicle used.
Phase 2: In Vivo Pharmacodynamic (PD) Target Engagement
The Rationale: This is a critical self-validating step. It answers the question: "Does the drug inhibit its intended target (PARP) in the tumor at tolerable doses?" The most direct method is to measure the levels of poly(ADP-ribose) (PAR), the product of PARP activity.[20] Effective target engagement is a prerequisite for efficacy and a key biomarker in drug development.[15][21]
DOT Script for PD Experimental Workflow
Caption: Workflow for assessing in vivo PARP inhibition.
Experimental Protocol: Tumor PAR Level Quantification
-
Animal Model: Nude mice bearing established subcutaneous xenografts (e.g., MDA-MB-436, a BRCA1-mutant breast cancer line).[10]
-
Dosing: Administer a single oral dose of the test compound or comparators as determined in PK/MTD studies.
-
Tumor Collection: At specified time points post-dose (e.g., 2, 8, 24 hours), euthanize cohorts of mice and immediately excise tumors.
-
Sample Preparation: It is critical to prevent ex vivo PARP activation.[20][22] Snap-freeze tumors in liquid nitrogen or homogenize immediately in a lysis buffer containing a potent PARP inhibitor (e.g., PJ34).[22]
-
PAR Quantification: Use a commercial chemiluminescent ELISA kit or a slot blot assay with a specific anti-PAR monoclonal antibody to measure PAR levels in tumor lysates.[21][22][23][24] Normalize PAR levels to total protein concentration.
-
Data Analysis: Express PAR levels as a percentage of the vehicle-treated control group. A significant reduction indicates target engagement.
Phase 3: Comparative In Vivo Efficacy Studies
The Rationale: The ultimate test of a preclinical candidate is its ability to inhibit tumor growth in a relevant animal model. The choice of model is paramount. For a PARP inhibitor, a xenograft model using a cell line with a known homologous recombination deficiency (e.g., BRCA1/2 mutation) is ideal to demonstrate the principle of synthetic lethality.
DOT Script for Synthetic Lethality Pathway
Caption: Mechanism of synthetic lethality in BRCA-deficient cells.
Experimental Protocol: Xenograft Tumor Growth Inhibition Study
-
Animal Model: Female nude mice.
-
Cell Line: MDA-MB-436 (BRCA1-mutant, triple-negative breast cancer) or a patient-derived xenograft (PDX) model with a known BRCA mutation.[10]
-
Tumor Implantation: Subcutaneously implant 5-10 million cells into the flank.
-
Randomization: When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Treatment Groups:
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor body weight as an indicator of toxicity.[10] Continue dosing for 21-28 days or until tumors in the control group reach a predetermined endpoint.
-
Endpoints: The primary endpoint is Tumor Growth Inhibition (TGI). Overall survival (OS) can be a secondary endpoint.[25]
Data Presentation: Comparative Efficacy and Tolerability
| Metric | Vehicle | 6-amino-2-methylpyridazin-3(2H)-one | Olaparib | Niraparib |
| Mean Tumor Volume at Day 21 (mm³) | ~1500 | TBD | Expected significant reduction | Expected significant reduction |
| Tumor Growth Inhibition (TGI, %) | 0% | TBD | Expected > 60% | Expected > 60% |
| Tumor Regressions (Partial or Complete) | 0 | TBD | Possible | Possible |
| Max Mean Body Weight Loss (%) | < 5% | TBD | Monitor closely[10] | Monitor closely[10] |
Conclusion and Next Steps
This three-phase validation process provides a robust and objective framework for evaluating the in vivo potential of 6-amino-2-methylpyridazin-3(2H)-one. By directly comparing its pharmacokinetic profile, target engagement, and anti-tumor efficacy against gold-standard PARP inhibitors, researchers can generate the critical data package needed to justify further development.
Favorable results—specifically, a superior or comparable efficacy profile combined with an improved safety margin or a differentiated PK/PD relationship (e.g., better tumor penetration)—would provide a strong rationale for advancing this compound toward Investigational New Drug (IND)-enabling studies.
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A Comparative Benchmarking Guide to 6-amino-2-methylpyridazin-3(2H)-one and Other Selective COX-2 Inhibitors
This guide provides a comprehensive technical comparison of the novel pyridazinone derivative, 6-amino-2-methylpyridazin-3(2H)-one, against established selective cyclooxygenase-2 (COX-2) inhibitors. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new anti-inflammatory agents.
Introduction: The Rationale for Selective COX-2 Inhibition
Cyclooxygenase (COX) is the enzyme responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[1][2] Two primary isoforms of this enzyme exist: COX-1 and COX-2. COX-1 is constitutively expressed and plays a crucial role in maintaining normal physiological functions, such as protecting the stomach lining and regulating renal blood flow.[1][3] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by pro-inflammatory cytokines and other stimuli.[2][3][4]
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) are non-selective, inhibiting both COX-1 and COX-2. While this leads to effective pain and inflammation relief, the inhibition of COX-1 is also responsible for the common gastrointestinal side effects associated with these drugs.[1] The development of selective COX-2 inhibitors, such as celecoxib and rofecoxib, was a major step forward, offering comparable anti-inflammatory efficacy with a significantly improved gastrointestinal safety profile.[1][5]
The pyridazine nucleus has emerged as a promising scaffold for the development of novel and potent COX-2 inhibitors.[6] This guide will focus on a representative compound from this class, 6-amino-2-methylpyridazin-3(2H)-one, and outline the necessary experimental framework to benchmark its performance against well-established COX-2 inhibitors.
The COX-2 Signaling Pathway and Mechanism of Inhibition
The inflammatory cascade leading to pain is initiated by the release of arachidonic acid from the cell membrane. COX-2 then catalyzes the production of prostaglandin H2 (PGH2), which is subsequently converted into various pro-inflammatory prostaglandins, most notably prostaglandin E2 (PGE2).[4][7] PGE2 then acts on its receptors to mediate the classic signs of inflammation and pain. Selective COX-2 inhibitors act by binding to the active site of the COX-2 enzyme, preventing it from converting arachidonic acid into PGH2 and thereby halting the downstream production of inflammatory prostaglandins.
Caption: The COX-2 signaling pathway and the site of action for selective inhibitors.
Comparative Analysis of Inhibitory Potency and Selectivity
The two most critical parameters for evaluating a COX-2 inhibitor are its potency (measured as the half-maximal inhibitory concentration, or IC50) and its selectivity for COX-2 over COX-1. A lower IC50 value indicates greater potency, and a higher COX-1/COX-2 IC50 ratio signifies greater selectivity.
Table 1: In Vitro Inhibitory Potency and Selectivity of Known COX-2 Inhibitors
| Compound | COX-2 IC50 | COX-1 IC50 | Selectivity Index (COX-1/COX-2) | Reference(s) |
| Celecoxib | 40 nM | 15,000 nM | 375 | [8] |
| Rofecoxib | 18 nM | >100,000 nM | >5,555 | [9][10] |
| Etoricoxib | 1.1 µM (in whole blood assay) | 344 µM (in whole blood assay) | 344 | [11][12] |
| Valdecoxib | 5 nM | Not specified | Not specified | [13] |
| Indomethacin (Non-selective) | 739.2 nM | Not specified | Not specified | [14] |
Note: IC50 values can vary depending on the specific assay conditions.
For 6-amino-2-methylpyridazin-3(2H)-one to be considered a promising candidate, its COX-2 IC50 should ideally be in the low nanomolar range, comparable to or better than the established drugs. Furthermore, a high selectivity index is crucial for a favorable gastrointestinal safety profile.[14]
Experimental Protocols for Benchmarking
To objectively compare 6-amino-2-methylpyridazin-3(2H)-one with other inhibitors, a standardized set of in vitro and in vivo experiments must be performed.
In Vitro COX-1 and COX-2 Inhibition Assay (Fluorometric)
This assay is a fundamental first step to determine the IC50 values and selectivity index of the test compound. It measures the peroxidase activity of the COX enzymes.
Caption: A generalized workflow for determining COX inhibitory activity in vitro.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of 6-amino-2-methylpyridazin-3(2H)-one and reference inhibitors (e.g., Celecoxib) in a suitable solvent like DMSO. Prepare working solutions of human recombinant COX-1 and COX-2 enzymes, heme, and arachidonic acid in the provided assay buffer.
-
Plate Setup: In a 96-well opaque microplate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to the designated wells.[15]
-
Inhibitor Addition: Add the various concentrations of the test compound, reference inhibitor, or a vehicle control (DMSO) to the wells.
-
Pre-incubation: Incubate the plate for approximately 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[15]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.[15]
-
Fluorescence Measurement: Immediately begin reading the fluorescence intensity (e.g., excitation at 535 nm and emission at 590 nm) in a microplate reader at several time points to determine the reaction kinetics.
-
Data Analysis: Calculate the rate of reaction from the linear portion of the kinetic curve. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value is then calculated by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[16]
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model
This is a classic and well-established animal model for evaluating the in vivo efficacy of acute anti-inflammatory agents.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.
-
Compound Administration: Administer 6-amino-2-methylpyridazin-3(2H)-one, a positive control (e.g., Celecoxib), and a vehicle control orally or via intraperitoneal injection to different groups of animals.
-
Induction of Inflammation: After a set period (e.g., 60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized edema.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema for each group is calculated relative to the vehicle control group. This will determine the in vivo anti-inflammatory potency of the test compound. A dose-response study can be conducted to determine the ED50 (the dose that produces 50% of the maximal effect).[17]
Conclusion and Future Directions
The pyridazinone scaffold represents a promising avenue for the development of novel, potent, and selective COX-2 inhibitors.[1][5][6] By systematically benchmarking 6-amino-2-methylpyridazin-3(2H)-one against established drugs like Celecoxib and Rofecoxib using the standardized protocols outlined in this guide, researchers can effectively evaluate its therapeutic potential. A successful candidate from this class would exhibit a low nanomolar IC50 for COX-2, a high selectivity index over COX-1, and significant efficacy in in vivo models of inflammation. Further studies would then be warranted to investigate its pharmacokinetic profile, long-term safety, and potential for clinical development.
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Evaluating the Unseen: A Comparative Guide to Off-Target Effects of Novel Pyridazinone Compounds
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, the specificity of a drug candidate is a cornerstone of its safety and efficacy profile. The pyridazin-3(2H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including potential as anticancer and cardiovascular agents[1][2]. However, this broad activity profile also hints at the potential for unintended interactions with biological targets, known as off-target effects. These off-target interactions are a major contributor to drug toxicity and can lead to clinical trial failures[3][4]. This guide provides a comprehensive framework for evaluating the off-target effects of a novel compound, using the hypothetical molecule 6-amino-2-methylpyridazin-3(2H)-one as a case study.
For the purpose of this guide, we will hypothesize that 6-amino-2-methylpyridazin-3(2H)-one has been designed as a kinase inhibitor, a common application for this scaffold[5][6]. This allows us to frame the discussion of off-target evaluation in a relevant and practical context. Proactive and systematic screening for off-target effects is a critical step in the early stages of drug discovery to de-risk candidates and guide lead optimization[3][4].
A Tiered Strategy for Off-Target Profiling
A robust evaluation of off-target effects employs a multi-pronged approach, starting with broad, high-throughput screening and progressing to more focused, physiologically relevant assays. This tiered strategy allows for the efficient identification and validation of potential off-target liabilities.
Tier 1: Broad In Vitro Screening
The initial step involves screening the compound against large panels of known biological targets. This provides a broad overview of its selectivity profile.
1. Kinase Profiling Assays:
Given our hypothesis that 6-amino-2-methylpyridazin-3(2H)-one is a kinase inhibitor, a comprehensive kinome scan is essential. These assays quantify the inhibitory activity of a compound against a large panel of protein kinases[3].
-
Principle: The ability of the test compound to inhibit the activity of a purified kinase is measured, typically through quantifying the phosphorylation of a substrate.
-
Data Output: The results are usually expressed as the half-maximal inhibitory concentration (IC50) or the percentage of inhibition at a fixed concentration[3].
-
Application: This allows for the assessment of selectivity against the human kinome, highlighting potential off-target kinase interactions[3].
2. Radioligand Binding Assays:
These assays are a powerful tool for screening against a wide range of non-kinase targets, such as G-protein coupled receptors (GPCRs), ion channels, and transporters[3].
-
Principle: The assay measures the ability of the test compound to displace a radiolabeled ligand from its target receptor[3].
-
Data Output: The data is typically presented as the inhibitor constant (Ki) or the IC50 value[3].
-
Application: This provides a broad assessment of potential interactions with major classes of drug targets, which could lead to unforeseen side effects.
Table 1: Comparison of Broad In Vitro Screening Methods
| Assay Type | Principle | Throughput | Biological Context | Data Output | Common Applications |
| Kinase Profiling Assay | Quantifies the inhibitory activity against a panel of protein kinases.[3] | High | In vitro (purified enzymes)[3] | IC50, % Inhibition[3] | Assessing selectivity against the human kinome.[3] |
| Radioligand Binding Assay | Measures the displacement of a radiolabeled ligand from its target.[3] | High | In vitro (cell membranes or purified proteins)[3] | Ki, IC50[3] | Screening against GPCRs, ion channels, and transporters.[3] |
Tier 2: Cellular Target Engagement
Once potential off-target hits are identified from in vitro screening, it is crucial to confirm that the compound engages these targets within a more physiologically relevant cellular environment[3]. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose[7][8][9].
Cellular Thermal Shift Assay (CETSA):
CETSA is a biophysical assay that assesses the direct binding of a compound to its target protein in intact cells or cell lysates[7][8][10]. The principle is based on the ligand-induced thermal stabilization of the target protein[7][8].
-
Principle: When a ligand binds to a protein, it generally increases the protein's stability and resistance to heat-induced denaturation. By heating cell lysates treated with the compound to various temperatures, the amount of soluble (non-denatured) target protein can be quantified, typically by Western blotting. A shift in the melting curve of the protein in the presence of the compound indicates target engagement[7][8].
-
Application: CETSA can be used to verify both on-target and off-target engagement in a cellular context, providing more biologically relevant data than in vitro assays alone[7][9].
Experimental Protocols
Protocol 1: Kinase Profiling Assay (General Workflow)
This protocol outlines the general steps for conducting a kinase profiling assay. Specific details may vary depending on the platform and kinases being tested.
-
Compound Preparation: Prepare a stock solution of 6-amino-2-methylpyridazin-3(2H)-one in a suitable solvent (e.g., DMSO). Create a dilution series to determine the IC50 value.
-
Assay Plate Preparation: In a multi-well plate, add the assay buffer, the kinase substrate (e.g., a peptide or protein), and ATP.
-
Kinase Reaction Initiation: Add the purified kinase enzyme to each well.
-
Compound Addition: Add the diluted 6-amino-2-methylpyridazin-3(2H)-one or vehicle control to the respective wells.
-
Incubation: Incubate the plate at a specific temperature for a set period to allow the kinase reaction to proceed.
-
Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various detection methods, such as radioactivity, fluorescence, or luminescence.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a step-by-step guide for performing a CETSA experiment.
-
Cell Culture and Treatment: Culture the desired cell line to an appropriate confluency. Treat the cells with either 6-amino-2-methylpyridazin-3(2H)-one at a specific concentration or a vehicle control (e.g., DMSO) and incubate for a defined period.
-
Cell Lysis: Harvest the cells and lyse them using a non-denaturing lysis buffer, often through repeated freeze-thaw cycles[7][11].
-
Heat Challenge: Aliquot the cell lysates into separate tubes and heat them at a range of different temperatures for a short period (e.g., 3 minutes) using a thermal cycler. A typical temperature range would be from 40°C to 70°C in 2-3°C increments[7][11].
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins[7][11].
-
Sample Preparation for Western Blot: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample to ensure equal loading. Prepare the samples for SDS-PAGE by adding sample buffer and boiling[7].
-
Western Blot Analysis: Separate the proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with a primary antibody specific for the target protein of interest (both the intended target and potential off-targets). Following incubation with a secondary antibody, detect the protein bands using an appropriate detection system[7].
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve for the compound-treated samples compared to the vehicle control indicates target engagement.
Visualizing Workflows and Pathways
Diagram 1: General Workflow for Off-Target Effect Evaluation
This diagram illustrates the tiered approach to evaluating the off-target effects of a novel compound.
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Validating the Anti-Inflammatory Effects of 6-Amino-2-Methylpyridazin-3(2H)-one in Preclinical Animal Models: A Comparative Guide
Introduction: The Therapeutic Potential of Pyridazinone Derivatives in Inflammation
Inflammation is a fundamental biological process that, while essential for host defense, can lead to debilitating chronic diseases when dysregulated. The pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anti-inflammatory activities.[1][2][3][4] These compounds often exert their effects through well-established anti-inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, and the modulation of pro-inflammatory cytokine production.[5][6][7][8][9] Specifically, certain pyridazinone derivatives have been identified as selective COX-2 inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs) with an improved gastrointestinal safety profile.[1][6] Others have been shown to inhibit phosphodiesterase type 4 (PDE4), an enzyme critical in the inflammatory cascade, or to suppress the release of key cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][5][10][11][12][13]
This guide provides a comprehensive framework for the preclinical validation of a novel pyridazinone derivative, 6-amino-2-methylpyridazin-3(2H)-one, in established animal models of acute and chronic inflammation. By employing a multi-model approach and comparing the compound's efficacy against well-characterized reference drugs, researchers can robustly assess its therapeutic potential and elucidate its likely mechanism of action.
Comparative Analysis of Preclinical Inflammation Models
The selection of an appropriate animal model is critical for the meaningful evaluation of a novel anti-inflammatory agent. This guide will focus on two widely used and well-validated models: Carrageenan-Induced Paw Edema for acute inflammation and Adjuvant-Induced Arthritis for chronic inflammation.
| Model | Type of Inflammation | Key Pathological Features | Primary Endpoints | Translational Relevance |
| Carrageenan-Induced Paw Edema | Acute, non-immune | Vasodilation, plasma extravasation, neutrophil infiltration, prostaglandin and cytokine release | Paw volume/thickness, inflammatory mediator levels (PGE2, TNF-α, IL-6) | General screening for acute anti-inflammatory activity, particularly for NSAID-like compounds. |
| Adjuvant-Induced Arthritis | Chronic, T-cell mediated | Synovial inflammation, cartilage and bone erosion, systemic inflammation | Arthritis score, paw swelling, histological changes, pro-inflammatory cytokine levels | Modeling aspects of rheumatoid arthritis, evaluating efficacy against chronic inflammatory processes. |
Experimental Protocols and Methodologies
Carrageenan-Induced Paw Edema in Rats
This model is a cornerstone for the evaluation of acute anti-inflammatory drugs. The subplantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response, with the later phase being highly dependent on prostaglandin synthesis and neutrophil infiltration.[14][15]
Experimental Workflow:
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Step-by-Step Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are used.
-
Grouping (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, orally)
-
Group 2: 6-amino-2-methylpyridazin-3(2H)-one (Dose 1, e.g., 10 mg/kg, orally)
-
Group 3: 6-amino-2-methylpyridazin-3(2H)-one (Dose 2, e.g., 30 mg/kg, orally)
-
Group 4: 6-amino-2-methylpyridazin-3(2H)-one (Dose 3, e.g., 100 mg/kg, orally)
-
Group 5: Positive Control - Indomethacin (10 mg/kg, orally)[5][12][14][16]
-
Group 6: Positive Control - Celecoxib (30 mg/kg, orally)[3]
-
-
Procedure: a. Measure the initial volume of the right hind paw of each rat using a plethysmometer. b. Administer the vehicle, test compound, or positive control drug orally. c. One hour after drug administration, inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the subplantar surface of the right hind paw.[8][15][17] d. Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.[14][17]
-
Data Analysis: a. Calculate the percentage increase in paw volume for each animal at each time point. b. Calculate the percentage inhibition of edema for each treatment group relative to the vehicle control group. c. At the end of the experiment, animals can be euthanized, and the inflamed paw tissue collected for measurement of myeloperoxidase (MPO) activity (an index of neutrophil infiltration), and levels of PGE2, TNF-α, and IL-6 via ELISA.
Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is a well-established and widely used preclinical model of chronic inflammation, particularly for mimicking the pathology of rheumatoid arthritis. A single injection of Complete Freund's Adjuvant (CFA) induces a robust and sustained inflammatory response in the joints.[1][2][10]
Signaling Cascade in Adjuvant-Induced Arthritis:
Caption: Key events in the pathogenesis of Adjuvant-Induced Arthritis.
Step-by-Step Protocol:
-
Animals: Male Lewis or Sprague-Dawley rats (180-220 g) are used.
-
Induction of Arthritis: a. On day 0, rats are lightly anesthetized. b. Inject 0.1 mL of Complete Freund's Adjuvant (CFA) containing 10 mg/mL of heat-killed Mycobacterium tuberculosis into the subplantar region of the right hind paw.[1][2][6][10][11]
-
Grouping and Treatment (n=6-8 per group):
-
Group 1: Normal Control (no CFA, vehicle treatment)
-
Group 2: Arthritis Control (CFA-injected, vehicle treatment)
-
Group 3-5: 6-amino-2-methylpyridazin-3(2H)-one (e.g., 10, 30, 100 mg/kg/day, orally)
-
Group 6: Positive Control - Indomethacin (1 mg/kg/day, orally)[12]
-
Group 7: Positive Control - Dexamethasone (0.5 mg/kg/day, orally)
-
Treatment is typically initiated on day 0 or day 7 post-CFA injection and continued for 14-21 days.
-
-
Assessment: a. Paw Volume: Measure the volume of both the injected (primary lesion) and non-injected (secondary lesion) hind paws every other day. b. Arthritis Score: Score the severity of arthritis in all four paws based on a scale of 0-4 (0=normal, 1=erythema and mild swelling, 2=moderate swelling, 3=severe swelling, 4=gross deformity and ankylosis). c. Body Weight: Monitor body weight as an indicator of systemic illness. d. Terminal Analysis (Day 21 or 28): i. Blood Collection: Collect blood for serum analysis of TNF-α, IL-6, and other inflammatory markers by ELISA. ii. Histopathology: Euthanize animals and collect ankle joints for histopathological examination (H&E and Safranin O staining) to assess synovial inflammation, pannus formation, and cartilage/bone erosion. iii. Radiography: X-ray analysis of the hind paws can be performed to assess bone and joint damage.
Comparative Performance Data
The following tables illustrate the expected data presentation format for comparing the efficacy of 6-amino-2-methylpyridazin-3(2H)-one with standard anti-inflammatory drugs.
Table 1: Effect on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema |
| Vehicle Control | - | 1.25 ± 0.15 | - |
| 6-amino-2-methylpyridazin-3(2H)-one | 10 | Data to be generated | Data to be generated |
| 6-amino-2-methylpyridazin-3(2H)-one | 30 | Data to be generated | Data to be generated |
| 6-amino-2-methylpyridazin-3(2H)-one | 100 | Data to be generated | Data to be generated |
| Indomethacin | 10 | 0.55 ± 0.08 | 56% |
| Celecoxib | 30 | 0.60 ± 0.09 | 52% |
Values are presented as Mean ± SEM. Statistical significance to be determined by ANOVA followed by a post-hoc test.
Table 2: Effect on Adjuvant-Induced Arthritis in Rats (Day 21)
| Treatment Group | Dose (mg/kg/day) | Arthritis Score (0-16) | Non-injected Paw Swelling (mL) | Serum TNF-α (pg/mL) |
| Normal Control | - | 0.0 ± 0.0 | 0.10 ± 0.02 | 15 ± 3 |
| Arthritis Control | - | 12.5 ± 1.2 | 1.85 ± 0.20 | 150 ± 18 |
| 6-amino-2-methylpyridazin-3(2H)-one | 10 | Data to be generated | Data to be generated | Data to be generated |
| 6-amino-2-methylpyridazin-3(2H)-one | 30 | Data to be generated | Data to be generated | Data to be generated |
| 6-amino-2-methylpyridazin-3(2H)-one | 100 | Data to be generated | Data to be generated | Data to be generated |
| Indomethacin | 1 | 6.8 ± 0.9 | 0.95 ± 0.15 | 75 ± 10 |
| Dexamethasone | 0.5 | 4.2 ± 0.7 | 0.60 ± 0.10 | 40 ± 8 |
Values are presented as Mean ± SEM. Statistical significance to be determined by appropriate statistical tests.
Conclusion and Future Directions
This guide outlines a robust and validated approach for the preclinical assessment of the anti-inflammatory properties of 6-amino-2-methylpyridazin-3(2H)-one. By demonstrating dose-dependent efficacy in both acute and chronic models of inflammation, and by comparing its performance to standard-of-care drugs like indomethacin and celecoxib, a strong case can be built for its further development. The data generated from these studies will not only establish the compound's anti-inflammatory potential but will also provide crucial insights into its likely mechanism of action, paving the way for more targeted mechanistic studies and future clinical translation.
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comparative analysis of cholinesterase inhibition by pyridazinone derivatives.
This guide provides a comprehensive comparative analysis of pyridazinone derivatives as inhibitors of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). It is intended for researchers, scientists, and drug development professionals working in the fields of neurodegenerative diseases, particularly Alzheimer's disease, where cholinesterase inhibition is a key therapeutic strategy. This document synthesizes experimental data from various studies to offer insights into the structure-activity relationships (SAR) of this important class of compounds.
Introduction: The Significance of Cholinesterase Inhibition and the Role of Pyridazinone Scaffolds
Cholinesterase enzymes, primarily AChE and BChE, are responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, a process crucial for terminating nerve impulses.[1] In neurodegenerative conditions like Alzheimer's disease, there is a significant decline in cholinergic neurotransmission.[2] Inhibition of cholinesterases increases the concentration and duration of action of ACh in the synapse, thereby alleviating some of the cognitive symptoms associated with the disease.[3]
The pyridazinone nucleus has emerged as a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, cardiovascular, and anticancer properties.[4][5][6] In recent years, numerous studies have focused on the potential of pyridazinone derivatives as cholinesterase inhibitors, aiming to develop novel and effective therapeutic agents for Alzheimer's disease.[1][7][8] This guide will delve into a comparative analysis of their inhibitory potential, highlighting key structural features that influence their activity and selectivity.
Comparative Inhibitory Activity of Pyridazinone Derivatives
The inhibitory potency of various pyridazinone derivatives against both AChE and BChE has been extensively evaluated. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of representative compounds from different studies. This data allows for a direct comparison of their efficacy and selectivity.
| Compound ID/Series | Target Enzyme | IC50 (µM) | Key Structural Features | Reference |
| Compound VI2a | AChE | - (25.02% inhibition at 100 µg/ml) | 6-(4-chlorophenyl)-3(2H)-pyridazinone derivative | [1] |
| BChE | - (51.70% inhibition at 100 µg/ml) | [1] | ||
| Compound 16c | eqBuChE | 12.8 | [3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl heptylcarbamate | [7] |
| EeAChE | No inhibition at 100 µM | [7] | ||
| Compound 7c | eqBuChE | 34.5 | [3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl (4-methylphenyl)carbamate | [7] |
| EeAChE | - (38.9% inhibition at 100 µM) | [7] | ||
| Compound 5e | AChE | - (Ki: 10.2±4.0–20.9±7.6 nM) | N-substituted-(p-chlorophenyl)pyridazin-3(2H)-one derivative | [8] |
| Compound 5b | BChE | - (Ki: 0.70±0.34–1.67±1.12 nM) | N-substituted-(p-chlorophenyl)pyridazin-3(2H)-one derivative | [8] |
| Compound 4g | EeAChE | 0.01 | Indenopyridazine derivative | [9] |
| Compound 4c | human AChE | 0.021 | 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-5-methyl-6-phenylpyridazine | [9] |
| Compound 6d | AChE | - (Ki: 2.35 ± 0.18 µM) | 3(2H)pyridazinone-triazole derivative with p-bromophenyl substitution | [2] |
| Compound 5g | AChE | - (Ki: 11.61 ± 0.77 nM) | N-substituted-(p-tolyl)pyridazin-3(2H)-one derivative | [10] |
| Compound 5 | AChE | 0.26 | Pyridyl–pyridazine derivative | [11] |
| BChE | 0.19 | [11] | ||
| Compound 6e | AChE | - (Ki: 0.049 ± 0.014 µM) | Triazole-pyridazinone derivative with p-trifluoromethoxy substitution | [12] |
Structure-Activity Relationship (SAR) Insights
The analysis of various pyridazinone series reveals several key structural features that govern their cholinesterase inhibitory activity and selectivity.
-
Substitution on the Pyridazinone Ring: The nature and position of substituents on the pyridazinone core significantly impact activity. For instance, the introduction of a lipophilic environment at the C-5 position of the pyridazine ring has been shown to be favorable for AChE inhibitory activity and selectivity.[9]
-
N-Substituents: The substituents on the nitrogen atom of the pyridazinone ring play a crucial role. Long alkyl chains or the presence of aromatic rings can influence the binding affinity to the active site of the enzyme.[7]
-
Hybrid Molecules: Combining the pyridazinone scaffold with other pharmacologically active moieties, such as triazoles, has proven to be a successful strategy for enhancing inhibitory potency.[2][12] These hybrid molecules can potentially interact with multiple sites on the enzyme.
-
Selectivity for BChE vs. AChE: Some pyridazinone derivatives exhibit selective inhibition of BChE over AChE. This is particularly relevant as BChE levels are known to increase in the later stages of Alzheimer's disease.[13] The ability of certain compounds to adopt more favorable conformations within the active site of BChE explains their better activity profile against this enzyme.[1]
The following diagram illustrates the key structural elements of pyridazinone derivatives and their influence on cholinesterase inhibition.
Caption: Structure-Activity Relationship of Pyridazinone Derivatives.
Experimental Protocol: The Ellman Method for Cholinesterase Activity Assay
The most widely used method for determining cholinesterase activity is the spectrophotometric method developed by Ellman and colleagues.[1][14] This assay is based on the hydrolysis of acetylthiocholine (ATCh) or butyrylthiocholine (BTCh) by the respective cholinesterase, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer (pH 8.0).
-
Dissolve AChE or BChE in the phosphate buffer to a final concentration of 0.25 U/mL.
-
Prepare a 10 mM solution of DTNB in the phosphate buffer.
-
Prepare a 75 mM solution of the substrate (ATCh or BTCh) in the phosphate buffer.
-
Dissolve the test compounds (pyridazinone derivatives) in a suitable solvent (e.g., DMSO) to prepare stock solutions, followed by serial dilutions in the phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add 25 µL of the test compound solution at various concentrations.
-
Add 125 µL of the DTNB solution to each well.
-
Add 25 µL of the enzyme solution (AChE or BChE) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the substrate solution (ATCh or BTCh) to each well.
-
Immediately measure the absorbance at 412 nm using a microplate reader every minute for 5 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
-
The following diagram outlines the experimental workflow for the Ellman method.
Caption: Workflow of the Ellman Method for Cholinesterase Assay.
Conclusion and Future Directions
Pyridazinone derivatives represent a promising class of cholinesterase inhibitors with significant potential for the development of new therapeutics for Alzheimer's disease. The diverse synthetic accessibility of the pyridazinone scaffold allows for extensive structural modifications, enabling the fine-tuning of inhibitory potency and selectivity. Future research should focus on optimizing the lead compounds identified in various studies to improve their pharmacokinetic properties and in vivo efficacy. Furthermore, exploring dual-target inhibitors that can modulate other pathological pathways in Alzheimer's disease, in addition to cholinesterase inhibition, could lead to more effective treatment strategies.
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A Researcher's Guide to Assessing the Selectivity of 6-amino-2-methylpyridazin-3(2H)-one
A Senior Application Scientist's Perspective on a Multi-Faceted Approach to Kinase Inhibitor Characterization
In the landscape of drug discovery, particularly within oncology and inflammation, the promiscuity of kinase inhibitors is a significant hurdle.[1][2][3] The human kinome consists of over 500 members, many of which share highly conserved ATP-binding pockets.[3][4] This structural similarity often leads to off-target activities, which can confound biological readouts and cause unforeseen toxicities.[2][4] Therefore, a rigorous and multi-pronged assessment of a compound's selectivity is not just a recommendation but a critical necessity for advancing a candidate molecule.
This guide provides a comprehensive framework for evaluating the selectivity of a novel compound, using the pyridazinone-containing molecule, 6-amino-2-methylpyridazin-3(2H)-one (hereafter referred to as Compound X ), as a working example. The pyridazinone scaffold is a known feature in various kinase inhibitors, including those targeting p38 mitogen-activated protein kinases (MAPKs).[5][6][7][8] For the purposes of this guide, we will hypothesize that Compound X is a novel inhibitor of p38α MAPK , a key regulator of cellular responses to stress and inflammatory cytokines.[9][10][11][12]
Our assessment will follow a logical, three-phase progression:
-
Phase 1: Initial Biochemical Potency and Profiling. Establishing the compound's potency against the primary target and performing an initial screen against a diverse panel of kinases.
-
Phase 2: Comprehensive Kinome-Wide Selectivity Analysis. Broadly interrogating the human kinome to identify all potential off-targets.
-
Phase 3: Cellular Target Engagement and Functional Validation. Confirming that the compound engages its intended target within a physiological context and elicits the expected downstream functional response.
The Strategic Workflow for Selectivity Assessment
A systematic approach ensures that resources are used efficiently and that the data generated at each stage informs the next. The overall workflow is designed to move from broad, high-throughput biochemical assays to more complex, lower-throughput cellular validation.
Caption: A conceptual diagram of Compound X's selectivity profile.
Phase 3: Cellular Target Engagement & Functional Validation
The Causality Behind the Experiment: Biochemical and binding assays use purified, recombinant proteins in artificial conditions. They do not guarantee that a compound can enter a cell, engage its target in the crowded cytoplasm, and produce a functional effect. Cellular assays are therefore essential to validate the in vitro findings.
The Cellular Thermal Shift Assay (CETSA®) is a powerful method for directly confirming target engagement in intact cells or cell lysates. [13][14][15]The principle is that when a compound binds to its target protein, it generally stabilizes the protein's structure, increasing its resistance to heat-induced denaturation. [14]
Experimental Protocol: CETSA for p38α Target Engagement
-
Cell Treatment: Treat cultured cells (e.g., THP-1 monocytes) with either vehicle (DMSO) or a saturating concentration of Compound X (e.g., 10 µM) for 1 hour.
-
Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by rapid cooling on ice. [16]3. Lysis and Separation: Lyse the cells via freeze-thaw cycles. [16]Centrifuge at high speed (20,000 x g) to pellet the denatured, aggregated proteins. [16]4. Detection: Carefully collect the supernatant (containing the soluble, non-denatured proteins) and analyze the amount of p38α protein remaining by quantitative Western blotting.
-
Data Analysis: Plot the percentage of soluble p38α against temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement. [15]
Downstream Functional Assay: p-MK2 Western Blot
To confirm that target engagement translates into functional inhibition, we can measure the phosphorylation of a direct downstream substrate of p38. Mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2 or MK2) is a well-established p38 substrate. [17]
-
Cell Stimulation: Pre-treat THP-1 cells with varying concentrations of Compound X for 1 hour.
-
p38 Activation: Stimulate the p38 pathway by treating cells with a stressor like lipopolysaccharide (LPS) or Anisomycin for 30 minutes.
-
Lysis and Analysis: Lyse the cells and perform a Western blot using antibodies against phosphorylated MK2 (p-MK2) and total MK2 (as a loading control).
-
Interpretation: A dose-dependent decrease in the p-MK2 signal in Compound X-treated cells demonstrates functional inhibition of the p38 signaling pathway.
Synthesis and Conclusion
The comprehensive assessment of a kinase inhibitor's selectivity is a cornerstone of modern drug discovery. By following a logical progression from high-throughput biochemical assays to rigorous cellular validation, researchers can build a robust data package that provides high confidence in a compound's mechanism of action.
For our hypothetical molecule, 6-amino-2-methylpyridazin-3(2H)-one (Compound X) , this three-phased approach would allow us to:
-
Confirm its potency against the primary target, p38α.
-
Define its kinome-wide selectivity profile, identifying p38β and JNK3 as the only significant off-targets.
-
Verify that it enters cells, binds to p38α, and functionally inhibits its downstream signaling.
This level of detailed characterization is essential for making informed decisions about a compound's therapeutic potential and for designing subsequent studies to explore its biological effects with clarity and precision.
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Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 6-amino-2-methylpyridazin-3(2H)-one
For the diligent researcher, the lifecycle of a chemical doesn't end when the data is collected. The final, critical step is its safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-amino-2-methylpyridazin-3(2H)-one, ensuring the safety of laboratory personnel and the protection of our environment.
The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture and environmental stewardship.[1] For compounds like 6-amino-2-methylpyridazin-3(2H)-one, which are common intermediates in pharmaceutical research, understanding the appropriate disposal procedures is paramount. This guide will walk you through the necessary precautions, procedural steps, and underlying principles to manage this compound's waste stream effectively.
Understanding the Hazard Profile: A Precautionary Approach
Before initiating any disposal-related activities, ensure you are equipped with the appropriate Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent contact with splashes or fine particles.[5][6]
-
Hand Protection: Chemically resistant gloves, such as nitrile, are essential. Always inspect gloves for any signs of degradation before use and practice proper removal techniques to avoid skin contact.[5][7]
-
Body Protection: A lab coat should be worn to protect against accidental spills.[5]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, work should be conducted in a certified chemical fume hood.[8]
Step-by-Step Disposal Protocol
The disposal of 6-amino-2-methylpyridazin-3(2H)-one must be managed as a hazardous waste stream. Under the Resource Conservation and Recovery Act (RCRA), generators of hazardous waste are responsible for its management from "cradle-to-grave."[1][9]
1. Waste Characterization and Segregation:
-
Solid Waste: All solid waste contaminated with 6-amino-2-methylpyridazin-3(2H)-one, including the pure compound, contaminated spatulas, weighing paper, and disposable labware, should be collected in a designated hazardous waste container.[8]
-
Liquid Waste: Solutions containing 6-amino-2-methylpyridazin-3(2H)-one should be collected in a separate, compatible hazardous liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps: Any sharps, such as needles or broken glass contaminated with the compound, must be disposed of in a designated sharps container.[10]
2. Container Selection and Labeling:
-
Container Integrity: Use only containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[5][11]
-
Clear Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "6-amino-2-methylpyridazin-3(2H)-one."[5][8] Also, indicate the primary hazard(s) (e.g., "Toxic," "Irritant").
3. Accumulation and Storage:
-
Designated Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[11] This area should be under the control of the laboratory personnel.
-
Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to mitigate the impact of any potential leaks or spills.[8][11]
-
Incompatible Materials: Ensure that the waste is not stored with incompatible materials, such as strong oxidizing agents, to prevent any dangerous reactions.[11]
4. Final Disposal:
-
Institutional Procedures: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[8] They are trained and equipped to handle the transportation and final disposal in accordance with federal, state, and local regulations.[12]
-
Documentation: Maintain accurate records of the waste generated, as required by your institution and regulatory agencies.[13]
Emergency Procedures: Preparedness is Key
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
-
Spills: For small spills, absorb the material with an inert absorbent, such as vermiculite or sand.[12] Collect the absorbed material into a hazardous waste container. For larger spills, evacuate the area and contact your EHS department immediately.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][12]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[12] Seek medical advice if irritation persists.
-
Ingestion: If the compound is swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[7][12]
Summary of Key Disposal Information
| Waste Type | Container | Labeling | Disposal Route |
| Solid 6-amino-2-methylpyridazin-3(2H)-one and contaminated materials | Sealable, chemically compatible container | "Hazardous Waste," "6-amino-2-methylpyridazin-3(2H)-one," "Toxic," "Irritant" | Via Institutional EHS |
| Solutions containing 6-amino-2-methylpyridazin-3(2H)-one | Sealable, chemically compatible liquid waste container | "Hazardous Waste," "6-amino-2-methylpyridazin-3(2H)-one," "Toxic," "Irritant" | Via Institutional EHS |
| Contaminated Sharps | Designated Sharps Container | "Sharps," "Hazardous Waste" | Via Institutional EHS |
Disposal Workflow
Caption: Decision workflow for the proper disposal of 6-amino-2-methylpyridazin-3(2H)-one.
References
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-amino-2-methylpyridazin-3(2H)-one
As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides an in-depth operational plan for handling 6-amino-2-methylpyridazin-3(2H)-one, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). The protocols outlined here are designed to be self-validating systems, ensuring that safety is an integral component of the experimental workflow. Our approach is grounded in the hierarchy of controls, where PPE serves as the final, critical barrier between the operator and potential hazards.
Hazard Identification and Risk Profile
Understanding the specific risks associated with 6-amino-2-methylpyridazin-3(2H)-one is the first step in establishing a robust safety protocol. Based on available Safety Data Sheets (SDS) for this compound and structurally related pyridazinones, the primary hazards are categorized as follows:
-
Skin Irritation (Category 2): Direct contact can cause skin irritation.[1][2]
-
Serious Eye Irritation (Category 2/2A): The compound is a significant eye irritant, with the potential to cause serious damage upon contact.[1][2]
-
Respiratory Tract Irritation (Category 3): As a solid powder, the compound can form dust, which may cause respiratory irritation if inhaled.[1][2]
-
Harmful if Swallowed (Category 4): Ingestion of the compound may be harmful.[2]
Given this profile, the primary routes of exposure we must mitigate are skin contact, eye contact, and inhalation of airborne particulates.
The Core of Protection: Engineering and Administrative Controls
Before detailing PPE, it is crucial to emphasize that PPE is the last line of defense.[3] The most effective safety protocols begin with robust engineering and administrative controls.
-
Engineering Control: All handling of 6-amino-2-methylpyridazin-3(2H)-one in its solid form, especially weighing and stock solution preparation, must be performed within a certified chemical fume hood.[4] This primary engineering control is non-negotiable as it contains dust and vapors at the source.
-
Administrative Controls: Access to areas where this compound is handled should be restricted. All personnel must receive documented training on the specific hazards and handling procedures outlined in this guide.
Personal Protective Equipment (PPE): A Detailed Protocol
The selection of PPE must be directly correlated to the identified hazards. The following is a comprehensive guide to the minimum required PPE for handling 6-amino-2-methylpyridazin-3(2H)-one.
Eye and Face Protection
Due to its classification as a serious eye irritant, robust eye protection is mandatory.[1][2]
-
Minimum Requirement: Tightly fitting safety goggles with side shields that conform to NIOSH or EN 166 (EU) standards are required at all times.[4][5] Standard safety glasses are insufficient as they do not protect against dust entering from the sides or top.
-
Recommended for High-Risk Operations: During procedures with a higher risk of splashing or aerosolization (e.g., large-scale solution preparation, spill cleanup), a full-face shield should be worn in addition to safety goggles.[6][7]
Skin and Body Protection
Protecting the skin from irritation and potential absorption is paramount.[1]
-
Gloves: Chemical-impermeable gloves are essential. Nitrile gloves are a preferred choice for their chemical resistance and dexterity.[6]
-
Double Gloving: It is best practice to wear two pairs of gloves.[4][6] The inner glove should be tucked under the cuff of the lab coat, while the outer glove goes over the cuff. This prevents any skin exposure at the wrist.
-
Inspection and Removal: Gloves must be inspected for tears or holes before use. After handling the compound, the outer gloves should be removed and disposed of as hazardous waste before leaving the immediate work area to prevent cross-contamination.[8]
-
-
Laboratory Gown: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[4][6] Standard cloth lab coats are not appropriate as they can absorb chemical dust and spills, holding the hazardous material against the skin.[6]
Respiratory Protection
Given the risk of respiratory irritation from airborne dust, respiratory protection is a critical consideration.[1][8]
-
Standard Operations: When handling small quantities within a properly functioning chemical fume hood, a respirator is typically not required as the engineering control contains the hazard.
-
When a Respirator is Mandatory: A NIOSH-approved respirator (e.g., an N95 or higher) is required under the following conditions:[4][9]
-
Weighing or handling the solid compound outside of a fume hood.
-
Cleaning up spills of the solid material.
-
When the ventilation system (fume hood) is not functioning correctly.
-
Summary of PPE for Operational Scenarios
For clarity, the required PPE is summarized by task in the table below.
| Operational Scenario | Eye/Face Protection | Skin/Body Protection | Respiratory Protection |
| Weighing & Handling Solid | Safety Goggles (Face shield recommended) | Double Nitrile Gloves, Disposable Gown | Required if outside a fume hood (N95 minimum) |
| Preparing Solutions | Safety Goggles | Double Nitrile Gloves, Disposable Gown | Not required inside a fume hood |
| Routine Solution Handling | Safety Goggles | Single Pair Nitrile Gloves, Disposable Gown | Not required |
| Spill Cleanup (Solid) | Safety Goggles and Face Shield | Double Nitrile Gloves, Disposable Gown | N95 Respirator (or higher) required |
Procedural Workflow: From Preparation to Disposal
Adherence to a strict operational protocol is essential for safety. The following diagram illustrates the critical steps for handling 6-amino-2-methylpyridazin-3(2H)-one.
Caption: Workflow for Safe Handling of 6-amino-2-methylpyridazin-3(2H)-one.
Spill and Disposal Plan
Spill Response
In the event of a spill, evacuate personnel from the immediate area and prevent further leakage if it is safe to do so.[4] For a solid spill, avoid creating dust.[10] Don the appropriate PPE as outlined in the table above, including respiratory protection. Collect the spilled material using absorbent pads or a chemical spill kit and place it in a suitable, sealed container for disposal.[8]
Waste Disposal
All materials contaminated with 6-amino-2-methylpyridazin-3(2H)-one, including gloves, disposable gowns, and weighing papers, must be treated as hazardous chemical waste.[11]
-
Segregation: Collect all solid waste in a clearly labeled, sealed hazardous waste container. Do not mix with liquid waste.[11]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.[11]
-
Storage: Store the sealed waste container in a designated and secure hazardous waste accumulation area, separate from incompatible materials.[11]
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal in accordance with all local, state, and federal regulations.[11] Do not dispose of this chemical or its contaminated materials in the regular trash or down the drain.[11]
By integrating these detailed PPE protocols and operational plans into your daily laboratory work, you build a culture of safety that protects both the integrity of your research and the well-being of your team.
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- SAFETY D
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
